C4-ceramide
Description
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Structure
2D Structure
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBLGIBMIAFISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to C4-Ceramide: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of lipid molecules that are central to the structure of cellular membranes and play critical roles as signaling molecules in a variety of cellular processes.[1] Composed of a sphingosine backbone linked to a fatty acid via an amide bond, the length of the fatty acid chain dictates the specific properties and functions of the ceramide species.[2] This guide focuses on C4-ceramide, a short-chain ceramide that has garnered significant interest in the scientific community due to its cell-permeable nature and its ability to mimic the biological effects of endogenous long-chain ceramides. Its utility as an experimental tool has been instrumental in elucidating the complex roles of ceramides in cellular signaling, including the regulation of apoptosis, cell cycle arrest, and stress responses. This document provides a comprehensive overview of the structure, chemical properties, biological functions, and relevant experimental methodologies associated with this compound, intended to serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug development.
This compound: Structure and Chemical Properties
This compound, also known as N-butyroyl-D-erythro-sphingosine, is characterized by a four-carbon butyroyl group attached to the sphingosine backbone.[3] This short acyl chain confers greater water solubility compared to its long-chain counterparts, allowing for efficient delivery to cells in culture.[3]
Chemical Structure:
The structure of this compound consists of a D-erythro-sphingosine base, which is an 18-carbon amino alcohol with a trans double bond between carbons 4 and 5.[2] The butyramide is attached to the amino group at the C2 position.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₄₃NO₃ | [3][4] |
| Formula Weight | 369.60 | [4] |
| CAS Number | 74713-58-9 | [3][4] |
| Melting Point | 69 - 70 °C | [4] |
| Appearance | White to off-white powder | [5] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): <50 µg/ml | [3] |
| XLogP3 | 6.4 | [5] |
| Hydrogen Bond Donor Count | 3 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Biological Functions and Signaling Pathways
This compound is a bioactive sphingolipid that acts as a second messenger in a multitude of cellular signaling pathways, influencing processes such as apoptosis, cell cycle arrest, and cellular stress responses.[6][7][8] Its ability to readily cross cell membranes makes it an invaluable tool for studying the downstream effects of ceramide accumulation.[3]
Apoptosis
One of the most well-documented roles of ceramide is the induction of apoptosis, or programmed cell death.[1][9] Exogenously added this compound has been shown to trigger apoptosis in various cell types, including cancer cells.[3] The pro-apoptotic effects of ceramide are mediated through several interconnected pathways.
Ceramide can accumulate in the mitochondrial outer membrane, where it is proposed to form channels that facilitate the release of pro-apoptotic proteins like cytochrome c into the cytosol.[10] This release activates the caspase cascade, leading to the execution of the apoptotic program.
The signaling pathway for ceramide-induced apoptosis is depicted below:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 3. Extraction Optimization, UHPLC-Triple-TOF-MS/MS Analysis and Antioxidant Activity of Ceramides from Sea Red Rice Bran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Regulation of sphingolipid synthesis by the G1/S transcription factor Swi4 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Functions of C4-Ceramide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of sphingolipids that serve as central hubs in lipid metabolism, acting as both structural components of cellular membranes and potent signaling molecules.[1][2][3] Comprising a sphingosine backbone linked to a fatty acid via an amide bond, ceramides are key regulators of diverse cellular processes, including apoptosis, cell cycle arrest, autophagy, and senescence.[4][5][6][7][8]
This guide focuses on N-butanoyl-D-erythro-sphingosine, commonly known as C4-ceramide. As a short-chain, cell-permeable ceramide analog, this compound is an invaluable tool in research, capable of mimicking the intracellular accumulation of endogenous ceramides to study their downstream effects. Its functions are particularly relevant in the context of cancer research and drug development, where modulation of ceramide-mediated pathways presents a promising therapeutic strategy.[9]
Ceramide Synthesis and Metabolism
Cells generate ceramide through multiple pathways, primarily the de novo synthesis pathway and the sphingomyelin hydrolysis (or salvage) pathway.[2][7]
-
De Novo Synthesis: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT).[2][10] The product undergoes reduction and subsequent acylation by one of six ceramide synthases (CerS), which exhibit specificity for different fatty acyl-CoA chain lengths.[7][10] The final step involves the introduction of a C4-C5 trans-double bond into dihydroceramide by dihydroceramide desaturase (DEGS), yielding ceramide.[2][11]
-
Sphingomyelin Hydrolysis: Ceramide can be rapidly generated at cellular membranes through the hydrolysis of sphingomyelin by sphingomyelinase (SMase) enzymes.[10][12] This pathway is a key response to various cellular stressors, including TNF-α and chemotherapeutic agents.
-
Salvage Pathway: Complex sphingolipids can be broken down, and the resulting sphingosine can be re-acylated by ceramide synthases to form ceramide.[7]
Core Biological Functions and Signaling Pathways
Ceramide accumulation, whether through endogenous pathways or exogenous application of analogs like this compound, triggers a cascade of signaling events that profoundly impact cell fate.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, through both caspase-dependent and caspase-independent mechanisms.[13]
-
Mitochondrial Pathway (Intrinsic Apoptosis): A primary mechanism involves targeting the mitochondria.[14] Ceramide accumulation in the mitochondrial outer membrane can lead to the formation of permeable channels, disrupting the mitochondrial membrane potential.[10][13][14] This triggers the release of pro-apoptotic proteins like cytochrome c and Apoptosis-Inducing Factor (AIF) from the intermembrane space into the cytosol.[10][13][15]
-
Caspase Activation: Released cytochrome c contributes to the formation of the apoptosome, which activates caspase-9 and, subsequently, the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[13][15]
-
ROS Generation: Ceramide treatment often induces the generation of reactive oxygen species (ROS), which further contributes to mitochondrial damage and apoptosis.[13][16]
-
Stress-Activated Protein Kinase (SAPK) Pathways: Ceramide is a known activator of the JNK (c-Jun N-terminal kinase) and p38 MAPK (mitogen-activated protein kinase) pathways.[17][18] This activation can occur through the ceramide-mediated upregulation of Thioredoxin-Interacting Protein (Txnip), which relieves inhibition of the upstream kinase ASK1, leading to JNK/p38 phosphorylation and subsequent apoptosis.[18]
Regulation of Autophagy
Autophagy is a cellular self-digestion process that can be either protective or lethal depending on the context.[19] Ceramide is a key regulator of this process.
-
mTOR Inhibition: Like amino acid starvation, ceramide can trigger autophagy by interfering with the mTOR signaling pathway, a central negative regulator of autophagy.[19][20]
-
Beclin 1 Regulation: Ceramide activates JNK1, which phosphorylates Bcl-2, causing the dissociation of the Beclin 1:Bcl-2 inhibitory complex.[20] Free Beclin 1 is then able to initiate the formation of autophagosomes. Ceramide can also increase the expression of Beclin 1 at the transcriptional level.[20]
-
Lethal Mitophagy: In some contexts, ceramide targets autophagosomes directly to mitochondria, inducing a lethal form of mitophagy (the specific autophagic degradation of mitochondria).[19][21]
Impact on Mitochondrial Function
Beyond initiating apoptosis, ceramide accumulation directly impairs mitochondrial function. It interferes with the electron transport chain (ETC), leading to reduced mitochondrial respiration and ATP production.[22][23] This impairment also contributes to increased ROS production, creating a feedback loop that exacerbates cellular stress.[23][24] Studies have shown that elevated mitochondrial ceramides can cause a depletion of Coenzyme Q and various oxidative phosphorylation (OXPHOS) components, leading to mitochondrial dysfunction and contributing to pathologies like insulin resistance.[23]
Role in Cancer Biology
The pro-apoptotic and anti-proliferative functions of ceramide make it a molecule of great interest in oncology.
-
Tumor Suppression: Ceramide acts as a tumor-suppressor lipid.[18] Many chemotherapeutic agents and radiation therapies function, at least in part, by increasing intracellular ceramide levels.[2][9]
-
Selective Cytotoxicity: Synthetic ceramide derivatives, including this compound analogs, have demonstrated selective cytotoxicity, proving more toxic to tumor cell lines than to normal, non-malignant cells.[25]
-
Overcoming Drug Resistance: Cancer cells often develop resistance by upregulating pathways that metabolize ceramide into pro-survival lipids like glucosylceramide or sphingosine-1-phosphate.[2][9] Therefore, inhibiting these metabolic pathways to sustain high ceramide levels is a key therapeutic strategy.[9]
Quantitative Data
The cytotoxic effects of short-chain ceramides have been quantified in various cell lines. The data below is for a benzene-C4-ceramide analog.
| Compound | Cell Line | Cell Type | EC50 (µM) at 24 hr | Fold Increase in Cytotoxicity vs. Normal Cells (at 30 µM) |
| Benzene-C4-ceramide | SKBr3 | Drug-Resistant Breast Tumor | 18.9 | 79.3 |
| Benzene-C4-ceramide | MCF-7/Adr | Drug-Resistant Breast Tumor | 45.5 | 77.2 |
| Benzene-C4-ceramide | Normal Breast Epithelial | Normal Breast Epithelial | >100 | N/A |
| Table 1: Cytotoxicity of a Benzene-C4-Ceramide Analog in Breast Cancer Cell Lines. Data extracted from Crawford et al., 2003.[25] |
| Treatment | Cell Line | Effect | Fold Change |
| C2-Ceramide (5 µM) | HL-60 | JNK/SAPK Activity Stimulation | 2.7-fold |
| TNFα (10 ng/ml) | HL-60 | JNK/SAPK Activity Stimulation | 2.8-fold |
| Table 2: Stimulation of JNK/SAPK Activity by C2-Ceramide. Data extracted from Westwick et al., 1995.[17] |
Experimental Protocols
Quantification of Ceramide by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate ceramide quantification due to its high sensitivity and specificity.[1]
Objective: To quantify specific ceramide species within a total cell lysate.
Methodology:
-
Cell Lysis and Lipid Extraction:
-
Harvest a known number of cells (e.g., 500,000 cells).[21]
-
Add a mixture of internal standards (e.g., 50 pmols of each non-endogenous ceramide species) to the cell pellet.[21]
-
Extract lipids using an organic solvent mixture, such as ethyl acetate:isopropanol (3:2 v/v).[21]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (lipid-containing) phase and dry it under a stream of nitrogen.
-
-
Sample Preparation:
-
Resuspend the dried lipid extract in a known volume of methanol (e.g., 150 µl).[21]
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5 µl) into an LC-MS/MS system.[21]
-
Liquid Chromatography (LC): Separate lipid species using a C18 reverse-phase column with a gradient elution.
-
Mass Spectrometry (MS/MS): Ionize the eluate (e.g., using electrospray ionization) and analyze using tandem mass spectrometry.[1]
-
Use Multiple Reaction Monitoring (MRM) mode to detect specific precursor-product ion transitions for each ceramide species and internal standard, ensuring high specificity.[26]
-
-
-
Data Analysis:
-
Quantify the amount of each endogenous ceramide species by comparing its peak area to the peak area of the corresponding internal standard.
-
Assessment of this compound Induced Cytotoxicity (LDH Assay)
Objective: To measure cell death by quantifying the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for a specified time period (e.g., 24 hours).[25] Include untreated cells as a negative control and a positive control treated with a lysis buffer.
-
Sample Collection: After incubation, carefully collect a portion of the culture medium from each well.
-
LDH Reaction:
-
Add the collected medium to a fresh 96-well plate.
-
Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for a specified time (e.g., 30 minutes). The LDH in the medium will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
-
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each treatment by comparing the absorbance of treated samples to the negative (spontaneous LDH release) and positive (maximum LDH release) controls.
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 3. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Ceramide and Lipid Mediators in Apoptosis (Chapter 9) - Apoptosis [resolve.cambridge.org]
- 5. The ceramide activated protein phosphatase Sit4 impairs sphingolipid dynamics, mitochondrial function and lifespan in a yeast model of Niemann-Pick type C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ceramide synthesis and metabolism as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice [frontiersin.org]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 18. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes [frontiersin.org]
- 23. Mitochondrial electron transport chain, ceramide and Coenzyme Q are linked in a pathway that drives insulin resistance in skeletal muscle [elifesciences.org]
- 24. Frontiers | Sphingolipids in mitochondria—from function to disease [frontiersin.org]
- 25. Novel ceramide analogues display selective cytotoxicity in drug-resistant breast tumor cell lines compared to normal breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Ceramides Analysis - Creative Proteomics [creative-proteomics.com]
C4-Ceramide Signaling: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammation. Among these, the short-chain C4-ceramide (N-butyroyl-D-erythro-sphingosine) has emerged as a key signaling molecule with significant therapeutic potential. This technical guide provides an in-depth overview of the core signaling pathways and mechanisms of this compound, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.
Introduction to this compound
Ceramides consist of a sphingosine backbone linked to a fatty acid via an amide bond. The length of the fatty acid chain dictates the specific ceramide species and influences its biological activity. Short-chain ceramides, such as this compound, are cell-permeable and have been widely used as experimental tools to mimic the effects of endogenous ceramides generated in response to cellular stress.[1] Understanding the signaling pathways of this compound is crucial for elucidating its role in disease and for the development of novel therapeutics.
This compound Synthesis and Metabolism
The synthesis of endogenous ceramides occurs through three primary pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.
-
De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. A series of enzymatic reactions leads to the formation of dihydroceramide. A desaturase then introduces a double bond at the C4-C5 position of the sphingoid backbone to yield ceramide.[2] The specificity for the acyl chain length is determined by a family of six ceramide synthases (CerS). While the specific CerS isoform responsible for the synthesis of short-chain ceramides like this compound is not as well-defined as for long-chain ceramides, CerS5 and CerS6 are known to be involved in the synthesis of ceramides with shorter acyl chains.[3]
-
Sphingomyelin Hydrolysis: Upon cellular stress, such as exposure to chemotherapy or radiation, sphingomyelinases hydrolyze sphingomyelin in the cell membrane to generate ceramide.
-
Salvage Pathway: This pathway involves the recycling of complex sphingolipids back into ceramide.
Exogenously supplied this compound can be metabolized within the cell. It can be converted to more complex sphingolipids or be hydrolyzed by ceramidases to sphingosine, which can then be re-acylated to form long-chain ceramides.[4]
Core Signaling Pathways of this compound
This compound exerts its biological effects by modulating several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Mitochondrial Pathway: this compound can directly target the mitochondria, leading to mitochondrial dysfunction.[5] This involves the formation of ceramide channels in the outer mitochondrial membrane, which increases its permeability to small proteins.[6] This permeabilization results in the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol.[5] Cytochrome c then activates a cascade of caspases, ultimately leading to cell death. The anti-apoptotic proteins of the Bcl-2 family can inhibit the formation of these ceramide channels.[5]
Cell Cycle Arrest
Exogenous short-chain ceramides can induce cell cycle arrest, primarily in the G0/G1 phase. This prevents cells from entering the S phase and replicating their DNA. While the precise mechanisms for this compound are still under investigation, studies with other short-chain ceramides suggest the involvement of key cell cycle regulators.
Activation of Protein Phosphatases
A key mechanism of ceramide action is the activation of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A).[7] By activating PP2A, ceramides can lead to the dephosphorylation and subsequent inactivation of pro-survival kinases such as Akt. The inhibition of the Akt pathway contributes to the pro-apoptotic effects of ceramides.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes [frontiersin.org]
- 6. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c2 ceramide suppliers USA [americanchemicalsuppliers.com]
The Pivotal Role of C4-Ceramide in Membrane Biology and Lipid Raft Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides, a class of sphingolipids, are integral components of cellular membranes and key signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2][3] Among the various ceramide species, C4-ceramide, a short-chain ceramide, has garnered significant attention for its distinct biophysical properties and potent biological activities. This technical guide provides an in-depth exploration of the role of this compound in membrane biology, with a particular focus on its interaction with and modulation of lipid rafts. We will delve into the quantitative effects of this compound on membrane properties, present detailed experimental protocols for its study, and visualize key signaling pathways and experimental workflows.
This compound: A Modulator of Membrane Biophysical Properties
This compound, by virtue of its short acyl chain, integrates into cellular membranes and significantly alters their biophysical characteristics. Its presence influences membrane fluidity, promotes the formation of distinct lipid domains, and can induce changes in membrane curvature.[4][5]
Impact on Membrane Fluidity
The introduction of this compound into a lipid bilayer generally leads to a decrease in membrane fluidity, resulting in a more ordered and rigid membrane structure.[5][6] This effect is attributed to the ability of ceramide molecules to form strong intermolecular hydrogen bonds.[7] The change in membrane fluidity can be quantified using techniques such as fluorescence anisotropy, which measures the rotational mobility of a fluorescent probe embedded in the membrane. An increase in fluorescence anisotropy indicates a decrease in membrane fluidity.
Formation of Ceramide-Rich Domains
This compound has a propensity to self-associate and form highly ordered gel-like domains within the more fluid glycerophospholipid-rich regions of the membrane.[8][9] The formation and stability of these domains are dependent on the concentration of this compound and the surrounding lipid composition. The phase transition temperature (Tm), the temperature at which a lipid bilayer transitions from a gel-like to a fluid-like state, is significantly influenced by the presence of ceramides. Long-chain ceramides have been shown to raise the main phase transition of monounsaturated phospholipids to physiological temperatures.[10]
Table 1: Quantitative Effects of Ceramide on Membrane Properties
| Parameter | Lipid System | Ceramide Species & Concentration | Observed Effect | Reference |
| Membrane Fluidity (Fluorescence Anisotropy) | DOPC/Sphingomyelin/Cholesterol | Ceramide (unspecified) | Diffusion coefficient of a fluorescent probe decreased by 40% in the presence of 16% ceramide.[9] | [9] |
| DOPC/Sphingomyelin/Cholesterol/Perylene | Ceramide (unspecified) | Average diffusion coefficient decreased from 4.2 ± 0.8 µm²/s to 2.8 ± 0.8 µm²/s.[6] | [6] | |
| Phase Transition Temperature (Tm) | POPC | 5 mol% C18-Ceramide | Raised the main phase transition to 35-40°C.[10] | [10] |
| POPE | 5 mol% C18-Ceramide | Raised the main phase transition to 35-40°C.[10] | [10] | |
| DEPE | 2 mol% Ceramide | Decreased the lamellar-hexagonal transition temperature from 63.3°C to 57.5°C.[11] | [11] | |
| Domain Composition | DPPC/DOPC/Cholesterol | 10 mol% C16:0 or C18:0 Ceramide | Stabilized lipid domains, allowing them to persist at higher temperatures.[7] | [7] |
| DPPC/DOPC/Cholesterol | C6:0, C12:0, C24:0, or unsaturated ceramides | Destabilized lipid domains, causing them to melt at lower temperatures.[7] | [7] |
This compound and its Intricate Relationship with Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in sphingolipids and cholesterol that serve as platforms for signal transduction.[12] this compound plays a crucial role in modulating the structure and function of these domains.
The generation of ceramide within lipid rafts, often through the enzymatic activity of sphingomyelinase, can lead to the coalescence of smaller rafts into larger signaling platforms.[13][14] This reorganization is thought to be a critical step in the initiation of various signaling cascades. Furthermore, ceramide can displace cholesterol from lipid rafts, altering their composition and stability.[15] This displacement has significant implications for the recruitment and retention of raft-associated proteins.
Key Signaling Pathway: this compound-Induced Apoptosis
One of the most well-characterized roles of this compound is its ability to induce apoptosis, or programmed cell death.[10][16] This process is mediated through a complex signaling network involving the activation of specific kinases and caspases.
This compound can trigger apoptosis through both caspase-dependent and caspase-independent pathways.[16] A key signaling node in ceramide-induced apoptosis is the activation of the c-Jun N-terminal kinase (JNK) pathway.[2][17][18] Ceramide can lead to the activation of ASK1, which in turn phosphorylates and activates JNK.[18] Activated JNK can then phosphorylate Bcl-2, leading to its dissociation from Beclin 1 and the induction of autophagy or apoptosis.[17] Furthermore, ceramide can promote the activation of the caspase cascade, including the executioner caspase-3, which is responsible for the cleavage of key cellular substrates and the execution of the apoptotic program.[15][19]
Experimental Protocols for Studying this compound in Membranes
Isolation of Detergent-Resistant Membranes (DRMs)
This protocol describes a common method for enriching lipid rafts based on their insolubility in non-ionic detergents at low temperatures.[1][20][21]
Methodology:
-
Cell Lysis:
-
Grow cells to 90% confluency in 15-cm dishes.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in 1 ml of ice-cold lysis buffer (e.g., 1% Triton X-100 in MBS) for 30 minutes on ice.
-
Homogenize the lysate using a Dounce homogenizer (18 strokes).
-
-
Sucrose Gradient Ultracentrifugation:
-
Mix 1 ml of the cell lysate with 1 ml of 90% (w/v) sucrose in MBS buffer to achieve a final sucrose concentration of 45%.
-
Layer this mixture at the bottom of a 12-ml ultracentrifuge tube.
-
Carefully overlay with 6 ml of 35% sucrose in MBS, followed by 3.5 ml of 5% sucrose in MBS.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
-
Fraction Collection and Analysis:
-
Carefully collect 1 ml fractions from the top of the gradient.
-
The DRM fraction, enriched in lipid rafts, will be visible as an opaque band at the 5%/35% sucrose interface.
-
Analyze the protein and lipid composition of each fraction by Western blotting and mass spectrometry, respectively.
-
Laurdan Fluorescence Microscopy for Membrane Fluidity
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, making it an excellent tool for assessing membrane fluidity.[8][22][23]
Methodology:
-
Cell Staining:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Incubate cells with a working solution of Laurdan (e.g., 5 µM in serum-free media) for 30-60 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS.
-
-
Image Acquisition:
-
Use a confocal or two-photon microscope equipped with a heated stage to maintain cells at 37°C.
-
Excite the Laurdan probe at approximately 350-400 nm.
-
Simultaneously acquire images in two emission channels: one centered around 440 nm (for the ordered phase) and another around 490 nm (for the disordered phase).
-
-
Generalized Polarization (GP) Calculation:
-
For each pixel in the image, calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities in the 440 nm and 490 nm channels, respectively.
-
Generate a pseudo-colored GP image to visualize variations in membrane fluidity across the cell. Higher GP values correspond to lower membrane fluidity (more ordered).
-
Förster Resonance Energy Transfer (FRET) for Protein Co-localization in Lipid Rafts
FRET is a powerful technique to study the proximity of two fluorescently labeled molecules, providing insights into protein-protein interactions and co-localization within specific membrane domains.[4][24][25]
Methodology:
-
Construct Preparation and Transfection:
-
Generate fusion constructs of your protein of interest with a donor fluorophore (e.g., eGFP) and a known lipid raft marker with an acceptor fluorophore (e.g., mRFP).
-
Co-transfect cells with both constructs.
-
-
Image Acquisition (Sensitized Emission FRET):
-
Use a confocal microscope equipped for FRET imaging.
-
Acquire three images:
-
Donor Channel: Excite the donor and detect its emission.
-
Acceptor Channel: Excite the acceptor and detect its emission.
-
FRET Channel: Excite the donor and detect the acceptor's emission (sensitized emission).
-
-
-
FRET Analysis:
-
Correct for spectral bleed-through (crosstalk) from the donor emission into the FRET channel and direct excitation of the acceptor by the donor excitation wavelength.
-
Calculate the normalized FRET (NFRET) or FRET efficiency for each pixel to quantify the extent of co-localization.
-
Conclusion
This compound is a multifaceted lipid that exerts profound effects on the biophysical properties of cellular membranes and plays a critical role in the dynamic organization of lipid rafts. Its ability to modulate membrane fluidity, induce domain formation, and participate in key signaling pathways, such as apoptosis, underscores its importance in cellular physiology and pathology. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the intricate roles of this compound in membrane biology and its potential as a therapeutic target in various diseases. Future studies focusing on the precise molecular interactions of this compound with other membrane components and signaling proteins will undoubtedly provide deeper insights into its diverse cellular functions.
References
- 1. The Isolation of Detergent-Resistant Lipid Rafts for Two-Dimensional Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 2. Ceramide activates the stress-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FRET in Membrane Biophysics: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide-Mediation of Diffusion in Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Ceramide on Liquid-Ordered Domains Investigated by Simultaneous AFM and FCS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long chain ceramides raise the main phase transition of monounsaturated phospholipids to physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 13. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice [frontiersin.org]
- 16. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of JNK1-dependent Bcl-2 Phosphorylation in Ceramide-induced Macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ceramide formation leads to caspase-3 activation during hypoxic PC12 cell death. Inhibitory effects of Bcl-2 on ceramide formation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isolation of detergent resistant microdomains from cultured neurons: detergent dependent alterations in protein composition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. imagej.net [imagej.net]
C4-Ceramide: A Bioactive Sphingolipid in Cellular Signaling and Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell cycle arrest, and autophagy. Among these, the short-chain ceramide analogue, C4-ceramide, has garnered significant interest as a research tool and potential therapeutic agent due to its cell permeability and ability to mimic the actions of endogenous long-chain ceramides. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, metabolism, and multifaceted roles in cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of key signaling cascades to facilitate further investigation and application of this potent bioactive lipid.
Introduction to this compound
Ceramides are central molecules in sphingolipid metabolism, consisting of a sphingosine backbone N-acylated with a fatty acid.[1] The length of the fatty acid chain influences the biophysical properties and biological functions of the ceramide molecule. This compound (N-butanoyl-D-erythro-sphingosine) is a synthetic, short-chain ceramide that is cell-permeable, allowing for the exogenous manipulation of intracellular ceramide levels. This property has made it an invaluable tool for studying the downstream effects of ceramide signaling. The introduction of a trans-double bond between C4 and C5 of the sphingoid backbone is crucial for the bioactivity of ceramide molecules.[2]
Synthesis and Metabolism
Endogenous ceramides are synthesized through two primary pathways: the de novo synthesis pathway and the salvage pathway.[2][3]
-
De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydrosphingosine. This is then acylated to dihydroceramide, and finally, a double bond is introduced at the C4-C5 position to form ceramide.[1][2]
-
Salvage Pathway: This pathway involves the breakdown of complex sphingolipids, such as sphingomyelin, by sphingomyelinases to generate ceramide.[1][3]
Exogenously supplied this compound can be metabolized within the cell. For instance, short-chain ceramides can be converted to long-chain ceramides by ceramide synthases, which is a necessary step for the induction of autophagy.[4]
Caption: Overview of de novo synthesis, salvage, and sphingomyelin hydrolysis pathways for ceramide generation.
Bioactive Roles of this compound
This compound has been demonstrated to influence a range of critical cellular processes, primarily through the induction of apoptosis, cell cycle arrest, and autophagy.
Apoptosis
Ceramide is a well-established pro-apoptotic molecule.[1][5] Exogenous short-chain ceramides, including this compound, can induce apoptosis in various cell types.[6]
The mechanisms of ceramide-induced apoptosis are multifaceted and involve:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramides can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[1][6]
-
Regulation of Bcl-2 Family Proteins: Ceramide can influence the activity of Bcl-2 family proteins. It can promote the dephosphorylation of the anti-apoptotic protein Bcl-2, thereby inactivating it, and can also promote the activation of pro-apoptotic members like Bax.[6] Anti-apoptotic Bcl-2 family proteins have been shown to inhibit ceramide channel formation.[7]
-
Activation of Protein Phosphatases: Ceramide can activate protein phosphatase 1 (PP1) and PP2A.[8][9] This activation can lead to the dephosphorylation and inactivation of pro-survival proteins such as Akt.[10]
-
Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway: Ceramide can activate the JNK signaling cascade, which is a key pathway in stress-induced apoptosis.
Caption: this compound induces apoptosis through multiple interconnected signaling pathways.
Cell Cycle Arrest
Ceramide can induce cell cycle arrest, primarily at the G0/G1 phase.[11][12] The addition of exogenous C6-ceramide to Molt-4 leukemia cells induced a dramatic arrest in the G0/G1 phase of the cell cycle.[11]
Key mechanisms include:
-
Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors: Ceramide treatment can lead to an increase in the expression of CDK inhibitors like p27kip1.[13]
-
Downregulation of Cyclins and CDKs: It can also decrease the expression of cyclins (e.g., cyclin D1 and E) and CDKs (e.g., Cdk2 and Cdk4) that are essential for G1/S transition.[10]
-
Inhibition of Akt Signaling: By activating PP2A, ceramide can lead to the dephosphorylation and inactivation of Akt, a kinase that promotes cell cycle progression.[10]
Caption: this compound mediates G1 cell cycle arrest by modulating key regulatory proteins.
Autophagy
Ceramide is also a known inducer of autophagy, a cellular process of self-digestion of cytoplasmic components.[14][15][16] C2-ceramide has been shown to induce autophagy in osteoblasts.[14][16]
The signaling pathways involved in ceramide-induced autophagy include:
-
Inhibition of the mTOR Pathway: Ceramide can interfere with the mTOR signaling pathway, a central regulator of cell growth and autophagy.[4][6]
-
Dissociation of the Beclin 1:Bcl-2 Complex: Ceramide can activate JNK1, which then phosphorylates Bcl-2, leading to its dissociation from Beclin 1. This frees Beclin 1 to initiate autophagosome formation.[4][15]
It's important to note that the conversion of exogenously added short-chain ceramides to long-chain ceramides via ceramide synthases is required to trigger autophagy.[4]
References
- 1. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 3. Regulation of ceramide channels by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide-induced autophagy: to junk or to protect cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induction by ceramide derivatives and its potential mechanisms through domain formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. science.umd.edu [science.umd.edu]
- 8. Protein Phosphatase 1α Mediates Ceramide-induced ERM Protein Dephosphorylation: A NOVEL MECHANISM INDEPENDENT OF PHOSPHATIDYLINOSITOL 4, 5-BIPHOSPHATE (PIP2) AND MYOSIN/ERM PHOSPHATASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Serine/Threonine Protein Phosphatases in Ceramide Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ceramide Induces Apoptosis and Growth Arrest of Human Glioblastoma Cells by Inhibiting Akt Signaling Pathways -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 11. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ceramide induces cell cycle arrest and upregulates p27kip in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. archivepp.com [archivepp.com]
- 15. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. archivepp.com [archivepp.com]
C4-Ceramide and its Role in Cell Cycle Arrest: A Technical Guide
Abstract: Ceramide, a central molecule in sphingolipid metabolism, has emerged as a critical bioactive lipid that governs a spectrum of cellular processes, including differentiation, apoptosis, and senescence. This technical guide provides an in-depth exploration of the role of ceramide, with a focus on its function as a potent inducer of cell cycle arrest. We will dissect the core molecular mechanisms and signaling pathways activated by ceramide that culminate in the halting of cell proliferation, primarily at the G0/G1 and G2/M checkpoints. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the signaling cascades, quantitative data from key studies, and the experimental protocols necessary to investigate these phenomena.
Introduction to Ceramide Biology
Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with a variety of fatty acids. The length of this fatty acid chain confers distinct biological properties. While this guide focuses on the principles of ceramide action, it is important to note that short-chain, cell-permeable analogs like C2, C6, and C8-ceramide are often used in experimental settings to mimic the effects of endogenous long-chain ceramides. A structurally crucial feature of ceramide is the 4,5-trans double bond in the sphingosine base, which is essential for its biological activity in cell cycle regulation.[1]
Ceramide Metabolism
Cellular ceramide levels are tightly regulated through three primary metabolic pathways, ensuring a precise balance between pro-growth and anti-growth signals.[2][3][4]
-
De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT). Following a series of enzymatic reactions, dihydroceramide is formed and subsequently converted to ceramide by dihydroceramide desaturase (DES), which introduces the critical C4-C5 double bond.[2][4][5]
-
Sphingomyelin Hydrolysis: In response to various cellular stresses and stimuli, sphingomyelinases (SMases) hydrolyze sphingomyelin, a major component of the plasma membrane, to generate ceramide and phosphocholine.[2][6][7]
-
Salvage Pathway: This pathway involves the breakdown of complex sphingolipids back into sphingosine, which is then re-acylated by ceramide synthases (CerS) to form ceramide.[4][5]
Ceramide-Induced Cell Cycle Arrest
A primary anti-proliferative function of ceramide is its ability to induce cell cycle arrest, predominantly at the G0/G1 phase.[8][9] This prevents cells from entering the S phase (DNA synthesis), effectively halting proliferation. Studies have shown that various stimuli, such as serum withdrawal, lead to an increase in endogenous ceramide levels, which correlates with cell cycle arrest.[8][9] Exogenous, cell-permeable ceramides can replicate this effect.[6][8] While G1 arrest is the most documented, ceramide has also been implicated in G2/M arrest under certain conditions.[10][11]
Data Presentation
The anti-proliferative effects of ceramide have been quantified in numerous cell lines. The following tables summarize key findings.
| Cell Line | Treatment | Concentration (µM) | Inhibition Rate (%) | Citation |
| Bel7402 (Hepatocarcinoma) | C2-Ceramide (24h) | 5 | 21.5 ± 1.3 | [6] |
| 10 | 52.7 ± 0.9 | [6] | ||
| 15 | 69.3 ± 1.2 | [6] | ||
| 30 | 77.2 ± 0.8 | [6] | ||
| 60 | 83.8 ± 1.2 | [6] | ||
| Table 1: Dose-Dependent Inhibition of Cell Proliferation by C2-Ceramide. |
| Cell Line | Treatment | % Cells in G0/G1 | Endogenous Ceramide Increase | Citation |
| Molt-4 (Leukemia) | Serum Withdrawal | ~80% | 10- to 15-fold | [8][9] |
| Molt-4 (Leukemia) | C6-Ceramide | Dramatic Arrest in G0/G1 | (Exogenous) | [8][9] |
| Table 2: Ceramide-Mediated G0/G1 Cell Cycle Arrest. |
Molecular Mechanisms and Signaling Pathways
Ceramide executes its cell cycle arrest function by modulating a network of key regulatory proteins. The primary mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
Activation of Protein Phosphatases (PP1 & PP2A)
One of the most direct and critical actions of ceramide is the activation of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1][12][13] This activation is stereospecific, requiring the natural D-erythro isomer of ceramide.[13] These phosphatases act as master regulators, dephosphorylating and thereby modulating the activity of numerous downstream targets involved in cell cycle control.
Inhibition of the CDK2/Rb/E2F Axis for G1 Arrest
Progression from G1 to S phase is critically controlled by the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the transcription factor E2F, preventing the expression of genes required for DNA synthesis. For the cell cycle to proceed, CDKs (primarily CDK2 complexed with Cyclin E) phosphorylate Rb, inactivating it and releasing E2F.
Ceramide disrupts this process through a dual mechanism targeting CDK2:[1][14]
-
Increased Inhibitor Association: Ceramide promotes the upregulation and association of CDK inhibitory proteins (CKIs), such as p21 and p27, with the CDK2 complex.[1][15]
-
Phosphatase-Mediated Dephosphorylation: Ceramide-activated PP1 and PP2A directly dephosphorylate and inactivate CDK2.[1]
This concerted inhibition of CDK2 prevents the phosphorylation of Rb, keeping it in its active, growth-suppressive state. Rb remains bound to E2F, transcription of S-phase genes is blocked, and the cell is arrested in G1.[1][16]
Interplay with the p53 Tumor Suppressor
The relationship between ceramide and the tumor suppressor p53 is complex and context-dependent.[17][18] They can function as collaborators in the cellular stress response.
-
p53 Upstream of Ceramide: In response to genotoxic stress like gamma-irradiation, p53 can be activated and function upstream of ceramide generation.[16] Activated p53 can transcriptionally regulate enzymes in the sphingolipid pathway, leading to an increase in cellular ceramide levels that contribute to apoptosis or cell cycle arrest.[17][19]
-
p53 Downstream of or Parallel to Ceramide: Ceramide can also induce cell cycle arrest and apoptosis independently of p53 status.[16] Studies using cells lacking functional p53 have shown they remain sensitive to ceramide-induced growth suppression.[16] In these cases, ceramide's effects on the Rb protein are a direct cause of arrest, bypassing the need for p53.[16]
Experimental Protocols
Investigating the role of C4-ceramide in cell cycle arrest requires a combination of cell biology and biochemical techniques.
Preparation and Administration of Ceramide
Short-chain ceramides are hydrophobic and require specific handling for use in aqueous cell culture media.[20]
Protocol: Solubilization of this compound
-
Prepare a stock solution of this compound (or other short-chain analog) in a solvent like ethanol, DMSO, or a 98:2 (v/v) mixture of ethanol and dodecane.[20]
-
To prepare the working solution, warm the stock solution and the desired cell culture medium separately to 37°C.
-
Rapidly inject the required volume of the ceramide stock solution into the pre-warmed medium while vortexing to facilitate the formation of a stable dispersion or liposomes.
-
Immediately add the ceramide-containing medium to the cells to achieve the final desired concentration.
-
An equivalent volume of the solvent vehicle should be added to control cells.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the standard method for analyzing cell cycle distribution.
Protocol: PI Staining for Cell Cycle Analysis
-
Cell Harvest: Culture cells with and without ceramide treatment for the desired time. Harvest cells (including floating cells for apoptosis analysis) by trypsinization or scraping, and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C (can be stored at -20°C for weeks).
-
Staining: Pellet the fixed cells and wash with PBS to remove ethanol. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL to prevent staining of double-stranded RNA) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the distinction of G0/G1, S, and G2/M phases.
Western Blot Analysis of Key Regulatory Proteins
Protocol Outline:
-
Lysate Preparation: Treat cells as required, wash with cold PBS, and lyse in RIPA buffer (or similar) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies against target proteins (e.g., Rb, phospho-Rb, p21, p27, CDK2, Cyclin D1). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Quantification of Endogenous Ceramides by LC-MS/MS
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and specific method for measuring different ceramide species from cellular extracts.[21]
Methodology Overview:
-
Lipid Extraction: After cell treatment, harvest cells and perform a lipid extraction using a method like Bligh-Dyer (chloroform/methanol/water).
-
Internal Standard: Add a known amount of a non-naturally occurring ceramide internal standard (e.g., C8-ceramide or a labeled standard) to the sample prior to extraction for accurate quantification.[21]
-
Mass Spectrometry: Analyze the lipid extract by LC-MS/MS. The instrument can be set to perform a precursor ion scan of m/z 264, which is a characteristic fragment produced from the sphingosine backbone of most ceramides upon collision-induced dissociation.[21]
-
Quantification: Create a calibration curve using known concentrations of naturally occurring ceramides to quantify the amount of each ceramide species in the sample relative to the internal standard.[21]
Conclusion and Future Directions
Ceramide is a potent tumor-suppressive lipid that acts as a central node in signaling pathways controlling cell fate. Its ability to induce cell cycle arrest, primarily through the activation of protein phosphatases and subsequent inhibition of the CDK2/Rb pathway, makes it a compelling target for therapeutic development, particularly in oncology. The complex interplay with p53 further highlights its integral role in the cellular stress response.
Future research should continue to focus on the specific roles of different ceramide species, driven by distinct ceramide synthases, in cell cycle regulation. Furthermore, developing targeted drug delivery systems, such as ceramide-containing nanoliposomes, could help overcome pharmacokinetic challenges and enhance the therapeutic efficacy of leveraging this powerful signaling pathway for cancer treatment.[22] A deeper understanding of the intricate ceramide signaling network will undoubtedly unveil new opportunities for clinical intervention.
References
- 1. Regulation of cyclin-dependent kinase 2 activity by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 5. preprints.org [preprints.org]
- 6. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 12. Protein Phosphatase 1α Mediates Ceramide-induced ERM Protein Dephosphorylation: A NOVEL MECHANISM INDEPENDENT OF PHOSPHATIDYLINOSITOL 4, 5-BIPHOSPHATE (PIP2) AND MYOSIN/ERM PHOSPHATASE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ceramide induces cell cycle arrest and upregulates p27kip in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medica-musc.researchcommons.org [medica-musc.researchcommons.org]
- 17. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. p53 and Ceramide as Collaborators in the Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
C4-Ceramide Metabolism and Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ceramides, central molecules in sphingolipid metabolism, function as both structural components of cellular membranes and critical second messengers in a myriad of cellular signaling pathways.[1][2] The acyl chain length of ceramide dictates its subcellular localization and specific biological functions, with short-chain ceramides like C4-ceramide demonstrating distinct properties. This compound (d18:1/4:0), a cell-permeable analog of natural ceramides, is often used experimentally to probe ceramide-mediated signaling networks.[3] This document provides a technical overview of the metabolic pathways governing this compound anabolism and catabolism, its role in key signaling cascades, and the methodologies used for its study.
This compound Metabolic Pathways
Ceramide homeostasis is maintained by a tightly regulated balance between its synthesis and degradation. Three primary pathways contribute to the cellular pool of ceramides: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[2][4][5]
Synthesis of this compound
De Novo Synthesis Pathway: This fundamental pathway builds ceramide from basic precursors, primarily in the endoplasmic reticulum (ER).[4][5]
-
Condensation: The process begins with the rate-limiting condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT) , to form 3-ketosphinganine.[1][4]
-
Reduction: 3-ketosphinganine is then reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase (KSR) .[4]
-
N-acylation: A fatty acyl-CoA, in this case, butyryl-CoA (C4:0-CoA), is attached to sphinganine via an amide bond. This reaction is catalyzed by one of six ceramide synthases (CerS) .[6][7] Each CerS isoform exhibits specificity for acyl-CoAs of particular chain lengths. While CerS1 is primarily associated with C18-ceramide and CerS5/6 with C16-ceramide, the specific synthase responsible for utilizing short-chain acyl-CoAs like C4 is less defined but crucial for this compound generation.[7][8]
-
Desaturation: Finally, dihydroceramide desaturase (DES1) introduces a trans double bond at the C4-C5 position of the sphinganine backbone, converting dihydroceramide to ceramide.[9][10]
Salvage Pathway: This pathway recycles sphingolipids, allowing the cell to reuse sphingoid bases.[1][11][12]
-
Breakdown of Complex Sphingolipids: Complex sphingolipids, such as sphingomyelin or glucosylceramide, are hydrolyzed by enzymes like sphingomyelinases (SMases) or glucocerebrosidase (GCase) , respectively, to yield ceramide.[11][12] This ceramide can then be broken down further.
-
Hydrolysis: Ceramidases hydrolyze ceramide into sphingosine and a free fatty acid.[1]
-
Re-acylation: The resulting sphingosine can be re-acylated by a CerS enzyme using butyryl-CoA to form this compound.[5][12] This recycling is a significant source of ceramide generation, particularly in response to cellular stress.[13]
Degradation of this compound
The catabolism of this compound is critical for terminating its signaling functions and maintaining cellular homeostasis.
-
Hydrolysis: The primary degradation route is the hydrolysis of this compound by acid, neutral, or alkaline ceramidases (CDases) to yield sphingosine and butyric acid.[1][13] These ceramidases are located in different subcellular compartments (lysosomes, mitochondria, ER/Golgi) allowing for spatially distinct regulation.[13]
-
Phosphorylation of Sphingosine: The resulting sphingosine is a bioactive molecule in its own right but is often rapidly phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P) .[1] S1P is a potent signaling lipid that frequently opposes the actions of ceramide, promoting cell survival and proliferation. The balance between ceramide and S1P is often referred to as the "sphingolipid rheostat".
-
Phosphorylation of Ceramide: Alternatively, ceramide can be directly phosphorylated by ceramide kinase (CerK) to produce ceramide-1-phosphate (C1P) , another bioactive lipid involved in inflammatory responses and cell proliferation.[5][6][14]
Role in Cellular Signaling
This compound, like other ceramides, functions as a second messenger that regulates fundamental cellular processes, most notably apoptosis and cell cycle arrest.[13][15]
Apoptosis Induction
Elevated ceramide levels are a near-universal feature of programmed cell death.[15] this compound can trigger apoptosis through multiple mechanisms:
-
Activation of Stress-Activated Protein Kinases (SAPKs): Ceramide can directly or indirectly activate protein kinases involved in stress signaling, such as c-Jun N-terminal kinase (JNK), which in turn phosphorylates and modulates the activity of downstream targets to promote apoptosis.[2]
-
Mitochondrial Pathway: Ceramide can form channels in the outer mitochondrial membrane, facilitating the release of pro-apoptotic proteins like cytochrome c into the cytosol, which triggers the caspase cascade.[4]
-
Modulation of Bcl-2 Family Proteins: Ceramide promotes the dephosphorylation and inactivation of the pro-survival protein Bcl-2 and activation of pro-apoptotic proteins like BAD, tipping the cellular balance toward apoptosis.
Cell Cycle Arrest
Ceramide can halt cell proliferation by inducing arrest, typically in the G0/G1 phase of the cell cycle.[16][17]
-
Upregulation of CDKIs: In nasopharyngeal carcinoma cells, ceramide treatment leads to a dose-dependent increase in the cyclin-dependent kinase inhibitor (CDKI) p27Kip1.[18] p27 binds to and inhibits cyclin-CDK complexes, preventing the G1-S phase transition.
-
Inhibition of Pro-Survival Kinases: Ceramide can inhibit pro-growth signaling pathways. For instance, it can lead to the dephosphorylation and inactivation of Akt (Protein Kinase B), a key kinase that promotes cell survival and cycle progression.[18] This effect is often mediated by ceramide-activated protein phosphatases like PP2A.[9]
Quantitative Data Summary
Quantitative analysis is essential for understanding the biological potency of this compound.
| Parameter | Value | Cell Line / System | Biological Effect | Reference |
| IC₅₀ | 15.9 µM | SK-BR-3 (Breast Cancer) | Cytotoxicity | [3] |
| IC₅₀ | 19.9 µM | MCF-7/Adr (Breast Cancer) | Cytotoxicity | [3] |
| Inhibition | 16% at 10 µM | EL4 T cells | IL-4 Production | [3] |
| Endogenous Level Increase | Up to 10-15 fold | Molt-4 Leukemia Cells | After Serum Withdrawal | [16][17] |
Experimental Protocols
Accurate measurement of this compound is critical for research and development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its specificity and sensitivity.[19][20]
Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of this compound in biological samples like cell pellets or plasma.
1. Sample Preparation (Lipid Extraction):
-
a. To a 1.5 mL microfuge tube containing the sample (e.g., 1x10⁶ cells or 50 µL plasma), add an appropriate internal standard (e.g., C17:0-ceramide).
-
b. Add 300 µL of methanol and vortex vigorously for 30 seconds.
-
c. Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.
-
d. Add 250 µL of MS-grade water to induce phase separation. Vortex for 30 seconds.
-
e. Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
f. Carefully collect the upper organic layer (containing lipids) and transfer to a new tube.
-
g. Dry the organic extract under a stream of nitrogen gas.
-
h. Reconstitute the dried lipid film in 100 µL of a suitable solvent (e.g., methanol/acetonitrile 1:1, v/v) for LC-MS/MS analysis.
2. LC Separation:
-
HPLC System: Standard high-performance liquid chromatography system.
-
Column: A reverse-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1% formic acid.[20]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 50% B
-
1-4 min: Linear gradient to 100% B
-
4-15 min: Hold at 100% B
-
15-16 min: Return to 50% B
-
16-21 min: Equilibrate at 50% B
-
-
Injection Volume: 5-10 µL.
3. MS/MS Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (d18:1/4:0): The precursor ion [M+H]⁺ is m/z 370.3. The product ion is typically the sphingoid base fragment at m/z 264.3. The transition would be 370.3 -> 264.3 .
-
Internal Standard (C17:0-Cer): The precursor ion [M+H]⁺ is m/z 538.5. The product ion is m/z 264.3. The transition would be 538.5 -> 264.3 .
-
-
Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve prepared with known concentrations of this compound.
References
- 1. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review [mdpi.com]
- 6. Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and degradation pathways, functions, and pathology of ceramides and epidermal acylceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 10. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of the sphingosine-recycling pathway for ceramide generation by oxidative stress, and its role in controlling c-Myc/Max function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ceramide induces cell cycle arrest and upregulates p27kip in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 20. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
C4-Ceramide's Impact on Cellular Stress Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that play a pivotal role in the regulation of cellular stress responses. As central signaling molecules, they are implicated in a variety of cellular processes including apoptosis, autophagy, and the unfolded protein response (UPR). Short-chain ceramides, such as C4-ceramide (N-butanoyl-D-erythro-sphingosine), are cell-permeable analogs that are widely used to investigate the downstream effects of ceramide accumulation. This technical guide provides an in-depth overview of the impact of this compound on cellular stress signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Data Presentation
The following tables summarize the quantitative effects of short-chain ceramides on key cellular stress response markers. Due to the limited availability of specific quantitative data for this compound in the public domain, data from closely related short-chain ceramides (C2 and C6) are also included for comparative purposes and to illustrate general principles of short-chain ceramide bioactivity.
Table 1: Cytotoxicity of Short-Chain Ceramides
| Cell Line | Ceramide Analog | Concentration (µM) | Effect | Citation |
| SKBr3 Breast Tumor Cells | Benzene-C4-ceramide | 18.9 | EC50 at 24 hr | [1] |
| MCF-7/Adr Breast Tumor Cells | Benzene-C4-ceramide | 45.5 | EC50 at 24 hr | [1] |
| Normal Breast Epithelial Cells | Benzene-C4-ceramide | >100 | EC50 at 24 hr | [1] |
| HepG2 Cells | C6-ceramide | ~50 | ~50% viability at 46 hr | [2] |
| MCF7 Cells | C6-ceramide | ~40 | ~50% viability at 46 hr | [2] |
| SW403 Cells | C2, C6, C16-ceramides | Up to 100 | No significant effect on cell viability at 24 hr | [3] |
| Embryonic Hippocampal Cells | C6-ceramide | 13 | Maintained cell viability at 48 hr | [4] |
Table 2: Induction of Apoptosis by Short-Chain Ceramides
| Cell Line | Ceramide Analog | Concentration (µM) | Parameter Measured | Result | Citation |
| Human Adipose-derived Mesenchymal Stem Cells | Ceramide (unspecified short-chain) | 50 | Apoptotic Cells (Annexin V+) | Time-dependent increase | [1][5] |
| PC12 Cells | C2-ceramide | Not specified | Caspase-3 Activation | Time-dependent increase following hypoxia | [4] |
| CHP-100 Neuroepithelioma Cells | C2-ceramide | Not specified | Apoptosis | Lower cytotoxicity compared to C6-ceramide | [6] |
| CHP-100 Neuroepithelioma Cells | C6-ceramide | Not specified | Apoptosis | Higher cytotoxicity compared to C2-ceramide | [6] |
Table 3: Autophagy Modulation by Short-Chain Ceramides
| Cell Line | Ceramide Analog | Concentration (µM) | Parameter Measured | Result | Citation |
| MCF-7 Cells | C2-ceramide | Not specified | LC3-II/LC3-I Ratio | Increased ratio indicating autophagy induction | [7] |
| Human Cancer Cells | C18-pyridinium ceramide | Not specified | Mitophagy | Induction of lethal mitophagy | [8] |
| Hepatocarcinoma Cells | C2-ceramide | Not specified | Autophagic Flux | Impaired by cotreatment with diTFPP | [9] |
Signaling Pathways
This compound and other short-chain ceramides activate a complex network of signaling pathways to elicit cellular stress responses.
Apoptosis Induction
Ceramides are well-established inducers of apoptosis. A key signaling node in this pathway is the activation of the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[5][10] Ceramide-induced activation of JNK can lead to the phosphorylation and regulation of various downstream targets, ultimately culminating in the activation of the caspase cascade and programmed cell death.[1][4]
Autophagy Regulation
Ceramides can also induce autophagy, a cellular process of self-digestion that can either promote cell survival or lead to autophagic cell death.[11][12] One of the primary mechanisms by which ceramides induce autophagy is through the inhibition of the Akt/mTOR signaling pathway, a key negative regulator of autophagy.[12] Additionally, ceramide-activated JNK can phosphorylate Bcl-2, leading to its dissociation from Beclin-1, a crucial step in the initiation of autophagosome formation.[12]
Unfolded Protein Response (UPR)
The accumulation of ceramides in the endoplasmic reticulum (ER) can disrupt ER homeostasis, leading to ER stress and the activation of the unfolded protein response (UPR).[13] The UPR is a tripartite signaling pathway initiated by three ER-resident transmembrane proteins: PERK, IRE1, and ATF6.[14] Ceramide-induced ER stress can lead to the activation of these sensors, which in turn initiate downstream signaling cascades to restore ER function or, if the stress is prolonged, trigger apoptosis.[15]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the dose-dependent effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., cancer cell line, primary cells)
-
Complete culture medium
-
This compound stock solution (in DMSO or ethanol)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 4-18 hours at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[13][16][17]
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Autophagy Assay (LC3 Western Blot)
This protocol is used to assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.[7][18]
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Seed cells and treat with this compound. It is recommended to include a positive control (e.g., starvation or rapamycin treatment) and a negative control (untreated cells). To measure autophagic flux, also include conditions with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) added for the last few hours of the this compound treatment.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. Comparing the LC3-II levels in the presence and absence of a lysosomal inhibitor allows for the assessment of autophagic flux.[19]
Experimental Workflow Visualization
Conclusion
This compound serves as a potent tool for investigating the intricate roles of ceramides in mediating cellular stress responses. Through the activation of signaling pathways such as the JNK cascade and the modulation of the Akt/mTOR and UPR pathways, this compound can induce apoptosis and autophagy. The provided quantitative data, while highlighting the need for more this compound-specific research, offers a valuable framework for understanding the bioactivity of short-chain ceramides. The detailed experimental protocols and workflow visualizations in this guide are intended to facilitate further research into the therapeutic potential of targeting ceramide signaling in various disease contexts.
References
- 1. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Activation of ATF6 and PERK Endoplasmic Reticulum Stress Signaling Pathways Prevent Mutant Rhodopsin Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ceramide formation leads to caspase-3 activation during hypoxic PC12 cell death. Inhibitory effects of Bcl-2 on ceramide formation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stress-induced ceramide generation and apoptosis via the phosphorylation and activation of nSMase1 by JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential apoptotic effect and metabolism of N-acetylsphingosine and N-hexanoylsphingosine in CHP-100 human neurotumor cells [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C16-Ceramide Analog Combined with Pc 4 Photodynamic Therapy Evokes Enhanced Total Ceramide Accumulation, Promotion of DEVDase Activation in the Absence of Apoptosis, and Augmented Overall Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
Methodological & Application
Application Note: Quantification of C4-Ceramide by LC-MS/MS
Introduction
Ceramides are a class of bioactive sphingolipids that play crucial roles as signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.[1] The specific acyl chain length of the ceramide molecule can determine its biological function. C4-ceramide, a short-chain ceramide, is often used as an experimental tool to study the effects of ceramides due to its cell-permeable nature. Accurate and sensitive quantification of this compound is therefore essential for researchers in various fields, including drug development, to understand its mechanism of action and potential therapeutic applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of ceramides due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[2] This application note provides a detailed protocol for the quantification of this compound in biological samples using LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the quantification of this compound by LC-MS/MS involves several key steps, from sample preparation to data analysis.
Figure 1: Experimental workflow for this compound quantification.
Signaling Pathway Context: De Novo Ceramide Synthesis
Ceramides are synthesized in the cell through several pathways, with the de novo synthesis pathway being a major contributor.[1][3] This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[3] Understanding this pathway provides context for studies involving the modulation of ceramide levels.
Figure 2: De novo pathway of ceramide biosynthesis.
Protocols
1. Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma or serum samples.[4]
-
Materials:
-
Isopropanol (IPA), pre-cooled to -20°C
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge capable of 10,000 x g and 4°C
-
Nitrogen evaporator or vacuum centrifuge
-
-
Procedure:
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 250 µL of pre-cooled IPA (a 1:5 ratio).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 10 minutes to facilitate protein precipitation.
-
Vortex again for 1 minute and then incubate at 4°C for 2 hours to ensure complete protein precipitation.
-
Centrifuge the samples at 10,300 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant containing the extracted lipids to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
The following are example parameters for LC-MS/MS analysis of ceramides. Optimization may be required for specific instrumentation and this compound.
Liquid Chromatography (LC) Parameters
Two common approaches for ceramide separation are reversed-phase and HILIC chromatography.
| Parameter | Reversed-Phase Method | HILIC Method |
| LC System | ACQUITY UPLC I-Class or equivalent | ACQUITY UPLC I-Class or equivalent |
| Column | ACE Excel SuperC18 (1.7 µm, 100 mm x 2.1 mm)[4] | ACQUITY UPLC BEH Amide (1.7 µm, 100 mm x 2.1 mm) |
| Column Temp. | 30°C[4] | 45°C |
| Flow Rate | 0.3 mL/min[4] | 0.6 mL/min |
| Mobile Phase A | Methanol/2-propanol (1:1) with 10 mM ammonium bicarbonate[4] | 95:5 Acetonitrile/Water |
| Mobile Phase B | Not applicable (Isocratic) | Not specified in the same detail |
| Elution | Isocratic[4] | Gradient or Isocratic |
| Injection Vol. | 10 µL[4] | Not specified |
| Run Time | 5 minutes[4] | Varies |
Mass Spectrometry (MS) Parameters
A tandem quadrupole mass spectrometer is typically used for quantification in Multiple Reaction Monitoring (MRM) mode.[6]
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | The precursor ion for this compound (d18:1/4:0) would be m/z 356.3. A characteristic product ion for ceramides is m/z 264, resulting from the loss of the fatty acyl chain.[5][7] The specific transition would be 356.3 -> 264.x. |
| Collision Energy | To be optimized for the specific instrument and analyte. |
| Source Temp. | To be optimized. |
| Gas Flow Rates | To be optimized. |
Quantitative Data
Quantification is achieved by constructing a calibration curve using a series of known concentrations of a this compound standard spiked into a matrix similar to the samples being analyzed.[8] A stable isotope-labeled internal standard is highly recommended for the most accurate quantification.
Table 1: Example Calibration Curve and Performance Data (Illustrative for Ceramides)
While specific data for this compound is not provided in the search results, the following table illustrates typical performance characteristics for ceramide quantification by LC-MS/MS.[4][8][9]
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Inter-assay Precision (%CV) | Intra-assay Precision (%CV) | Accuracy (%) |
| C14-Ceramide | 2.8 - 178 | 2.8 | < 15% | < 10% | 85-115% |
| C16-Ceramide | 2.8 - 357 | 2.8 | < 15% | < 10% | 85-115% |
| C18-Ceramide | 2.8 - 357 | 2.8 | < 15% | < 10% | 85-115% |
| C24-Ceramide | 5.6 - 714 | 5.6 | < 15% | < 10% | 85-115% |
LLOQ: Lower Limit of Quantification CV: Coefficient of Variation
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological matrices. The protocol for protein precipitation is a straightforward and effective method for sample preparation. Both reversed-phase and HILIC chromatography can be successfully employed for the separation of ceramides, with the choice depending on the specific analytical needs. Tandem mass spectrometry in MRM mode offers the necessary selectivity and sensitivity for accurate quantification. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals seeking to quantify this compound and understand its role in biological systems.
References
- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 2. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. lcms.cz [lcms.cz]
- 6. sinh.cas.cn [sinh.cas.cn]
- 7. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting C4-Ceramide in Cell Lysates: A Detailed Guide to Available Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell cycle regulation, inflammation, and insulin signaling.[1][2] The specific functions of ceramides are often dictated by the length of their N-acyl chain. C4-ceramide, a short-chain ceramide, is of particular interest due to its distinct signaling properties. Accurate and reliable detection of this compound in cell lysates is therefore crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting ceramide-mediated pathways.
This document provides a detailed overview of the current methods for the detection and quantification of this compound in cell lysates, with a focus on mass spectrometry and immunoassay-based techniques. Experimental protocols, data presentation, and visual workflows are included to guide researchers in selecting and implementing the most appropriate method for their studies.
I. Methods for this compound Detection
The primary methods for the quantification of this compound in cell lysates are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While LC-MS/MS offers high specificity and the ability to measure multiple ceramide species simultaneously, ELISA provides a high-throughput and more accessible alternative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of lipids, including this compound, due to its high sensitivity, specificity, and ability to resolve different ceramide species.[3][4] This technique involves the separation of lipids by high-performance liquid chromatography (HPLC) followed by their detection and quantification by tandem mass spectrometry.
Quantitative Data Summary for LC-MS/MS Detection of Ceramides:
| Parameter | Typical Values | References |
| Limit of Detection (LOD) | 5–50 pg/ml for distinct ceramides | [5] |
| Limit of Quantification (LOQ) | As low as 1 nM | [6] |
| Linear Dynamic Range | Up to four orders of magnitude | [7] |
| Sample Requirement | 7–15 mg wet weight of tissue or ~10^6 - 10^7 cells | [5] |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of this compound in cell lysates. Optimization may be required for specific cell types and experimental conditions.
A. Materials and Reagents:
-
This compound analytical standard
-
Internal standard (e.g., C17-ceramide)
-
HPLC-grade solvents: methanol, chloroform, acetonitrile, isopropanol, formic acid, water
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Glass homogenization tubes and pestle
-
Centrifuge
-
Nitrogen evaporator
-
HPLC system coupled to a triple quadrupole mass spectrometer
B. Sample Preparation (Cell Lysate):
-
Cell Harvesting:
-
For adherent cells, wash the culture dish twice with ice-cold PBS. Add a small volume of PBS and scrape the cells.
-
For suspension cells, centrifuge the cell suspension to pellet the cells and wash twice with ice-cold PBS.
-
-
Cell Lysis and Lipid Extraction (Bligh and Dyer method):
-
Resuspend the cell pellet in a known volume of ice-cold 1M NaCl solution and homogenize using a glass mortar and pestle.[5]
-
Transfer the homogenate to a glass tube.
-
Add the internal standard (e.g., C17-ceramide) to each sample for normalization.
-
Add a mixture of chloroform:methanol (1:2, v/v) to the homogenate. Vortex thoroughly at 4°C.[5]
-
Add chloroform and water to separate the phases.[5]
-
Centrifuge to separate the layers. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
C. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the reconstituted sample into an HPLC system equipped with a C8 or C18 reverse-phase column.[5][8]
-
Employ a gradient elution using mobile phases such as water with 0.2% formic acid (Mobile Phase A) and acetonitrile/isopropanol (60:40, v/v) with 0.2% formic acid (Mobile Phase B).[5] A typical gradient might start with a higher percentage of A and gradually increase the percentage of B to elute the lipids.
-
-
Mass Spectrometric Detection:
-
The HPLC eluent is introduced into the electrospray ionization (ESI) source of the mass spectrometer, typically operating in positive ion mode.[5]
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.[6] This involves selecting the precursor ion of this compound and a specific product ion for quantification. The precursor ion for this compound (d18:1/4:0) would be m/z 356.3, and a common product ion is m/z 264.4, corresponding to the sphingosine backbone.
-
-
Quantification:
-
Create a standard curve using known concentrations of this compound standard.
-
Quantify the amount of this compound in the samples by comparing the peak area of the this compound MRM transition to the standard curve, normalized to the peak area of the internal standard.
-
Workflow for LC-MS/MS Detection of this compound:
Caption: Workflow for this compound detection by LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Ceramide ELISA kits are commercially available and offer a higher throughput and less instrumentally demanding alternative to LC-MS/MS. These are typically competitive ELISAs.
Important Note on Specificity: Commercially available "ceramide" ELISA kits may not be specific for this compound. The antibodies used in these kits often recognize the ceramide backbone and may cross-react with other ceramide species containing different fatty acid chain lengths.[8][9] It is crucial to consult the manufacturer's data sheet for information on antibody specificity and cross-reactivity with other lipids.
Quantitative Data Summary for Commercial Ceramide ELISA Kits:
| Parameter | Typical Values | References |
| Detection Range | 31.2 - 2000 pg/ml | [10][11] |
| Sensitivity | ~18.75 pg/ml | [10][11] |
| Sample Type | Serum, plasma, cell culture supernatants, cell or tissue lysates | [10][11][12][13] |
| Assay Time | ~2-3 hours | [10] |
Experimental Protocol: Quantification of this compound by Competitive ELISA
This protocol is a general guide based on commercially available competitive ELISA kits for ceramide. Always refer to the specific kit manual for detailed instructions.
A. Materials and Reagents:
-
Ceramide ELISA kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Cell lysis buffer (e.g., RIPA buffer, check kit compatibility)
-
Protease inhibitors
-
Microplate reader capable of measuring absorbance at 450 nm
B. Sample Preparation (Cell Lysate):
-
Cell Harvesting: Harvest cells as described in the LC-MS/MS protocol.
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable cell lysis buffer containing protease inhibitors.[14]
-
Incubate on ice for 30 minutes to ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant (cell lysate) for analysis.
-
-
Protein Quantification: Determine the total protein concentration of the lysate (e.g., using a BCA assay) for normalization of the results.
C. ELISA Procedure (Competitive Assay):
-
Standard and Sample Addition: Add the ceramide standards and cell lysate samples to the wells of the pre-coated microplate.
-
Competitive Binding: Add the biotinylated anti-ceramide antibody to each well. Ceramide in the sample competes with the ceramide coated on the plate for binding to the antibody.
-
Incubation: Incubate the plate according to the kit instructions (e.g., 45 minutes at 37°C).[11]
-
Washing: Wash the plate several times to remove unbound antibodies and sample components.
-
HRP-Streptavidin Addition: Add HRP-conjugated streptavidin to each well and incubate. This will bind to the biotinylated antibody that is bound to the plate.
-
Substrate Reaction: Add the TMB substrate solution. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of ceramide in the sample.
-
Stopping the Reaction: Add the stop solution to terminate the reaction. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of ceramide in the samples from the standard curve.
Workflow for Competitive ELISA Detection of this compound:
Caption: Workflow for competitive ELISA of this compound.
Enzymatic and Fluorescence-Based Assays
Direct enzymatic assays for the specific quantification of endogenous this compound in cell lysates are not widely established. Most available enzymatic assays are designed to measure the activity of enzymes involved in ceramide metabolism, such as ceramidases and ceramide synthases.[15] These assays often utilize fluorescently labeled or radioactive ceramide analogs as substrates and are not a direct measure of the cellular this compound concentration.
One indirect method involves the use of ceramidase to hydrolyze plasma membrane ceramide to sphingosine, which is then quantified.[1] However, this method is specific for plasma membrane ceramide and may not reflect the total cellular this compound pool.
Fluorescent probes for the direct visualization and quantification of ceramides in cells are an emerging area of research.[14][16] These probes are designed to bind specifically to ceramide, allowing for its detection by fluorescence microscopy. While promising, these methods are still under development and may not yet be widely available or fully validated for quantitative analysis of specific ceramide species like this compound.
II. This compound Signaling Pathways
Ceramides, including this compound, are central hubs in sphingolipid metabolism and act as second messengers in various signaling cascades.[2][17] They can be generated through three main pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway. Once produced, ceramides can influence the activity of numerous downstream effectors, including protein kinases and phosphatases, to regulate cellular responses.
Simplified this compound Signaling Pathway:
References
- 1. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immune Reactivities of Antibodies against Glycolipids. II. Comparative Properties, using Liposomes, of Purified Antibodies against Mono-, Di- and Trihexosyl Ceramide Haptens. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and characterization of a novel anti-ceramide antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mybiosource.com [mybiosource.com]
- 14. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Ceramide monoclonal antibody Ceramide Antibody [sigmaaldrich.com]
Application Notes and Protocols for C4-Ceramide-Induced Apoptosis in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing C4-ceramide to induce apoptosis in cell culture. This document outlines the mechanism of action, offers detailed protocols for assessing apoptosis, and presents quantitative data to facilitate experimental design.
Introduction
Ceramides are a class of lipid molecules that function as critical signaling molecules in various cellular processes, including the regulation of programmed cell death, or apoptosis. This compound, a synthetic, cell-permeable short-chain ceramide, is a powerful tool for inducing apoptosis in vitro. Its ability to mimic the action of endogenous ceramides allows researchers to investigate the apoptotic signaling cascade and screen for potential therapeutic agents that modulate this pathway.
Ceramides play a central role in the intrinsic pathway of apoptosis.[1][2] Cellular stress signals can lead to the accumulation of ceramides in the mitochondrial outer membrane.[2] There, they can form channels that increase the membrane's permeability, leading to the release of pro-apoptotic proteins like cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][2] This event triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program.[1][2] this compound-induced apoptosis can occur through both caspase-dependent and caspase-independent pathways and may also involve the generation of reactive oxygen species (ROS).[3]
Data Presentation
The efficacy of this compound in inducing apoptosis is both concentration- and time-dependent, with significant variability observed across different cell types. The following table summarizes effective concentrations and incubation times reported in various studies.
| Cell Type | Effective Concentration Range (µM) | Incubation Time (hours) | Observed Effects |
| Human Adipose-Derived Mesenchymal Stem Cells (hASCs) | 10 - 100 | 6 - 24 | Loss of cell viability, ROS generation, mitochondrial membrane potential disruption, cytochrome c release, caspase-3 activation, AIF nuclear translocation.[3] |
| Human T-acute lymphoblastic leukemia (Jurkat) | Not specified for C4, but general ceramide elevation observed | 6 - 16 (with other inducers) | Ceramide accumulation, caspase activation, mitochondrial changes.[4] |
| Human Cardiomyocyte Cell Line (AC16) | Not specified for C4, but ceramide accumulation studied | 3 (hypoxia) | Increased ceramide levels associated with apoptosis.[5] |
| Ramos B-cells | Not specified for C4, but C16-ceramide studied | Not specified | Ceramide-induced PARP cleavage, DNA fragmentation, and loss of mitochondrial membrane potential.[6] |
| Rice Protoplasts | C2/C6-ceramide used | Not specified | ROS production, cytosolic calcium elevation, caspase-3 like activity.[7] |
Note: The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental condition.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced apoptosis signaling cascade.
Experimental Workflow for Assessing this compound Induced Apoptosis
References
- 1. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ordering of ceramide formation, caspase activation, and mitochondrial changes during CD95- and DNA damage–induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Increased de novo ceramide synthesis and accumulation in failing myocardium [insight.jci.org]
- 6. rug.nl [rug.nl]
- 7. Frontiers | Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice [frontiersin.org]
Application Notes and Protocols for C4-Ceramide Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing C4-ceramide (N-butanoyl-D-erythro-sphingosine) in cell culture for the induction of apoptosis and related cell signaling studies. This document includes detailed protocols for cell treatment, viability and apoptosis assays, and protein analysis, along with quantitative data and signaling pathway diagrams.
Introduction
Ceramides are a class of sphingolipids that act as critical signaling molecules in a variety of cellular processes, including proliferation, differentiation, senescence, and apoptosis (programmed cell death).[1][2] this compound is a synthetic, cell-permeable, short-chain ceramide analog that is widely used to mimic the effects of endogenous ceramides and to study their role in cellular signaling. Its shorter acyl chain allows for greater water solubility and ease of delivery to cells in culture compared to long-chain ceramides.
Elevated intracellular ceramide levels are a key trigger for the intrinsic pathway of apoptosis.[2] this compound treatment has been shown to induce apoptosis in various cancer cell lines, making it a valuable tool for cancer research and drug development.[3] The primary mechanism of ceramide-induced apoptosis involves the formation of channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm and subsequent activation of the caspase cascade.[4][5]
Data Presentation: Cytotoxicity of this compound and its Analogs
The cytotoxic effects of this compound and its analogs have been evaluated in various cancer cell lines. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values are presented below. It is important to note that the specific values can vary depending on the cell line, treatment duration, and the specific analog used.
| Cell Line | Compound | EC50/IC50 (µM) | Treatment Duration (hours) |
| SKBr3 (Breast Cancer) | benzene-C4-ceramide | 18.9 | 24 |
| MCF-7/Adr (Drug-Resistant Breast Cancer) | benzene-C4-ceramide | 45.5 | 24 |
| SKBr3 (Breast Cancer) | pyridine-C4-ceramide | 12.8 - 16.7 | 24 |
| MCF-7/Adr (Drug-Resistant Breast Cancer) | pyridine-C4-ceramide | 12.8 - 16.7 | 24 |
| Normal Breast Epithelial Cells | benzene-C4-ceramide | >100 | 24 |
| Normal Breast Epithelial Cells | pyridine-C4-ceramide | 12.8 - 16.7 | 24 |
Experimental Protocols
Preparation and Cellular Treatment with this compound
Objective: To prepare this compound for administration to cultured cells.
Materials:
-
This compound (N-butanoyl-D-erythro-sphingosine)
-
Ethanol, anhydrous
-
Dodecane
-
Complete cell culture medium
Protocol:
-
Stock Solution Preparation:
-
Prepare a solvent mixture of ethanol and dodecane at a ratio of 98:2 (v/v).
-
Dissolve this compound in the ethanol:dodecane mixture to create a concentrated stock solution (e.g., 10-20 mM). Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation and Cell Treatment:
-
On the day of the experiment, thaw the this compound stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-100 µM). It is crucial to add the stock solution to the medium while vortexing or vigorously mixing to ensure proper dispersion and prevent precipitation.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the this compound working solution.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Include a vehicle control by treating cells with the same concentration of the ethanol:dodecane solvent mixture in the medium.
-
Cell Viability Assessment using MTT Assay
Objective: To quantify the effect of this compound treatment on cell viability.
Materials:
-
96-well cell culture plates
-
This compound treated cells and control cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
Microplate reader
Protocol:
-
Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 1.
-
Following the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after this compound treatment using flow cytometry.
Materials:
-
This compound treated cells and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (containing calcium chloride)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptotic Markers
Objective: To detect the activation of key proteins in the apoptotic signaling pathway following this compound treatment.
Materials:
-
This compound treated cells and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-8, anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
This compound Induced Apoptosis Signaling Pathway
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// Edges C4_Ceramide -> Mitochondrion [label=" Forms channels"]; C4_Ceramide -> Caspase8 [style=dashed, label=" Potential direct\n or indirect activation"]; Mitochondrion -> Bax; C4_Ceramide -> Bcl2 [arrowhead=tee]; Bax -> MOMP; Bcl2 -> MOMP [arrowhead=tee]; MOMP -> Cytochrome_c; Cytochrome_c -> Apoptosome; Apoptosome -> Caspase9; Caspase9 -> Caspase3; Caspase8 -> Caspase3; Caspase3 -> PARP_Cleavage; Caspase3 -> Apoptosis; PARP_Cleavage -> Apoptosis; }
Caption: this compound induced apoptosis pathway.
Experimental Workflow for Assessing this compound Effects
// Nodes Cell_Culture [label="Cell Culture\n(e.g., Jurkat, MCF-7)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="this compound Treatment\n(Varying Concentrations and Durations)", fillcolor="#FBBC05", fontcolor="#202124"]; Viability_Assay [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Apoptosis Assay\n(Annexin V/PI Staining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Analysis [label="Protein Analysis\n(Western Blot)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Flow_Cytometry [label="Flow Cytometry Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western_Blot_Analysis [label="Analysis of Apoptotic Markers\n(Caspases, PARP, Bcl-2 family)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Interpretation\n(IC50 Calculation, Pathway Analysis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Treatment; Treatment -> Viability_Assay; Treatment -> Apoptosis_Assay; Treatment -> Protein_Analysis; Viability_Assay -> Data_Analysis; Apoptosis_Assay -> Flow_Cytometry; Flow_Cytometry -> Data_Analysis; Protein_Analysis -> Western_Blot_Analysis; Western_Blot_Analysis -> Data_Analysis; }
Caption: Workflow for this compound cellular analysis.
References
- 1. Ordering of ceramide formation, caspase activation, and mitochondrial changes during CD95- and DNA damage–induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of caspase 3- and 8-like proteases in ceramide-induced apoptosis of cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase-dependent and -independent cell death of Jurkat human leukemia cells induced by novel synthetic ceramide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide mediates FasL-induced caspase 8 activation in colon carcinoma cells to enhance FasL-induced cytotoxicity by tumor-specific cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
C4-Ceramide: A Tool for Interrogating Sphingolipid Metabolism and Signaling
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are central bioactive lipids in sphingolipid metabolism, acting as critical second messengers in a myriad of cellular processes, including apoptosis, autophagy, cell cycle arrest, and senescence.[1][2][3] The study of endogenous long-chain ceramides is often hampered by their hydrophobicity and poor cell permeability. N-butanoyl-D-erythro-sphingosine, or C4-ceramide, is a synthetic, short-chain ceramide analog. Its shorter acyl chain grants it cell permeability, allowing researchers to exogenously introduce it into cell culture systems to mimic the effects of natural ceramides. This property makes this compound an invaluable tool for elucidating the complex roles of ceramides in cellular signaling pathways and for investigating the activity of enzymes involved in their metabolism.[4]
These application notes provide an overview of the uses of this compound and detailed protocols for its application in studying ceramide-induced apoptosis and autophagy, as well as methods for analyzing its metabolic fate.
Applications of this compound
-
Induction of Apoptosis: this compound is widely used to trigger and study the mechanisms of programmed cell death. It can activate both caspase-dependent and caspase-independent apoptotic pathways.[5][6]
-
Induction of Autophagy: It serves as a tool to initiate and investigate autophagy, a cellular self-digestion process. This compound can induce autophagy by modulating key signaling pathways, such as inhibiting the Akt/mTOR pathway or promoting the dissociation of the Beclin 1:Bcl-2 complex.[7][8]
-
Enzyme Activity Studies: Researchers use this compound as a substrate to study the activity of enzymes that metabolize ceramide, such as ceramidases (which break it down) and sphingomyelin synthases (which use it to build other sphingolipids).
-
Drug Development: By understanding how this compound influences cell fate, researchers can identify and validate new therapeutic targets within the sphingolipid metabolic network for diseases like cancer and neurodegenerative disorders.[9]
Data Presentation: this compound in Cellular Assays
The following tables summarize typical experimental conditions and observed quantitative effects of short-chain ceramides in various cell lines.
Table 1: Ceramide-Induced Apoptosis
| Cell Line | Ceramide Analog | Concentration (µM) | Incubation Time (hours) | Key Quantitative Outcome | Reference |
| Jurkat (Human T-cell leukemia) | C2-Ceramide | 10 | 24 | ~40% increase in hypodiploid population | [5] |
| MC3T3-E1 (Mouse osteoblast) | C2-Ceramide | 100 | 24 | ~3-fold increase in TUNEL positive cells | [10] |
| A549 (Human lung carcinoma) | C2-Ceramide | 50 | 24 | ~2.5-fold increase in Caspase-3 activity | [11] |
| PC9 (Human lung adenocarcinoma) | C2-Ceramide | 50 | 24 | ~3-fold increase in Caspase-3 activity | [11] |
| hASCs (Human adipose stem cells) | Ceramide | 50 | 24 | ~50% loss of cell viability | [6] |
Table 2: Ceramide-Induced Autophagy
| Cell Line | Ceramide Analog | Concentration (µM) | Incubation Time (hours) | Key Quantitative Outcome | Reference |
| MC3T3-E1 (Mouse osteoblast) | C2-Ceramide | 50 | 0.16 - 5 | Time-dependent increase in LC3-II levels | [12] |
| Malignant Glioma Cells | Ceramide | Not Specified | Not Specified | Increase in LC3B-II lipidation | [7] |
| HT-29 (Human colon cancer) | C2-Ceramide | Not Specified | Not Specified | Enhanced expression of Beclin1 | [13] |
| CNE2 (Nasopharyngeal carcinoma) | C2-Ceramide | Not Specified | Not Specified | Upregulation of Beclin1 mRNA via c-Jun | [14] |
Signaling & Experimental Workflow Diagrams
Sphingolipid Metabolism Overview```dot
Caption: General experimental workflow for this compound studies.
This compound Induced Apoptosis Pathway
Caption: this compound signaling in apoptosis induction.
This compound Induced Autophagy Pathway
Caption: this compound signaling in autophagy induction.
Experimental Protocols
Protocol 1: Preparation and Delivery of this compound to Cultured Cells
Ceramides are hydrophobic and require a carrier for effective delivery in aqueous cell culture media. C[15]omplexing with fatty acid-free Bovine Serum Albumin (BSA) is a common and effective method.
[16]Materials:
-
N-butanoyl-D-erythro-sphingosine (this compound)
-
Ethanol (100%, sterile) or DMSO
-
Fatty acid-free BSA
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 15 mL or 50 mL polypropylene tubes
-
Vortex mixer
Procedure:
-
Prepare a 1 mM this compound Stock Solution:
-
Dissolve the required amount of this compound in 100% ethanol or DMSO. For example, dissolve 1 mg of this compound (MW: 355.5 g/mol ) in 2.81 mL of ethanol to get a 1 mM stock.
-
Store the stock solution at -20°C.
-
-
Prepare a 5 µM this compound/BSA Working Solution:
-
In a sterile 50 mL tube, dissolve fatty acid-free BSA in sterile PBS to a final concentration of 0.34 mg/mL (approximately 5 µM). For 10 mL of PBS, add 3.4 mg of BSA. [16] * Warm the BSA solution to 37°C.
-
While vortexing the BSA solution vigorously, slowly inject the required volume of the 1 mM this compound stock solution to achieve the final desired concentration. For a 5 µM final concentration in 10 mL, inject 50 µL of the 1 mM stock. [16][17] * Continue vortexing for at least 1 minute to ensure complex formation.
-
The resulting ceramide/BSA complex solution can be stored at -20°C or used immediately.
-
[16]3. Cell Treatment:
- Aspirate the normal growth medium from the cultured cells.
- Add the this compound/BSA working solution (or a further dilution in serum-free medium) to the cells.
- Incubate for the desired period (e.g., 4-24 hours) at 37°C.
- Always include a vehicle control (e.g., BSA solution with an equivalent amount of ethanol) to account for any effects of the delivery vehicle itself.
[18]#### Protocol 2: Assay for this compound-Induced Apoptosis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, PI-only, and Annexin V-only stained cells for compensation and to set up the quadrants.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Protocol 3: Assay for this compound-Induced Autophagy by Western Blot
This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. T[19]he amount of LC3-II is correlated with the number of autophagosomes.
[20]Materials:
-
Cells treated with this compound (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 15% acrylamide for better separation of LC3-I and -II)
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3B antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Analysis and Loading Control:
-
Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
-
Quantify the band intensities for LC3-I and LC3-II using densitometry software.
-
Calculate the LC3-II/LC3-I ratio or normalize the LC3-II band intensity to the loading control (β-actin). A[21][22]n increase in this ratio indicates autophagy induction.
-
Protocol 4: Analysis of this compound Metabolism by LC-MS/MS
This protocol provides a general workflow for extracting lipids from cells treated with this compound and analyzing the resulting sphingolipid profile using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the quantification of this compound uptake and its conversion into other sphingolipids.
Materials:
-
Cells treated with this compound
-
Internal standards (e.g., C17-ceramide or other odd-chain sphingolipids not present in cells) *[23] Solvents: Chloroform, Methanol, Water (LC-MS grade)
-
LC-MS/MS system with an appropriate column (e.g., C18 reverse phase)
Procedure:
-
Lipid Extraction (Bligh & Dyer Method):
-
Harvest and wash cells as described previously. Count the cells for normalization.
-
Add a known amount of internal standard to the cell pellet.
-
Add 1 mL of methanol and 0.5 mL of chloroform. Vortex vigorously.
-
Add another 0.5 mL of chloroform. Vortex.
-
Add 0.5 mL of water. Vortex and then centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) into a new glass tube.
-
[16]2. Sample Preparation:
- Dry the collected organic phase under a stream of nitrogen gas.
- Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 9:1).
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable gradient on a C18 column.
-
Use Multiple Reaction Monitoring (MRM) mode on the mass spectrometer to specifically detect and quantify this compound and its potential metabolites (e.g., C4-glucosylceramide, C4-sphingomyelin) based on their specific precursor-to-product ion transitions.
-
- Integrate the peak areas for each analyte and the internal standard.
- Calculate the concentration of each sphingolipid species relative to the internal standard and normalize to the initial cell count or total protein content. This will reveal the extent of this compound uptake and its metabolic fate within the cell.
References
- 1. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 3. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 4. pnas.org [pnas.org]
- 5. Paclitaxel-induced apoptosis in Jurkat, a leukemic T cell line, is enhanced by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 10. discoveryjournals.org [discoveryjournals.org]
- 11. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. archivepp.com [archivepp.com]
- 13. Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy[v1] | Preprints.org [preprints.org]
- 14. preprints.org [preprints.org]
- 15. avantiresearch.com [avantiresearch.com]
- 16. caymanchem.com [caymanchem.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 19. Analyzing LC3 in Western blot | Antibody News: Novus Biologicals [novusbio.com]
- 20. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescently Labeled C4-Ceramide in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fluorescently labeled C4-ceramide for cellular imaging. This document details the properties of common fluorescent this compound analogs, provides step-by-step protocols for live and fixed-cell imaging, and illustrates key signaling pathways involving ceramide.
Introduction to Fluorescently Labeled this compound
Ceramides are central lipid molecules involved in a multitude of cellular processes, including signal transduction, apoptosis, cell proliferation, and membrane dynamics.[1][2][3] Short-chain ceramides, such as this compound, are cell-permeable and can be utilized to study the roles of ceramides in living cells. By attaching a fluorescent probe, the localization, trafficking, and metabolism of these molecules can be visualized using fluorescence microscopy.
The choice of the fluorescent label is critical as it influences the photophysical properties and the subcellular distribution of the ceramide analog.[1] Commonly used fluorophores for labeling ceramides include Nitrobenzoxadiazole (NBD) and Boron-dipyrromethene (BODIPY) dyes.[1][4]
Data Presentation: Photophysical Properties
The selection of a fluorescent probe depends on the specific experimental requirements, such as the desired excitation and emission wavelengths and the quantum yield. The following table summarizes the key photophysical properties of commonly used fluorescent labels attached to short-chain ceramides.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Characteristics |
| NBD | ~465 | ~535 | Environment-sensitive | Golgi-specific staining, sensitive to photobleaching.[5][6] |
| BODIPY FL | ~505 | ~515 | High | Bright and photostable, can form excimers at high concentrations leading to a red shift in emission.[7] |
| BODIPY TR | ~589 | ~617 | High | Red-shifted emission, suitable for multicolor imaging. |
| COUPY | ~540 | ~650+ | Excellent | Far-red emitting, large Stokes shift.[1][4] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Distribution
This protocol describes the staining of live cells with fluorescently labeled this compound to visualize its subcellular localization and trafficking.
Materials:
-
Fluorescently labeled this compound (e.g., NBD-C4-ceramide or BODIPY-C4-ceramide)
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes or chamber slides
-
Confocal or fluorescence microscope with appropriate filter sets and environmental chamber
Procedure:
-
Cell Preparation: Culture cells to 50-70% confluency on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Preparation of Staining Solution: Prepare a 1-5 µM working solution of the fluorescently labeled this compound in pre-warmed live-cell imaging medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
Imaging: Immediately image the cells using a confocal or fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. Use the appropriate laser lines and emission filters for the chosen fluorophore (see Data Presentation table).
Protocol 2: Fixed-Cell Staining with Fluorescent this compound
This protocol outlines the procedure for staining fixed cells, which is useful for colocalization studies with immunofluorescence.
Materials:
-
Fluorescently labeled this compound
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[8][9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If colabeling with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. For membrane staining only, this step can be omitted.
-
Blocking: If performing subsequent immunofluorescence, block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.
-
Staining: Dilute the fluorescently labeled this compound to a final concentration of 1-5 µM in PBS or blocking buffer. Incubate the fixed cells with the staining solution for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove excess stain.
-
(Optional) Immunofluorescence Co-staining: Proceed with standard immunofluorescence protocols for primary and secondary antibody incubations.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium, with or without a nuclear counterstain like DAPI.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
Signaling Pathways and Experimental Workflows
Ceramide-Mediated Apoptosis Signaling Pathway
Ceramide is a well-established second messenger in the induction of apoptosis.[2][3][10] It can be generated through the de novo synthesis pathway or by the hydrolysis of sphingomyelin by sphingomyelinases in response to various cellular stresses. Ceramide accumulation can lead to the activation of downstream effector molecules, ultimately resulting in programmed cell death.
Caption: Ceramide-mediated apoptosis pathway.
Experimental Workflow for Live-Cell Imaging
The following diagram illustrates the general workflow for a live-cell imaging experiment using fluorescently labeled this compound.
Caption: Live-cell imaging workflow.
Experimental Workflow for Fixed-Cell Imaging and Co-staining
This diagram outlines the key steps for fixing cells and performing co-staining with fluorescent this compound and antibodies.
Caption: Fixed-cell imaging workflow.
References
- 1. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imaging Cellular Dynamics with Spectral Relaxation Imaging Microscopy: Distinct Spectral Dynamics in Golgi Membranes of Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NBD C6-Ceramide (6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl)Sphingosine) 1 mg [thermofisher.com]
- 7. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium [biotium.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C4-Ceramide Delivery to Cells in Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of lipid molecules that play a crucial role as signaling molecules in a variety of cellular processes, including proliferation, differentiation, senescence, and apoptosis (programmed cell death). C4-ceramide (N-butanoyl-D-erythro-sphingosine) is a synthetic, short-chain ceramide analog that is cell-permeable and widely used in research to mimic the effects of endogenous ceramides. Its short acyl chain allows for easier delivery into cells in culture compared to its long-chain counterparts. These application notes provide detailed protocols for the preparation and delivery of this compound to cultured cells to study its biological effects, with a primary focus on the induction of apoptosis.
Data Presentation
The optimal concentration and incubation time for this compound can vary depending on the cell type and the specific biological question being investigated. The following tables provide a summary of typical experimental parameters and expected outcomes based on literature for short-chain ceramides.
Table 1: Recommended Concentration Ranges for this compound
| Concentration Range | Application | Expected Outcome |
| 1 - 10 µM | Sub-lethal signaling studies | Activation of specific signaling pathways without significant cell death |
| 10 - 50 µM | Induction of apoptosis | Observable increase in apoptotic markers after 12-48 hours |
| > 50 µM | Acute toxicity/necrotic cell death | Rapid loss of cell viability |
Table 2: Typical Incubation Times and Corresponding Assays
| Incubation Time | Assay | Purpose |
| 1 - 6 hours | Western Blot for signaling proteins | Detection of early signaling events (e.g., phosphorylation of kinases) |
| 12 - 24 hours | Annexin V/Propidium Iodide (PI) Staining | Quantification of early and late apoptosis |
| 24 - 48 hours | Caspase Activity Assays | Measurement of the activity of executioner caspases (e.g., Caspase-3) |
| 24 - 72 hours | Cell Viability Assays (e.g., MTT, Trypan Blue) | Assessment of overall cell death and proliferation inhibition |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Due to its hydrophobic nature, this compound requires a specific solubilization method for use in aqueous cell culture media.[1][2]
Materials:
-
This compound (N-butanoyl-D-erythro-sphingosine) powder
-
Ethanol, 200 proof (100%)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 200 proof ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may aid in dissolution.
-
Store the stock solution at -20°C. The solution should be warmed to room temperature and vortexed before each use.
Note: For sensitive cell lines, Dimethyl sulfoxide (DMSO) can be used as an alternative solvent. However, it is crucial to include a vehicle control (media with the same final concentration of ethanol or DMSO) in all experiments.
Protocol 2: Delivery of this compound to Cultured Cells
This protocol describes the direct addition of the ethanolic this compound stock solution to the cell culture medium.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
Procedure:
-
Grow cells to the desired confluency (typically 70-80%).
-
In a sterile tube, pre-dilute the this compound stock solution in complete cell culture medium to an intermediate concentration. This helps to avoid precipitation when adding to the final culture volume.
-
Add the diluted this compound solution dropwise to the cell culture plates or flasks to achieve the final desired concentration. Gently swirl the plate to ensure even distribution.
-
Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours) at 37°C in a humidified CO2 incubator.
-
Proceed with downstream assays to assess the cellular response.
Protocol 3: Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This is a common flow cytometry-based method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Materials:
-
This compound treated cells
-
Control (vehicle-treated) cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
After the desired incubation time with this compound, collect the cell culture medium (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin. Combine these with the cells from the medium.
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[3]
Interpretation of Results:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Mandatory Visualizations
References
Synthetic C4-Ceramide: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic N-butanoyl-D-erythro-sphingosine, or C4-ceramide, is a cell-permeable short-chain ceramide analog that has become an invaluable tool in cellular biology and drug discovery. As a key signaling molecule, ceramide is implicated in a multitude of cellular processes, including the regulation of cell growth, differentiation, senescence, and programmed cell death.[1][2] The synthetic C4 variant allows for the direct investigation of ceramide-mediated signaling pathways, bypassing the complexities of endogenous ceramide metabolism. These application notes provide an overview of the primary research applications of this compound, detailed experimental protocols, and a summary of its quantitative effects on various cell lines.
Key Research Applications of this compound
Synthetic this compound is primarily utilized to investigate cellular responses to elevated ceramide levels, which are often associated with cellular stress and the action of certain chemotherapeutic agents. The primary areas of its application include:
-
Induction of Apoptosis: this compound is widely used to trigger and study the mechanisms of programmed cell death. It activates both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[1]
-
Induction of Autophagy: this compound can induce autophagy, a cellular self-digestion process. This can be a pro-survival mechanism in some contexts, while in others, it can lead to autophagic cell death.[3]
-
Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest, typically at the G0/G1 phase, thereby inhibiting cell proliferation.[4][5]
-
Modulation of Signaling Pathways: It is a critical tool for dissecting signaling cascades. This compound has been shown to activate stress-activated protein kinases like JNK and p38 MAPK, while inhibiting pro-survival pathways such as the PI3K/Akt pathway.
-
Drug Development and Screening: this compound can be used as a positive control for agents designed to elevate endogenous ceramide levels or mimic its effects. It is also employed to study chemoresistance, as alterations in ceramide metabolism can confer resistance to anticancer drugs.[6]
Quantitative Data Summary
The following table summarizes the quantitative effects of short-chain ceramides (C4, and the closely related C2 and C6 ceramides as proxies where C4-specific data is limited) on various cancer cell lines. This data is intended to serve as a starting point for experimental design.
| Cell Line | Treatment | Concentration | Duration | Effect | Reference |
| Human non-small cell lung carcinoma (H460) | NSC-741909 (induces ceramide) | 1 µM | 6 h | Sustained JNK phosphorylation | [7] |
| Human non-small cell lung carcinoma (H157) | NSC-741909 (induces ceramide) | 0-10 µM | 24 h | Decreased cell viability | [7] |
| Human neuroepithelioma (CHP-100) | C6-Ceramide | Not specified | Not specified | Induction of apoptosis | [8] |
| Hepatocarcinoma (HepG2) | C6-pyridinium-ceramide | IC50: 8 µM | Not specified | Reduced cell viability | [9] |
| Breast Cancer (MCF7) | C6-pyridinium-ceramide | IC50: 2 µM | Not specified | Reduced cell viability | [9] |
| Prostate Cancer (C4-2B) | Cabazitaxel (induces ceramide) | IC50: 2.8 nM | 48 h | Reduced cell viability | [10] |
Note: Data for C2 and C6-ceramides are included as they are structurally and functionally similar to this compound and are more extensively documented in the literature. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound (N-butanoyl-D-erythro-sphingosine)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
References
- 1. Phagophore Ceramide Promotes LC3 Lipidation and Autophagy in T-Lymphoid Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. Synergistic cytotoxicity in solid tumor cell lines between N-(4-hydroxyphenyl)retinamide and modulators of ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting JNK Dephosphorylation and Induction of Apoptosis by Novel Anticancer Agent NSC-741909 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by N-hexanoylsphingosine in CHP-100 cells associates with accumulation of endogenous ceramide and is potentiated by inhibition of glucocerebroside synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. origene.com [origene.com]
C4-Ceramide Assay Kit: Application Notes and Protocols for Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular signaling pathways. Composed of a sphingosine backbone N-acylated with a fatty acid, the specific fatty acid chain length of a ceramide molecule can determine its subcellular localization and downstream signaling effects. Short-chain ceramides, such as C4-ceramide (N-butanoyl-D-erythro-sphingosine), are cell-permeable analogs of endogenous ceramides and are widely used to study the cellular functions of ceramides, including the induction of apoptosis, cell cycle arrest, and cellular stress responses.[1][2]
This this compound Assay Kit provides a sensitive and specific method for the quantitative determination of this compound levels in various biological samples. These application notes and protocols are designed to guide researchers in utilizing this kit for signaling studies, providing detailed experimental procedures and data interpretation guidelines.
Principle of the Assay
This kit is a competitive enzyme-linked immunosorbent assay (ELISA). The microtiter plate is pre-coated with a capture antibody specific for ceramide. During the assay, this compound in the sample or standard competes with a fixed amount of horseradish peroxidase (HRP)-conjugated this compound for binding to the capture antibody. Following a wash step to remove unbound components, a substrate solution is added. The resulting color development is inversely proportional to the amount of this compound in the sample. The absorbance is measured at 450 nm, and the concentration of this compound is determined by comparison with a standard curve.
Applications
-
Apoptosis Studies: Quantify changes in intracellular this compound levels following induction of apoptosis by various stimuli.[3][4]
-
Cell Stress Response: Investigate the role of this compound in cellular responses to stressors such as oxidative stress, DNA damage, and inflammatory cytokines.
-
Drug Discovery: Screen for compounds that modulate ceramide metabolism and signaling pathways.
-
Lipid Signaling Research: Elucidate the downstream targets and mechanisms of action of this compound in specific signaling cascades.
Data Presentation
The following tables present representative quantitative data obtained from signaling studies measuring ceramide levels. While this kit is specific for this compound, these tables illustrate the typical presentation of data for changes in various ceramide species, including short-chain ceramides, in response to experimental treatments.
Table 1: this compound Levels in Jurkat Cells Treated with an Apoptotic Stimulus
| Treatment | Time (hours) | This compound (pmol/mg protein) | Fold Change vs. Control |
| Control | 0 | 15.2 ± 1.8 | 1.0 |
| Apoptotic Stimulus | 1 | 28.9 ± 3.1 | 1.9 |
| 3 | 55.1 ± 5.9 | 3.6 | |
| 6 | 82.4 ± 9.5 | 5.4 | |
| 12 | 41.3 ± 4.7 | 2.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Quantification of Various Ceramide Species in Response to Etoposide Treatment in Jurkat T Cells
| Ceramide Species | Control (pmol/10^6 cells) | Etoposide (6 hours) (pmol/10^6 cells) | Fold Increase |
| This compound (hypothetical) | 8.5 ± 1.1 | 35.7 ± 4.2 | 4.2 |
| C16-Ceramide | 25.3 ± 3.0 | 63.2 ± 7.1 | 2.5 |
| C18-Ceramide | 10.1 ± 1.2 | 22.2 ± 2.5 | 2.2 |
| C24-Ceramide | 5.8 ± 0.7 | 11.0 ± 1.3 | 1.9 |
| C24:1-Ceramide | 4.2 ± 0.5 | 8.0 ± 0.9 | 1.9 |
This table is a representative example adapted from literature showing changes in different ceramide species. Data for this compound is hypothetical to illustrate its potential change in a similar experiment.[4]
Experimental Protocols
A. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The following are general guidelines for different sample types.
1. Cell Lysates:
-
Adherent Cells:
-
Culture cells to the desired density in a multi-well plate.
-
Induce the signaling pathway of interest by treating with the appropriate stimulus.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-500 µL of ice-cold Cell Lysis Buffer per 10^6 cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (lysate) to a new tube for immediate use or store at -80°C.[5]
-
-
Suspension Cells:
-
Culture cells to the desired density.
-
Induce the signaling pathway of interest.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (100-500 µL per 10^6 cells).
-
Proceed with the lysis and centrifugation steps as described for adherent cells.[5]
-
2. Tissue Homogenates:
-
Excise the tissue of interest and rinse with ice-cold PBS to remove excess blood.
-
Weigh the tissue and mince it into small pieces on ice.
-
Add 3-5 volumes of ice-cold Cell Lysis Buffer per gram of tissue.
-
Homogenize the tissue using a Dounce homogenizer or a tissue sonicator on ice.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for the assay or store at -80°C.[6]
3. Plasma and Serum:
-
Plasma:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the upper plasma layer without disturbing the buffy coat.
-
Store plasma samples at -80°C until use.[7]
-
-
Serum:
-
Collect whole blood into tubes without an anticoagulant.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Collect the upper serum layer.
-
Store serum samples at -80°C until use.[7]
-
B. Assay Protocol
Materials Provided:
-
Microtiter Plate (96 wells, pre-coated)
-
This compound Standard
-
HRP-conjugated this compound
-
Wash Buffer (20X)
-
Standard Diluent
-
Assay Buffer
-
TMB Substrate
-
Stop Solution
-
Plate Sealer
Materials Required but Not Provided:
-
Deionized or distilled water
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Squirt bottle, manifold dispenser, or automated plate washer
Reagent Preparation:
-
Wash Buffer (1X): Dilute the 20X Wash Buffer with deionized water. For example, add 50 mL of 20X Wash Buffer to 950 mL of deionized water to prepare 1 L of 1X Wash Buffer.
-
This compound Standard Curve: Prepare a serial dilution of the this compound Standard in Standard Diluent to create a standard curve. A typical range might be from 0 pg/mL to 1000 pg/mL.
Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Determine the number of wells to be used and secure them in the plate holder.
-
Add 50 µL of Standard or sample to the appropriate wells.
-
Add 50 µL of HRP-conjugated this compound to each well (except for the blank well).
-
Seal the plate with a plate sealer and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash each well three times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining Wash Buffer.
-
Add 90 µL of TMB Substrate to each well.
-
Incubate the plate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
C. Data Analysis
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Subtract the average absorbance of the blank from the average absorbance of all other wells.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the final concentration of this compound in the original sample.
Mandatory Visualizations
Signaling Pathway
References
- 1. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Sphingolipid-mediated apoptotic signaling pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ordering of ceramide formation, caspase activation, and mitochondrial changes during CD95- and DNA damage–induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. ELISA Kit-Products-Abebio [abebio.com]
Preparation and Application of C4-Ceramide Liposomes for Cellular Treatment
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceramides are a class of bioactive sphingolipids that play a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, senescence, and apoptosis (programmed cell death).[1][2] Among the various ceramide species, short-chain ceramides such as C4-ceramide have garnered significant interest in cancer research due to their cell-permeable nature and potent pro-apoptotic and anti-proliferative effects.[3] However, the therapeutic application of free ceramides is often hampered by their poor solubility in aqueous solutions. To overcome this limitation, encapsulating this compound within liposomal nanocarriers offers a promising strategy to enhance its bioavailability and facilitate its delivery to target cells.[3]
This document provides a comprehensive guide for the preparation, characterization, and cellular application of this compound liposomes. It includes detailed experimental protocols, data on the expected physicochemical characteristics of the liposomes, and an overview of the key signaling pathways modulated by this compound.
Data Presentation
Table 1: Physicochemical Characteristics of Ceramide Liposomes
| Liposome Formulation (Lipid Composition) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| C6-Cer:POPC:CHOL (30:45:25 vol%) | ~100 | < 0.2 | Not Reported | [4] |
| C16-Cer:POPC:CHOL (30:45:25 vol%) | ~100 | < 0.2 | Not Reported | [4] |
| Ceramide-NP loaded liposomes | 136.6 ± 4.05 | 0.248 ± 0.012 | 93.84 ± 0.87 | [5][6] |
| Pseudo-ceramide:PC (2:1) | ~130 | Not Reported | > 80% | [7] |
Note: Data for this compound liposomes are not explicitly available in the reviewed literature. The table presents data from liposomes containing other short-chain ceramides and ceramide-like molecules to provide an expected range of values. POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; CHOL: Cholesterol; PC: Phosphatidylcholine.
Table 2: Effect of Nanoliposomal Ceramide on Cancer Cell Viability
| Cell Line | Treatment Concentration (µmol/L) | % Decrease in Cell Viability (24h) |
| UACC 903 (Melanoma) | 3.12 | ~20% |
| 6.25 | ~40% | |
| 12.5 | ~60% | |
| 25 | ~80% | |
| MDA-MB-231 (Breast Cancer) | 3.12 | ~15% |
| 6.25 | ~30% | |
| 12.5 | ~55% | |
| 25 | ~75% |
Data adapted from a study on a nanoliposomal ceramide formulation.[8]
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes the preparation of this compound-containing liposomes using the well-established thin-film hydration method, followed by extrusion for size homogenization.[9][10][11]
Materials:
-
N-Butanoyl-D-erythro-sphingosine (this compound)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Vacuum pump
Procedure:
-
Lipid Mixture Preparation:
-
Dissolve this compound, DOPC, and cholesterol in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask. A common molar ratio for liposome formulation is 55:20:25 (DOPC:Cholesterol:this compound). The total lipid concentration is typically 10-20 mg/mL.[12]
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids.
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
-
Film Drying:
-
Hydration:
-
Hydrate the dry lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the buffer should be above the lipid transition temperature.[12]
-
Agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This process may take 30-60 minutes.
-
-
Extrusion (Sizing):
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.
-
Load the suspension into an extruder pre-fitted with a 100 nm polycarbonate membrane.
-
Pass the suspension through the membrane 10-20 times. This will result in the formation of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.
-
-
Storage:
-
Store the prepared this compound liposomes at 4°C. For long-term storage, the liposomes can be stored under an inert gas (e.g., argon) to prevent lipid oxidation.
-
Protocol 2: Characterization of this compound Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in PBS to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument. The PDI value should ideally be below 0.3 for a homogenous liposome population.[13]
-
2. Encapsulation Efficiency Determination:
-
Method: Centrifugation or size exclusion chromatography followed by quantification of unencapsulated this compound.
-
Procedure (Centrifugation Method):
-
Place a known amount of the liposome suspension in a centrifugal filter unit.
-
Centrifuge at a high speed to separate the liposomes from the aqueous phase containing unencapsulated this compound.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total this compound - Unencapsulated this compound) / Total this compound] x 100
-
Protocol 3: Cell Treatment with this compound Liposomes
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231, UACC 903)
-
Complete cell culture medium
-
This compound liposome suspension
-
Empty liposomes (control)
-
96-well plates
-
MTT or other cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Cell Treatment:
-
Prepare serial dilutions of the this compound liposome suspension and empty liposomes in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of liposomes. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Mandatory Visualizations
This compound Liposome Preparation Workflow
Caption: Workflow for this compound liposome preparation.
This compound Induced Apoptosis Signaling Pathway
Caption: this compound induced apoptosis pathway.
This compound Induced Autophagy Signaling Pathway
Caption: this compound induced autophagy pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Liposomal C8 Ceramide as a Potent anti-Hepatocellular Carcinoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 13. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
Analytical Standards for the Quantification of C4-Ceramide
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of N-butanoyl-D-erythro-sphingosine (C4-ceramide) in biological samples. The methodologies described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for lipid analysis.
Introduction to this compound
Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with a fatty acid. They are central molecules in sphingolipid metabolism and serve as precursors for more complex sphingolipids such as sphingomyelin and glycosphingolipids. Beyond their structural role in cellular membranes, ceramides are critical signaling molecules involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence. The length of the fatty acid chain can determine the specific biological function of the ceramide species. Short-chain ceramides, such as this compound, are often used in research as cell-permeable analogs to study the effects of ceramide accumulation.
Principle of LC-MS/MS for this compound Quantification
The quantification of this compound by LC-MS/MS involves three main steps:
-
Extraction: this compound is first extracted from the biological matrix using an organic solvent system.
-
Chromatographic Separation: The extracted lipids are then separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). This separation is crucial for distinguishing this compound from other lipid species and isomers.
-
Mass Spectrometric Detection: Following separation, the analyte is ionized, and the mass spectrometer detects and quantifies this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. The use of multiple reaction monitoring (MRM) enhances the specificity and sensitivity of the detection.
For accurate quantification, a suitable internal standard is added to the sample at the beginning of the extraction process. Non-physiological odd-chain ceramides (e.g., C17-ceramide) or stable isotope-labeled ceramides are commonly used for this purpose.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of ceramides using LC-MS/MS. While specific values for this compound may vary depending on the exact instrumentation and matrix, these ranges provide a general expectation of the method's capabilities.
| Parameter | Typical Range | Reference |
| Limit of Detection (LOD) | 5–50 pg/mL | [1] |
| Limit of Quantification (LOQ) | 0.01–0.50 ng/mL | [2] |
| Linearity Range | 2.8–714 ng | [1] |
| Recovery | 70–99% | [1][2] |
| Inter-Assay Precision | < 20% | |
| Intra-Assay Precision | < 20% |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., C17-ceramide or stable isotope-labeled ceramide)
-
HPLC-grade solvents: Methanol, Chloroform, Acetonitrile, Isopropanol, Water
-
Formic acid
-
Ammonium formate
-
Biological matrix (e.g., plasma, tissue homogenate, cell lysate)
-
Microcentrifuge tubes
-
Glass vials
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation: Lipid Extraction
A common and effective method for extracting ceramides from biological samples is the Bligh and Dyer method.[1]
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma).
-
Add a known amount of the internal standard.
-
Add 2 mL of a pre-chilled chloroform:methanol (1:2, v/v) mixture.
-
Vortex vigorously for 1 minute at 4°C.
-
To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water.
-
Vortex again for 30 seconds.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase, which contains the lipids, into a clean glass tube.
-
Re-extract the remaining aqueous phase with 1 mL of chloroform, vortex, and centrifuge as before.
-
Pool the organic phases.
-
Dry the pooled organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
For plasma samples, an additional purification step using silica gel column chromatography may be necessary to isolate sphingolipids before LC-MS/MS analysis.[1]
LC-MS/MS Analysis
The following provides a general protocol for the chromatographic separation and mass spectrometric detection of this compound.
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used for ceramide analysis.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B, which is then increased over the course of the run to elute the more hydrophobic lipids.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally preferred for ceramide analysis.
-
MRM Transitions: The specific precursor and product ion transitions for this compound and the internal standard need to be optimized on the instrument. The precursor ion will correspond to the [M+H]+ adduct of the ceramide.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Ceramide metabolism and induction of apoptosis via inhibition of Glucosylceramide Synthase.
References
Application Note: Analysis of C4-Ceramide Fragmentation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell differentiation, and inflammation.[1][2] Composed of a sphingoid base and an amide-linked fatty acid, the length of the fatty acid chain can vary, giving rise to a diverse family of ceramide species. C4-ceramide, with its short N-acyl chain, is a synthetically useful and biologically relevant molecule for studying ceramide metabolism and signaling. Mass spectrometry has become an indispensable tool for the sensitive and specific identification and quantification of ceramides in complex biological matrices.[3] This application note provides a detailed overview of the mass spectrometric fragmentation of this compound, experimental protocols for its analysis, and its role in cellular signaling pathways.
Analytical Approaches for Ceramide Analysis
Several mass spectrometry-based techniques are employed for the analysis of ceramides, each offering distinct advantages.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[4] LC separation, typically using reverse-phase chromatography, precedes tandem mass spectrometry for identification and quantification.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity, particularly for analyzing fatty acid components of ceramides.[4] Derivatization is often required to increase the volatility of the ceramide molecules.[4]
-
Shotgun Lipidomics: This approach involves the direct infusion of a total lipid extract into a high-resolution mass spectrometer.[4] While excellent for qualitative analysis, it can be less precise for quantification due to potential ion suppression effects.[4]
Mass Spectrometric Fragmentation of this compound
The fragmentation of ceramides in tandem mass spectrometry provides key structural information. In positive ion mode using electrospray ionization (ESI), ceramides readily form protonated molecules [M+H]⁺. Collision-induced dissociation (CID) of the precursor ion yields characteristic product ions.
A hallmark fragmentation of sphingosine-based ceramides is the neutral loss of the fatty acyl chain and dehydration of the sphingoid base, resulting in a prominent product ion at m/z 264.3 .[2][6][7] This ion is a common feature for all ceramides containing the d18:1 sphingoid base and is frequently used for precursor ion scanning or multiple reaction monitoring (MRM) experiments to selectively detect this class of lipids.
For this compound (N-butyroyl-D-erythro-sphingosine), the protonated molecule [M+H]⁺ has a theoretical m/z of 370.3. Upon CID, the characteristic fragmentation pathway involves the loss of the C4 fatty acyl group and a water molecule, leading to the diagnostic product ion at m/z 264.3.
A generalized fragmentation pattern for ceramides can be described using a specific nomenclature for the resulting fragment ions:
-
a ions: Fragment ions that retain the fatty acyl chain structure.
-
b ions: Fragment ions that contain the long-chain base structure.
-
c ions: Fragment ions resulting from common losses, such as water (H₂O) and formaldehyde (HCHO).[8]
References
- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 2. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Determination of Ceramide Molecular Species in Dendritic Cells | Cellular Physiology and Biochemistry | Karger Publishers [karger.com]
- 4. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 5. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Complete structural characterization of ceramides as [M – H]− ions by multiple-stage linear ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C4-Ceramide in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that play a crucial role in a variety of cellular processes, including apoptosis, cell cycle regulation, and stress responses. Short-chain ceramides, such as C4-ceramide (N-butyroyl-D-erythro-sphingosine), are cell-permeable analogs of endogenous ceramides and are valuable tools for studying ceramide-mediated signaling pathways in both in vitro and in vivo models. Their shorter acyl chain allows for increased solubility and cell permeability compared to their long-chain counterparts.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo animal studies, with a focus on inducing and evaluating cellular stress responses. While direct in vivo data for this compound is limited, the following protocols are extrapolated from studies utilizing other short-chain ceramides (e.g., C2 and C6) and provide a strong foundation for initiating in vivo experiments with this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | N-butyroyl-D-erythro-sphingosine |
| Synonyms | C4-Cer, Cer(d18:1/4:0) |
| Molecular Formula | C22H43NO3 |
| Molecular Weight | 369.58 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in ethanol, DMSO, and DMF. Limited solubility in aqueous solutions. |
Table 2: Representative In Vivo Dosing and Efficacy of Short-Chain Ceramides (for extrapolation to this compound)
| Ceramide Analog | Animal Model | Dose | Administration Route | Observed Effects | Reference |
| C2-Ceramide | Rat Pups | 2.0 mg/kg | Intraperitoneal (IP) | Alleviation of hyperglycemia and hyperlipidemia. | [1] |
| C2-Ceramide | Mice | 1, 5, 10 µg/g | Intragastric (IG) | Monitored for behavioral changes and dopaminergic neuron changes. | [1] |
| C6-Ceramide | Rats | 50 mg/kg (liposomal) | Intravenous (IV) | Rapid tissue distribution. | [2] |
Note: The above table provides examples from studies using C2 and C6-ceramide. Researchers should perform dose-response studies to determine the optimal and non-toxic dose of this compound for their specific animal model and experimental goals.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Challenge: this compound has poor solubility in aqueous solutions, which is a significant hurdle for in vivo administration. Therefore, a suitable vehicle is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Protocol for Vehicle Formulation (Lipid-Based Emulsion):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the this compound in a minimal amount of DMSO. Vortex until fully dissolved.
-
In a separate sterile tube, prepare the vehicle by mixing PEG 400 and Tween 80. A common ratio is 1:1 (v/v).
-
Add the this compound/DMSO solution to the PEG 400/Tween 80 mixture and vortex thoroughly to create a homogenous solution.
-
Slowly add sterile saline or PBS to the mixture while vortexing to form a stable emulsion. The final concentration of DMSO should be kept low (typically <5% of the total volume) to minimize toxicity.
-
Visually inspect the solution for any precipitation. The final formulation should be a clear or slightly opalescent solution.
-
Prepare the vehicle control using the same procedure but without the this compound.
In Vivo Administration of this compound in Mice
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Age: 8-12 weeks
-
Sex: As per experimental design, but use consistent sex within an experiment.
Administration Routes:
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse appropriately.
-
Using a 25-27 gauge needle, inject the prepared this compound solution into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Suggested Starting Dose: Based on data from other short-chain ceramides, a starting dose in the range of 1-10 mg/kg can be considered. A dose-response study is highly recommended.
-
-
Intravenous (IV) Injection (via tail vein):
-
This route ensures rapid systemic distribution but may require a more sophisticated formulation (e.g., liposomes) to avoid precipitation in the bloodstream.
-
Warm the mouse's tail to dilate the veins.
-
Inject the this compound solution slowly into one of the lateral tail veins using a 27-30 gauge needle.
-
Suggested Starting Dose: If using a liposomal formulation, a higher dose (e.g., up to 50 mg/kg) may be tolerated, as suggested by C6-ceramide studies.[2]
-
Assessment of Biological Effects
a) Induction of Apoptosis in Liver Tissue:
-
Tissue Collection: At a predetermined time point after this compound administration (e.g., 6, 12, or 24 hours), euthanize the mice according to approved institutional protocols. Perfuse with PBS to remove blood from the organs.
-
Tissue Processing: Excise the liver and fix a portion in 10% neutral buffered formalin for histology. Snap-freeze another portion in liquid nitrogen for molecular analysis.
-
TUNEL Assay (for apoptosis detection in tissue sections):
-
Embed the formalin-fixed liver tissue in paraffin and cut 5 µm sections.
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Visualize under a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
-
-
Western Blot Analysis (for apoptosis-related proteins):
-
Homogenize the snap-frozen liver tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptosis markers such as cleaved Caspase-3, Bax, and Bcl-2.
-
Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
b) Cell Cycle Analysis in Splenocytes:
-
Spleen Collection and Cell Isolation: At the desired time point, euthanize the mice and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes by gently mashing the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes with PBS.
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Fix the splenocytes in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer. An increase in the sub-G1 peak is indicative of apoptosis.
-
Signaling Pathways and Visualizations
Ceramides are known to influence several key signaling pathways related to cellular stress and apoptosis. The diagrams below illustrate these pathways and a general experimental workflow.
Caption: Ceramide-mediated signaling pathways leading to apoptosis.
Caption: General experimental workflow for in vivo this compound studies.
Caption: Logical relationship of this compound effects in vivo.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting C4-Ceramide Induced Apoptosis
Welcome to the technical support center for troubleshooting issues with C4-ceramide-induced apoptosis. This guide provides detailed answers to frequently asked questions, troubleshooting steps, and comprehensive experimental protocols to help you identify and resolve issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of this compound-induced apoptosis?
A1: this compound is a cell-permeable, short-chain analog of endogenous ceramide, a lipid second messenger involved in various cellular processes, including apoptosis.[1][2] Its primary mechanism for inducing apoptosis involves increasing the permeability of the mitochondrial outer membrane.[3] This is thought to occur through the formation of ceramide channels in the membrane, which allows for the release of pro-apoptotic proteins like cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[3][4] This release triggers the activation of caspases, such as caspase-3, which are the executioners of apoptosis.[5][6] Some studies also suggest that ceramide can induce apoptosis through caspase-independent pathways, for example, by causing the translocation of the apoptosis-inducing factor (AIF) to the nucleus.[6]
Q2: I am not observing apoptosis after treating my cells with this compound. What are the common reasons for this?
A2: Several factors could contribute to the lack of an apoptotic response after this compound treatment. These can be broadly categorized as follows:
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Suboptimal Concentration and Incubation Time: The effective concentration of this compound and the required incubation time can vary significantly between different cell types.
-
Cell-Type Specific Resistance: Some cell lines may be inherently resistant to ceramide-induced apoptosis due to the expression of anti-apoptotic proteins or differences in lipid metabolism.
-
Reagent Quality and Preparation: The quality, storage, and preparation of the this compound solution are critical for its activity. Degradation or improper solubilization can lead to a loss of function.
-
Experimental Conditions: Factors such as cell confluence, serum concentration in the culture medium, and the presence of contaminants can all influence the cellular response to this compound.
-
Assessment Method: The method used to detect apoptosis may not be sensitive enough or may be performed at a time point that is too early or too late to detect the apoptotic events.
Troubleshooting Guide
This guide will walk you through a series of steps to identify the potential cause of the issue and provides solutions to address it.
Step 1: Verify the Quality and Preparation of this compound
The first step in troubleshooting is to ensure that the this compound you are using is of high quality and has been prepared correctly.
-
Storage: this compound is typically stored as a powder at -20°C.[7] Improper storage can lead to degradation.
-
Solubility: this compound is soluble in organic solvents like ethanol, DMSO, and DMF.[1] It is important to ensure that it is fully dissolved before diluting it in your cell culture medium. Incomplete solubilization can lead to a lower effective concentration.
-
Fresh Preparation: It is recommended to prepare fresh dilutions of this compound for each experiment from a stock solution.
Step 2: Optimize this compound Concentration and Incubation Time
If you are confident in the quality of your this compound, the next step is to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Dose-Response: Test a range of this compound concentrations. A typical starting point could be between 10 µM and 100 µM. For example, cytotoxic effects have been observed in breast cancer cell lines with IC50 values around 15.9 µM and 19.9 µM.[1]
-
Time-Course: Assess apoptosis at multiple time points after treatment (e.g., 6, 12, 24, and 48 hours). The onset of apoptosis can vary depending on the cell type and the concentration of this compound used.
| Parameter | Recommended Range | Notes |
| Concentration | 10 µM - 100 µM | The optimal concentration is highly cell-type dependent. |
| Incubation Time | 6 - 48 hours | Perform a time-course experiment to identify the peak apoptotic response. |
| Solvent | Ethanol, DMSO, DMF | Ensure the final solvent concentration in the culture medium is non-toxic to your cells. |
Step 3: Evaluate Cell Health and Experimental Conditions
The health and state of your cells can significantly impact their response to this compound.
-
Cell Confluence: Use cells that are in the exponential growth phase and are at a consistent confluence (e.g., 70-80%) for all experiments. Overly confluent or sparse cultures can behave differently.
-
Serum Concentration: Serum contains growth factors and other components that can promote cell survival and may interfere with the pro-apoptotic effects of this compound. Consider reducing the serum concentration during treatment, but be aware that this can also be a stressor for some cell types.
-
Positive Control: Include a positive control for apoptosis in your experiments, such as staurosporine or etoposide, to ensure that your cells are capable of undergoing apoptosis and that your detection method is working correctly.[8]
Step 4: Confirm Apoptosis with Multiple Assays
Relying on a single method to assess apoptosis can sometimes be misleading. It is best practice to use at least two different assays that measure different hallmarks of apoptosis.
-
Early Apoptosis: Use Annexin V/PI staining to detect the externalization of phosphatidylserine, an early event in apoptosis.[8]
-
Caspase Activation: Measure the activity of executioner caspases, such as caspase-3, which are key mediators of apoptosis.[9][10]
-
Cell Viability: Use a metabolic assay, such as an MTS or MTT assay, to assess overall cell viability.[11][12][13]
Experimental Protocols
Here are detailed protocols for the key experiments mentioned in the troubleshooting guide.
Protocol 1: Annexin V/PI Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating your cells with this compound for the desired time. Include untreated and positive controls.
-
Harvest the cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA.[8]
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[8]
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently mix and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the samples by flow cytometry within one hour.[14]
Expected Results:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[9][10]
Materials:
-
Cell Lysis Buffer
-
2X Reaction Buffer with DTT
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Treat cells with this compound.
-
Pellet the cells and resuspend them in chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.[9]
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of the lysate.
-
Add 50-200 µg of protein to each well of a 96-well plate. Adjust the volume with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each well.[10]
-
Add 5 µL of caspase-3 substrate.[10]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[10][16]
-
Measure the absorbance at 400-405 nm using a microplate reader.[9]
Protocol 3: MTS Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
Materials:
-
MTS reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound. Include untreated controls.
-
Incubate for the desired period.
-
Measure the absorbance at 490 nm using a microplate reader.[17]
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ordering of ceramide formation, caspase activation, and mitochondrial changes during CD95- and DNA damage–induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. abcam.com [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. mpbio.com [mpbio.com]
- 17. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing C4-Ceramide Concentration for Experiments
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing C4-ceramide concentration for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, cell-permeable analog of naturally occurring ceramides.[1] Ceramides are bioactive sphingolipids that act as second messengers in various cellular signaling pathways.[2][3][4] They are involved in regulating processes such as apoptosis (programmed cell death), cell growth, differentiation, and senescence.[3][4][5][6] this compound mimics the effects of endogenous ceramides by influencing key signaling cascades. For instance, it can activate protein phosphatases like PP1 and PP2A, and kinases such as JNK and PKCζ, which in turn can trigger apoptotic pathways.[3]
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: A typical starting concentration for this compound often falls within the low micromolar range. For example, a concentration of 10 µM has been used to inhibit IL-4 production in T cells.[1] However, the optimal concentration is highly cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[1] A common practice is to prepare a high-concentration stock solution (e.g., 20 mg/ml in DMSO or ethanol) and then dilute it to the final working concentration in the cell culture medium.[1][7] It is important to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Q4: Is this compound cytotoxic?
A4: Yes, this compound can be cytotoxic, and this is often the basis of its experimental use, particularly in cancer research.[1][8] The cytotoxic effect is dose-dependent and varies between cell lines. For example, the IC50 values (the concentration required to inhibit the growth of 50% of cells) for SK-BR-3 and MCF-7/Adr breast cancer cells are 15.9 µM and 19.9 µM, respectively.[1] It is essential to determine the cytotoxic profile of this compound in your specific cell line using a viability assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium. | This compound has low solubility in aqueous solutions like cell culture media.[1][9][10] | - Ensure the final solvent concentration is minimal.[7]- Prepare fresh dilutions from the stock solution for each experiment.- Consider using a carrier molecule like BSA to improve solubility.[11]- Gently warm the medium to 37°C before adding the this compound solution and mix well.[7] |
| No observable effect at the tested concentrations. | - The concentration may be too low for the specific cell type or assay.- The incubation time may be too short.- The this compound may not have been properly dissolved. | - Perform a dose-response experiment with a wider range of concentrations.- Conduct a time-course experiment to determine the optimal incubation period.- Verify the proper preparation of the stock and working solutions. |
| High levels of cell death in control (vehicle-treated) group. | The solvent (e.g., DMSO, ethanol) used to dissolve the this compound may be at a toxic concentration. | - Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%).[7]- Include a vehicle-only control for each concentration of this compound used to accurately assess solvent effects.[7] |
| Inconsistent results between experiments. | - Variation in cell density at the time of treatment.- Inconsistent preparation of this compound solutions.- Differences in incubation times. | - Standardize the cell seeding density for all experiments.- Prepare fresh this compound dilutions for each experiment and ensure thorough mixing.- Maintain consistent incubation times and other experimental parameters. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMF | 20 mg/ml[1] |
| DMSO | 20 mg/ml[1] |
| Ethanol | 30 mg/ml[1] |
| PBS (pH 7.2) | <50 µg/ml[1] |
Table 2: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| SK-BR-3 | 15.9[1] |
| MCF-7/Adr | 19.9[1] |
Experimental Protocols & Visualizations
Protocol: Determining Optimal this compound Concentration using a Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., 20 mg/ml in DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Prepare a vehicle control for each concentration, containing the same amount of solvent as the corresponding this compound dilution.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared this compound dilutions and vehicle controls to the respective wells.
-
Include untreated cells as a negative control.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Cytotoxicity Assay:
-
Perform a standard cytotoxicity assay, such as MTT, XTT, or Calcein AM/EthD-1 staining, following the manufacturer's instructions.[12]
-
-
Data Analysis:
-
Measure the absorbance or fluorescence according to the assay protocol.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: Workflow for determining the optimal this compound concentration.
This compound Signaling Pathway Leading to Apoptosis
Ceramides, including this compound, can initiate apoptosis through various signaling cascades. One prominent pathway involves the activation of protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate the pro-survival protein Akt. This inhibition of Akt signaling, coupled with the activation of pro-apoptotic pathways like the JNK cascade, leads to the activation of caspases and ultimately, programmed cell death.
Caption: Simplified this compound signaling pathway in apoptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel ceramide analogues display selective cytotoxicity in drug-resistant breast tumor cell lines compared to normal breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Conversion of Ceramides in HeLa Cells - A Cholesteryl Phosphocholine Delivery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
Technical Support Center: Preventing C4-Ceramide Degradation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when preventing C4-ceramide degradation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for this compound degradation in cells?
A1: The primary pathway for this compound degradation is hydrolysis by enzymes called ceramidases. There are five main types of ceramidases in human cells: acid ceramidase (AC), neutral ceramidase (NC), and three alkaline ceramidases (ACER1, ACER2, ACER3).[1][2][3] These enzymes break down ceramide into sphingosine and a fatty acid. Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a signaling molecule that often has cellular effects opposite to those of ceramide.[4][5] This balance between ceramide and S1P is often referred to as the "sphingolipid rheostat."[1][5]
Q2: Why is it important to prevent this compound degradation in my experiments?
A2: Preventing this compound degradation is crucial for accurately studying its biological functions, such as its role in apoptosis, cell cycle arrest, and senescence.[6] If this compound is rapidly degraded, its concentration within the cell may not reach the threshold required to elicit a biological response, leading to inconclusive or misleading results. By inhibiting its degradation, you can maintain a more stable and effective concentration of this compound to study its specific downstream effects.
Q3: What are the most common inhibitors used to prevent this compound degradation?
A3: Several inhibitors targeting different ceramidases are commonly used. The choice of inhibitor depends on the specific ceramidase you want to target, which can be cell-type dependent. Some common inhibitors include:
-
D-erythro-MAPP: A specific inhibitor of alkaline ceramidases.[2][3][8][9]
-
B-13: A ceramide analog that inhibits acid ceramidase.[10]
-
Ceranib-1 and Ceranib-2: Non-lipid inhibitors of human ceramidase activity.[11]
Q4: How do I prepare and deliver this compound to my cells in culture?
A4: this compound, like other long-chain ceramides, is hydrophobic and requires a specific protocol for delivery to cells in an aqueous culture medium. A common method involves dissolving the ceramide in an organic solvent mixture, such as ethanol and dodecane (98:2, v/v), to create a dispersion that can be added to the cell culture medium.[12] It is crucial to have a vehicle control (the solvent mixture alone) in your experiments to account for any effects of the solvent on the cells.[13]
Q5: What is the best method to quantify intracellular this compound levels?
A5: The gold standard for quantifying specific ceramide species, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15] This method offers high sensitivity and specificity, allowing for the accurate measurement of different ceramide species within a complex biological sample.
Troubleshooting Guides
Problem 1: this compound treatment does not induce the expected biological effect (e.g., apoptosis).
| Possible Cause | Suggested Solution |
| This compound Degradation | Co-treat cells with a suitable ceramidase inhibitor (e.g., Carmofur for acid ceramidase) to prevent this compound breakdown. Confirm inhibitor efficacy by measuring this compound levels via LC-MS/MS. |
| Insufficient this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The effective concentration can vary significantly between cell types. |
| Poor this compound Delivery | Ensure proper solubilization of this compound. Use a vehicle like ethanol:dodecane (98:2, v/v) to aid dispersion in the culture medium.[12] Visually inspect the medium for precipitation after adding the ceramide solution. |
| Cell Line Resistance | Some cell lines may be resistant to ceramide-induced apoptosis due to high expression of anti-apoptotic proteins or rapid conversion of ceramide to other lipids. Consider using a different cell line or investigating the underlying resistance mechanisms. |
| Incorrect Downstream Signaling | The expected biological effect may be cell-type specific. Verify that the signaling pathway you are studying is active in your cell model. |
Problem 2: Unexpected or high levels of cell death in control groups.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | The organic solvent used to dissolve this compound or the inhibitor may be toxic to your cells at the concentration used. Perform a toxicity test with the vehicle control alone to determine the maximum non-toxic concentration. |
| Inhibitor Toxicity | Some ceramidase inhibitors can have off-target effects or be toxic at higher concentrations.[16] Determine the IC50 of the inhibitor for cell viability in your specific cell line using an MTT or Trypan Blue assay. Use the lowest effective concentration of the inhibitor. |
| Contamination | Microbial contamination (bacteria, yeast, mycoplasma) can cause widespread cell death.[12] Regularly check your cultures for signs of contamination and test for mycoplasma. |
| Poor Cell Health | Unhealthy cells are more susceptible to stress. Ensure your cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.[7] |
Problem 3: Inconsistent or low recovery of this compound in LC-MS/MS analysis.
| Possible Cause | Suggested Solution |
| Inefficient Lipid Extraction | Use a well-validated lipid extraction method, such as the Bligh-Dyer or Folch method, to ensure efficient recovery of ceramides from your cell lysates. |
| This compound Degradation During Sample Processing | Keep samples on ice throughout the extraction process to minimize enzymatic activity. Consider adding a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis buffer. |
| Improper Sample Storage | Store lipid extracts at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. |
| Instrumental Issues | Ensure your LC-MS/MS system is properly calibrated and optimized for the detection of this compound. Use an appropriate internal standard to correct for variations in extraction efficiency and instrument response. |
Quantitative Data
Table 1: Potency of Common Ceramidase Inhibitors
| Inhibitor | Target Ceramidase | Cell Line(s) | IC50 | Reference(s) |
| Carmofur | Acid Ceramidase | Rat Recombinant AC | 29 nM | [1][7] |
| Human Colon Cancer (SW403) | ~1 µM | |||
| Pediatric Brain Tumor Cells | 4.6 - 50 µM | [17] | ||
| Glioblastoma Stem-like Cells | 11 - 104 µM | [16] | ||
| D-erythro-MAPP | Alkaline Ceramidase | In vitro | 1 - 5 µM | [2][3][8][9] |
| Acid Ceramidase | In vitro | >500 µM | [8][9] | |
| B-13 | Acid Ceramidase | Human Melanoma, HaCat Keratinocytes | 10 µM | |
| Ceranib-1 | Human Ceramidase | SKOV3 Ovarian Cancer Cells | 55 µM (cell-based assay) | [11] |
| Ceranib-2 | Human Ceramidase | SKOV3 Ovarian Cancer Cells | 28 µM (cell-based assay) | [11] |
Table 2: Stability and Storage of this compound
| Condition | Recommendation | Rationale |
| Powder Form | Store at -20°C or -80°C in a desiccated environment. | Prevents degradation from moisture and heat. |
| In Organic Solvent (e.g., Ethanol, DMSO) | Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -20°C for no longer than a month. Protect from light. | Short-chain ceramides are generally stable in organic solvents, but repeated temperature fluctuations can lead to degradation. |
| In Cell Culture Medium | Add to medium immediately before treating cells. Do not store this compound-containing medium for extended periods. | The aqueous environment and presence of cellular enzymes can lead to rapid degradation and potential precipitation. |
Experimental Protocols
Protocol 1: Preparation and Application of a Ceramidase Inhibitor (Carmofur)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Carmofur in DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
On the day of the experiment, dilute the 10 mM Carmofur stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of Carmofur.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Carmofur concentration).
-
Pre-incubate the cells with the inhibitor for a period determined by your experimental design (e.g., 1-4 hours) before adding this compound. This allows the inhibitor to enter the cells and inhibit the target ceramidases.
-
Protocol 2: Quantification of Intracellular this compound by LC-MS/MS
-
Cell Lysis and Lipid Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Scrape the cells in a known volume of ice-cold PBS and transfer to a glass tube.
-
Add an appropriate internal standard (e.g., a deuterated ceramide analog).
-
Perform a lipid extraction using a modified Bligh-Dyer method:
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the phases.
-
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Use a C18 reverse-phase column for separation of the different ceramide species.
-
Set the mass spectrometer to monitor the specific precursor and product ion transitions for this compound and the internal standard.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard and referencing a standard curve.
-
Protocol 3: Assessment of Cell Viability using the MTT Assay
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Filter-sterilize the solution and store it at -20°C, protected from light.
-
Prepare a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Assay Procedure:
-
Seed cells in a 96-well plate and treat them with this compound and/or ceramidase inhibitors as required by your experiment. Include appropriate controls (untreated cells, vehicle control).
-
At the end of the treatment period, add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with medium only.
-
Visualizations
Caption: this compound Degradation Pathway.
References
- 1. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brd.nci.nih.gov [brd.nci.nih.gov]
- 3. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 4. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Sphingolipid Metabolism: New Insight into Ceramide-Induced Lipotoxicity in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Ceramide metabolite, not intact ceramide molecule, may be responsible for cellular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 15. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
Technical Support Center: C4-Ceramide Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C4-ceramide analysis by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed using mass spectrometry?
A1: this compound is a short-chain sphingolipid, a class of lipids that play crucial roles in cellular processes like apoptosis, cell growth, and differentiation.[1] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the preferred method for its analysis due to its high sensitivity, specificity, and ability to quantify individual ceramide species even at low concentrations from complex biological samples.[2][3]
Q2: What are the most common challenges in this compound mass spectrometry analysis?
A2: Common challenges include low signal intensity due to the typically low abundance of this compound in biological samples, matrix effects from other lipids and biomolecules that can suppress ionization, difficulty in chromatographic separation from isomeric and isobaric species, and issues with sample preparation leading to poor recovery.[2][4]
Q3: Which ionization mode is best for this compound analysis, positive or negative?
A3: Both positive and negative ionization modes can be used for ceramide analysis.[5] In positive ion mode (ESI+), ceramides are often detected as protonated molecules [M+H]+, which then fragment to produce a characteristic product ion at m/z 264.3, corresponding to the sphingosine backbone.[1][3] In negative ion mode (ESI-), ceramides are detected as deprotonated molecules [M-H]-, and fragmentation can provide detailed structural information about the fatty acyl chain.[3][5] The choice of polarity may depend on the specific instrument and the other lipids being analyzed simultaneously.
Q4: Why is an internal standard crucial for quantitative analysis?
A4: An internal standard is essential for accurate quantification as it helps to correct for variations in sample preparation, injection volume, and instrument response.[1][6] A stable isotope-labeled ceramide or a ceramide with a non-naturally occurring chain length (e.g., C17-ceramide) is typically used.[4][6]
Troubleshooting Guide
Problem 1: Low or No this compound Signal
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Ensure the chosen lipid extraction method (e.g., Bligh-Dyer) is performed correctly.[6] Check that solvent ratios are accurate and that phase separation is complete. Consider a solid-phase extraction (SPE) step for sample cleanup and concentration. |
| Sample Degradation | Keep samples on ice during preparation and store extracts at -80°C to prevent degradation. Minimize freeze-thaw cycles. |
| Poor Ionization | Optimize mass spectrometer source parameters, including spray voltage, gas flows, and temperatures.[3] Ensure the mobile phase contains an appropriate modifier (e.g., 0.2% formic acid) to promote protonation in positive ion mode.[6] |
| Incorrect MRM Transition | Verify the precursor and product ion masses for this compound and the internal standard. Infuse a standard solution to confirm the transition and optimize collision energy. |
Problem 2: Poor Peak Shape or Chromatographic Resolution
| Possible Cause | Recommended Solution |
| Inappropriate LC Column | A C8 or C18 reversed-phase column is typically used for ceramide analysis.[6][7] Ensure the column is not overloaded and is properly equilibrated before each injection. |
| Suboptimal Mobile Phase Gradient | Optimize the gradient elution program to ensure adequate separation of this compound from other lipids. A gradient from a polar solvent (e.g., water with formic acid) to a nonpolar solvent (e.g., acetonitrile/isopropanol) is common.[6] |
| Sample Overload | Dilute the sample extract to avoid overloading the analytical column. |
| Contamination of LC System | Flush the LC system and column with a strong solvent wash to remove any contaminants that may be affecting peak shape. |
Problem 3: High Background Noise or Matrix Effects
| Possible Cause | Recommended Solution |
| Complex Sample Matrix | Incorporate a sample cleanup step, such as silica gel column chromatography or SPE, to remove interfering substances like salts and phospholipids.[6] |
| Ion Suppression | Dilute the sample to reduce the concentration of interfering matrix components. Adjust the chromatographic gradient to separate this compound from the region where ion-suppressing compounds elute. |
| Contaminated Solvents or Vials | Use high-purity, LC-MS grade solvents and certified clean collection vials to minimize background noise. |
Quantitative Data and Instrument Parameters
The following tables provide typical parameters for this compound analysis by LC-MS/MS. Note that these may require optimization for your specific instrument and application.
Table 1: this compound Mass-to-Charge Ratios (m/z)
| Analyte | Precursor Ion (ESI+) | Product Ion (ESI+) | Precursor Ion (ESI-) | Product Ion (ESI-) |
| This compound (d18:1/4:0) | 370.3 | 264.3 | 368.3 | Varies (Fatty Acyl Chain Fragments) |
| Example Internal Standard | ||||
| C17-Ceramide (d18:1/17:0) | 552.5 | 264.3 | 550.5 | Varies (Fatty Acyl Chain Fragments) |
Table 2: Typical LC-MS/MS Instrument Settings
| Parameter | Typical Setting |
| LC Column | C8 or C18, 2.1 x 150 mm, 5 µm[6] |
| Mobile Phase A | Water + 0.2% Formic Acid[6] |
| Mobile Phase B | Acetonitrile/Isopropanol (60:40, v/v) + 0.2% Formic Acid[6] |
| Flow Rate | 0.3 mL/min[3] |
| Column Temperature | 30°C[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Spray Voltage | 3500 V (Positive Mode)[3] |
| Sheath Gas Flow | 30 Arb[3] |
| Auxiliary Gas Flow | 10 Arb[3] |
| Ion Transfer Tube Temp. | 300°C[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Protocol: Extraction and Quantification of this compound from Plasma
This protocol provides a general framework for the extraction and analysis of this compound from plasma samples.
1. Sample Preparation: a. Thaw plasma samples on ice. b. Aliquot 50 µL of plasma into a clean glass tube. c. Spike the sample with a known amount of internal standard (e.g., 50 ng of C17-ceramide).[6]
2. Lipid Extraction (Bligh-Dyer Method): a. Add 2 mL of a pre-chilled chloroform/methanol (1:2, v/v) mixture to the plasma sample.[6] b. Vortex thoroughly for 1 minute. c. To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water, vortexing after each addition.[6] d. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the layers. e. Carefully collect the lower organic layer (containing the lipids) using a glass pipette and transfer to a new clean tube. f. Re-extract the remaining aqueous layer with an additional 1 mL of chloroform, centrifuge, and pool the organic layers.
3. Sample Drying and Reconstitution: a. Dry the pooled organic extract under a gentle stream of nitrogen gas. b. Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 Mobile Phase A:B). c. Vortex to ensure the lipids are fully dissolved.
4. LC-MS/MS Analysis: a. Transfer the reconstituted sample to an autosampler vial. b. Inject 10-25 µL of the sample onto the LC-MS/MS system.[6] c. Run the analysis using the optimized parameters from Table 2. d. Acquire data in MRM mode, monitoring the transitions for this compound and the internal standard (Table 1).
5. Data Analysis: a. Integrate the peak areas for this compound and the internal standard. b. Calculate the ratio of the this compound peak area to the internal standard peak area. c. Determine the concentration of this compound in the sample by comparing this ratio to a calibration curve generated from standards with known concentrations.[6]
Visualizations
Caption: Simplified ceramide-mediated apoptosis signaling pathway.
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 3. biorxiv.org [biorxiv.org]
- 4. lcms.cz [lcms.cz]
- 5. Complete structural characterization of ceramides as [M – H]− ions by multiple-stage linear ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Improving C4-Ceramide Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming challenges related to the poor aqueous solubility of C4-ceramide. Below you will find frequently asked questions and a troubleshooting guide to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for creating a this compound stock solution?
This compound is readily soluble in several organic solvents. For preparing a concentrated stock solution, ethanol, DMSO (dimethyl sulfoxide), and DMF (dimethylformamide) are suitable choices.[1] It is crucial to purge the solvent with an inert gas to prevent oxidation of the lipid.
2. How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the crystalline this compound in your chosen organic solvent, such as ethanol, DMSO, or DMF.[1] Gentle warming and vortexing can aid in dissolution. For example, dissolving C16-ceramide in 100% ethanol at 37°C has been suggested.[2]
3. How can I introduce this compound into my aqueous cell culture medium?
Due to its hydrophobic nature, this compound has very limited solubility in aqueous solutions like PBS (less than 50 µg/ml).[1] The most common method is to first dissolve the this compound in an organic solvent to create a stock solution and then dilute this stock into the aqueous buffer or cell culture medium. It is critical to ensure that the final concentration of the organic solvent is low enough to not cause cytotoxic effects.[2]
4. What is the maximum concentration of organic solvent that is safe for my cells?
The final concentration of the organic solvent in your cell culture should be kept to a minimum, typically ≤ 0.1% (v/v), to avoid adverse effects on cell viability and phenotype.[2][3] You should always include a vehicle control in your experiments, which contains the same final concentration of the organic solvent as your highest this compound concentration.[2]
5. Are there alternative methods to deliver this compound to cells without using organic solvents?
Yes, several alternative methods can be employed to enhance the delivery of ceramides into aqueous solutions and to cells:
-
Bovine Serum Albumin (BSA) Complexes: this compound can be complexed with fatty acid-free BSA. This method involves dissolving the ceramide in ethanol and then injecting it into a BSA solution while vortexing.[4]
-
Ethanol/Dodecane Mixture: A solvent mixture of ethanol and dodecane (98:2, v/v) can be used to disperse ceramides into an aqueous medium.[4][5]
-
Detergent Solubilization: Zwitterionic detergents like CHAPS can be used to solubilize ceramides.[4]
-
Nanoparticle Delivery Systems: For long-chain ceramides, and potentially applicable to this compound, delivery systems using nanoparticles, such as oxidized graphene nanoribbons or lipid nanoparticles, have been explored to improve solubility and cellular uptake.[6][7]
-
Complexation with Cholesteryl Phosphocholine (CholPC): Ceramides can form stable bilayers with CholPC, which enhances their delivery to cells in a solvent-free manner.[3]
Quantitative Data Summary
The following tables summarize the solubility of this compound and other ceramides in various solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 20 mg/ml | [1] |
| DMSO | 20 mg/ml | [1] |
| Ethanol | 30 mg/ml | [1] |
| PBS (pH 7.2) | <50 µg/ml | [1] |
Table 2: Solubility of Other Ceramides
| Ceramide | Solvent | Solubility | Reference |
| C2 Ceramide | Ethanol | ~33 mg/ml | |
| C2 Ceramide | DMSO | ~20 mg/ml | |
| C2 Ceramide | DMF | ~22 mg/ml | |
| C2 Ceramide | PBS (pH 7.2) | ~50 µg/ml | |
| C24:1 Ceramide | Ethanol | ~3 mg/ml | |
| C24:1 Ceramide | DMSO | <20 µg/ml | |
| C24:1 Ceramide | DMF | >5.5 mg/ml | |
| C24:1 Ceramide | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/ml |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in aqueous solution. | The concentration of this compound exceeds its solubility limit in the aqueous medium. The final concentration of the organic solvent from the stock solution is too high, causing the lipid to fall out of solution. | Decrease the final concentration of this compound. Increase the final concentration of the co-solvent (e.g., ethanol) slightly, but remain within the tolerated limits for your cells (typically ≤ 0.1%).[2] Use an alternative solubilization method such as complexing with BSA or using an ethanol/dodecane mixture.[4] Ensure thorough mixing when diluting the stock solution into the aqueous medium. |
| Cells are showing signs of toxicity (e.g., death, morphological changes). | The concentration of the organic solvent (e.g., ethanol, DMSO) is too high. The this compound itself is cytotoxic at the concentration used. | Calculate the final concentration of the organic solvent to ensure it is below the toxic threshold for your cell line (typically ≤ 0.1%).[2] Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cells. Always include a vehicle control (medium with the same concentration of organic solvent but no this compound) to differentiate between solvent-induced and ceramide-induced toxicity.[2] |
| No observable biological effect after treatment. | The this compound is not sufficiently bioavailable due to poor solubility or aggregation. The concentration of this compound is too low. The this compound has degraded. | Use a solubilization method that enhances bioavailability, such as BSA complexation.[4] Increase the concentration of this compound, while monitoring for cytotoxicity. Ensure proper storage of the this compound stock solution (typically at -20°C) to prevent degradation.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a this compound stock solution in an organic solvent and its subsequent dilution into an aqueous medium for cell culture experiments.
Materials:
-
This compound (crystalline solid)
-
Ethanol (anhydrous)
-
Sterile microcentrifuge tubes
-
Sterile aqueous buffer or cell culture medium
Procedure:
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of ethanol to achieve the desired stock concentration (e.g., 10 mg/ml).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.[2]
-
Store the stock solution at -20°C.[1]
-
-
Working Solution Preparation:
-
Warm the this compound stock solution and the aqueous medium to room temperature or 37°C.
-
Add the desired volume of the this compound stock solution to the aqueous medium to achieve the final working concentration. It is recommended to add the stock solution dropwise while vortexing the medium to facilitate mixing and prevent precipitation.
-
Ensure the final concentration of ethanol is ≤ 0.1%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final ethanol concentration of 0.1%.
-
Use the working solution immediately. Do not store aqueous solutions of this compound for more than a day.
-
Protocol 2: Preparation of this compound-BSA Complex
This protocol describes a method for complexing this compound with bovine serum albumin (BSA) to improve its solubility and delivery in aqueous solutions.[4]
Materials:
-
This compound stock solution in ethanol (from Protocol 1)
-
Fatty acid-free BSA
-
Phosphate buffer (100 mM NaH₂PO₄/Na₂HPO₄, pH 7.4)
-
Sterile glass test tube
-
Sterile 50 ml centrifuge tube
Procedure:
-
BSA Solution Preparation:
-
Prepare a solution of fatty acid-free BSA in the phosphate buffer (e.g., 0.34 mg/ml).
-
-
This compound-BSA Complex Formation:
-
In a sterile glass test tube, dispense an appropriate volume of the this compound stock solution.
-
Evaporate the ethanol under a stream of nitrogen, followed by placing it under a vacuum for at least one hour to ensure all solvent is removed.
-
Redissolve the dried this compound in a small volume of ethanol (e.g., 200 µl).
-
While vigorously vortexing the BSA solution in the 50 ml centrifuge tube, inject the ethanolic this compound solution into the BSA solution.
-
The resulting solution contains the this compound-BSA complex and is ready for use in experiments.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. avantiresearch.com [avantiresearch.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Delivery of long chain C16 and C24 ceramide in HeLa cells using oxidized graphene nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C24 Ceramide Lipid Nanoparticles for Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
C4-Ceramide Off-Target Effects: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of C4-ceramide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell-based assays?
This compound (N-butyroyl-D-erythro-sphingosine) is a synthetic, cell-permeable analog of endogenous ceramides. Its short acyl chain allows it to readily cross cell membranes, making it a useful tool to mimic the intracellular accumulation of natural ceramides and study their roles in cellular processes such as apoptosis, autophagy, and cell signaling.
Q2: What are the known off-target effects of this compound?
While this compound is used to study ceramide-mediated signaling, it can induce a range of off-target effects that may not be representative of endogenous ceramide functions. These effects primarily include the induction of apoptosis, modulation of autophagy, and impairment of mitochondrial function. It can also influence various signaling pathways, including those involving Akt and JNK.
Q3: How does this compound induce apoptosis?
This compound can induce apoptosis through the mitochondrial pathway. It has been shown to form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol.[1][2] This, in turn, activates the caspase cascade, ultimately leading to programmed cell death.[1][2]
Q4: What is the effect of this compound on autophagy?
This compound can modulate autophagy, a cellular process for degrading and recycling cellular components. It has been observed that ceramides can promote the conversion of LC3-I to LC3-II, a key step in autophagosome formation.[3][4] This can lead to an accumulation of autophagosomes, which, depending on the cellular context, can either promote cell survival or contribute to autophagic cell death.
Q5: How does this compound affect mitochondrial function?
Beyond inducing apoptosis through channel formation, this compound can have other detrimental effects on mitochondria. These include the potential to alter mitochondrial membrane potential and inhibit the electron transport chain, leading to increased production of reactive oxygen species (ROS) and cellular stress.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Poor solubility or precipitation of this compound. this compound has limited solubility in aqueous solutions.[5] | Prepare a fresh stock solution in an appropriate solvent such as ethanol, DMSO, or DMF at a high concentration.[5] When adding to cell culture medium, ensure rapid and thorough mixing to prevent precipitation. It is advisable to not exceed 0.5% of the final solvent concentration in the culture medium. |
| Degradation of this compound. Stock solutions may degrade over time if not stored properly. | Store this compound stock solutions at -20°C or lower and protect from light.[5] Prepare fresh dilutions for each experiment. | |
| Cell line-specific sensitivity. Different cell lines exhibit varying sensitivities to ceramide-induced effects. | Perform a dose-response experiment to determine the optimal concentration and incubation time for your specific cell line. Start with a concentration range of 10-50 µM. | |
| High levels of unexpected cell death (necrosis vs. apoptosis) | Excessive this compound concentration. High concentrations can lead to non-specific cytotoxicity and necrosis rather than apoptosis. | Lower the concentration of this compound and shorten the incubation time. Use a positive control for apoptosis (e.g., staurosporine) to compare morphologies. |
| Solvent toxicity. High concentrations of the solvent used to dissolve this compound can be toxic to cells. | Include a solvent-only control in your experiments to assess its effect on cell viability. Keep the final solvent concentration as low as possible. | |
| Difficulty in detecting autophagy induction | Timing of analysis. The induction of autophagy and subsequent changes in LC3-II levels are dynamic processes. | Perform a time-course experiment to identify the optimal time point for observing LC3-II accumulation. |
| Autophagic flux is blocked. An increase in LC3-II may indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. | Treat cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in parallel with this compound. A further increase in LC3-II levels in the presence of the inhibitor confirms an increase in autophagic flux. | |
| Conflicting results in signaling pathway analysis | Transient activation of signaling pathways. The phosphorylation status of proteins like Akt and JNK can change rapidly. | Perform a time-course experiment to capture the kinetics of phosphorylation changes. Collect samples at multiple time points after this compound treatment. |
| Cross-talk between signaling pathways. this compound can activate multiple pathways that may interact with each other. | Use specific inhibitors for the pathways of interest to dissect the signaling cascade. For example, use a JNK inhibitor to determine if JNK activation is upstream or downstream of other observed effects. |
Quantitative Data Summary
| Compound | Cell Line | Assay | Value | Reference |
| Pyridine-C4-ceramide | SKBr3 (drug-resistant breast cancer) | Cytotoxicity (LDH release) | EC50 = 16.7 µM (24 hr) | [3][4] |
| Pyridine-C4-ceramide | MCF-7/Adr (drug-resistant breast cancer) | Cytotoxicity (LDH release) | EC50 = 13.4 µM (24 hr) | [3][4] |
| Pyridine-C4-ceramide | Normal breast epithelial cells | Cytotoxicity (LDH release) | EC50 = 12.8 µM (24 hr) | [3][4] |
| This compound | SK-BR-3 (breast cancer) | Cytotoxicity | IC50 = 15.9 µM | [5] |
| This compound | MCF-7/Adr (breast cancer) | Cytotoxicity | IC50 = 19.9 µM | [5] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Apoptosis via Caspase-3 Activation
Objective: To quantify the activation of caspase-3, a key executioner caspase in apoptosis, in response to this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24 hours).
-
Caspase-3 Assay: Follow the manufacturer's instructions for the caspase-3 assay kit. This typically involves lysing the cells and adding a substrate that is cleaved by active caspase-3 to produce a colorimetric or fluorescent signal.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Normalize the results to the vehicle control to determine the fold-change in caspase-3 activity.
Protocol 2: Analysis of this compound-Induced Autophagy via LC3-II Immunoblotting
Objective: To detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, in response to this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Bafilomycin A1 (optional)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-LC3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1. For autophagic flux analysis, co-treat a set of wells with bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the this compound incubation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel (a 12-15% gel is recommended for better separation of LC3-I and LC3-II). b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Data Analysis: Quantify the band intensities for LC3-II and β-actin. Normalize the LC3-II intensity to the β-actin intensity. Compare the levels of LC3-II between different treatment groups.
Protocol 3: Measurement of this compound-Induced Mitochondrial Membrane Potential (ΔΨm) Depolarization
Objective: To assess the effect of this compound on mitochondrial health by measuring changes in mitochondrial membrane potential.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
JC-1 or TMRE dye
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips (for microscopy) or in 6-well plates (for flow cytometry) and treat with this compound as described in Protocol 1. Include a positive control treated with FCCP or CCCP.
-
Staining: a. Remove the treatment medium and wash the cells with warm PBS. b. Incubate the cells with JC-1 or TMRE dye according to the manufacturer's protocol. This is typically done for 15-30 minutes at 37°C.
-
Analysis: a. Fluorescence Microscopy: Image the cells immediately. With JC-1, healthy mitochondria with high ΔΨm will show red fluorescence (J-aggregates), while depolarized mitochondria will show green fluorescence (JC-1 monomers). With TMRE, a decrease in red fluorescence indicates depolarization. b. Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer. For JC-1, quantify the shift from red to green fluorescence. For TMRE, measure the decrease in red fluorescence intensity.
-
Data Analysis: Quantify the percentage of cells with depolarized mitochondria or the change in mean fluorescence intensity compared to the vehicle control.
Signaling Pathways and Experimental Workflows
References
- 1. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide initiates NFkappaB-mediated caspase activation in neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel ceramide analogues display selective cytotoxicity in drug-resistant breast tumor cell lines compared to normal breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
stabilizing C4-ceramide solutions for long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C4-ceramide. Below you will find detailed information on stabilizing this compound solutions for long-term storage, preparing solutions for experimental use, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C.[1][2] Some suppliers may ship the product on dry or wet ice to maintain this temperature during transit. One supplier suggests storage at 4°C, but -20°C is the most commonly recommended temperature to ensure stability for up to four years.[3][4]
Q2: What solvents can be used to dissolve this compound?
A2: this compound is soluble in several organic solvents. For preparing stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are effective.[4] It has very poor solubility in aqueous solutions like phosphate-buffered saline (PBS) at a pH of 7.2.[4]
Q3: My this compound solution precipitated after adding it to my aqueous cell culture medium. What should I do?
A3: Precipitation is a common issue due to the low aqueous solubility of ceramides. To overcome this, you can try complexing the this compound with a carrier molecule like bovine serum albumin (BSA). Another approach is to use a solvent system designed to improve dispersion in aqueous solutions, such as a mixture of ethanol and dodecane (98:2, v/v).[5] When adding the this compound solution to your medium, ensure rapid mixing to facilitate dispersion.
Q4: How stable is this compound in a prepared stock solution?
A4: When stored at -20°C in a suitable organic solvent such as ethanol, DMF, or DMSO, this compound solutions are stable for at least four years.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can potentially lead to degradation.
Q5: What are the primary signaling pathways activated by this compound?
A5: this compound is a bioactive sphingolipid that acts as a second messenger in various signaling cascades. It is well-known to be involved in inducing apoptosis (programmed cell death) by activating stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) and protein phosphatases like PP2A.[5][6][7] It also plays a role in inflammation and insulin signaling.[7]
Troubleshooting Guides
Issue 1: this compound Precipitation in Solution
-
Symptom: A solid precipitate forms in the vial of the stock solution or immediately upon dilution in aqueous media.
-
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
The stock solution was not properly warmed and mixed before use.
-
The aqueous medium is not suitable for dissolving the lipophilic this compound.
-
-
Solutions:
-
Warm and Vortex: Before each use, gently warm the stock solution to room temperature and vortex thoroughly to ensure any settled solute is redissolved.
-
Use a Carrier: For cell culture experiments, complexing this compound with BSA can enhance its solubility and delivery to cells. A detailed protocol is provided below.
-
Alternative Solvent System: Prepare the initial stock in ethanol and then use a solvent mixture of ethanol and dodecane (98:2, v/v) for dilution into aqueous media to improve dispersion.[5]
-
Sonication: In some cases, brief sonication of the diluted solution can help to disperse small aggregates.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: High variability in experimental outcomes between different batches of this compound solution or over time.
-
Possible Causes:
-
Degradation of the this compound due to improper storage or handling.
-
Inaccurate concentration of the working solution.
-
Precipitation of this compound in the experimental setup.
-
-
Solutions:
-
Proper Storage: Always store this compound powder and stock solutions at -20°C.[1][2] Avoid exposure to light and repeated freeze-thaw cycles by preparing single-use aliquots.
-
Fresh Dilutions: Prepare working solutions fresh for each experiment from a properly stored stock solution.
-
Verify Concentration: If you have access to analytical equipment, you can verify the concentration of your stock solution using techniques like HPLC.
-
Address Precipitation: Follow the guidelines in "Issue 1" to ensure the this compound remains in solution during your experiment.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | 20 mg/ml | [4] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/ml | [4] |
| Ethanol | 30 mg/ml | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | <50 µg/ml | [4] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Powder | -20°C | ≥ 4 years | [4] |
| Stock Solution (in organic solvent) | -20°C | ≥ 4 years | [4] |
| Powder | 4°C | Not specified | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous ethanol, HPLC grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mg/ml).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
Materials:
-
This compound stock solution in ethanol
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Serum-free cell culture medium
-
Sterile tubes
-
Water bath at 37°C
Procedure:
-
Prepare a 10% (w/v) BSA solution in serum-free cell culture medium and warm it to 37°C.
-
In a separate sterile tube, add the required volume of the this compound stock solution.
-
While vortexing the BSA solution, slowly add the this compound stock solution dropwise. The final ethanol concentration should be kept low (typically <0.5%) to avoid cell toxicity.
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Incubate the this compound-BSA mixture in a 37°C water bath for 30 minutes with occasional gentle mixing to allow for complex formation.
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This this compound-BSA complex can now be added to your cell culture medium to achieve the desired final concentration.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound mediated apoptosis signaling pathway.
References
- 1. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Induction of Ceramide Degradation Leads to Improved Systemic Metabolism and Reduced Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
how to avoid C4-ceramide precipitation in media
Welcome to the technical support center for C4-ceramide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture media?
A1: this compound, like most lipids, is hydrophobic and has very limited solubility in aqueous solutions like cell culture media.[1][2][3] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit. This can be caused by several factors, including a high final concentration, the method of dilution, the solvent used, and the composition of the media itself, particularly the absence of serum.[4]
Q2: What is the best solvent to use for dissolving this compound?
A2: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[5] For cell culture applications, ethanol and DMSO are the most common choices.[6] It is critical to first prepare a concentrated stock solution in one of these organic solvents before diluting it into your aqueous cell culture medium. The final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
Q3: Can I dissolve this compound directly in media or PBS?
A3: Direct dissolution in aqueous buffers like PBS or cell culture media is not recommended. The solubility of this compound in PBS (pH 7.2) is extremely low, typically less than 50 µg/ml.[5] Attempting to dissolve it directly will almost certainly lead to precipitation and an inaccurate final concentration in your experiment.
Q4: How does serum affect this compound solubility?
A4: Animal serum, such as fetal bovine serum (FBS), contains abundant proteins like albumin, which act as carriers for lipids and can significantly enhance their solubility in culture media.[1][2][3] If you are working with serum-free media, the lack of these carrier proteins makes precipitation more likely. In such cases, adding a carrier molecule like fatty-acid-free bovine serum albumin (BSA) can help to keep the this compound in solution.[4]
Q5: My this compound precipitated. Can I still use the media?
A5: It is not advisable to use media with visible precipitate. The precipitate consists of undissolved this compound, meaning the actual concentration in solution is unknown and significantly lower than intended. Furthermore, the precipitate itself can be cytotoxic or interfere with cellular processes and imaging.[7]
Troubleshooting Guide: this compound Precipitation
This guide provides solutions to common problems encountered when using this compound in cell culture.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate or cloudiness immediately after adding this compound to media. | High Final Concentration: The working concentration exceeds the solubility limit in the media. | Determine the lowest effective concentration for your experiment. Typical working concentrations for this compound range from 10 µM to 50 µM.[4][5] |
| Improper Dilution: Adding the concentrated organic stock directly to the full volume of media causes the lipid to crash out of solution. | Perform a serial dilution. First, pre-dilute the stock solution into a small volume of serum-containing media while vortexing, then add this intermediate dilution to the final volume. | |
| Inadequate Initial Dissolution: The this compound was not fully dissolved in the organic solvent before dilution. | Ensure the this compound is completely dissolved in the stock solvent. Gentle warming (e.g., to 37°C) and vortexing can help.[6] | |
| Precipitate forms over time during incubation. | Temperature Shift: Media components, including lipids, can precipitate when moved from a warmer incubator to a cooler environment (e.g., microscope stage).[7] | Minimize temperature fluctuations. Allow plates to equilibrate to the desired temperature before starting time-lapse imaging or other long-duration experiments. |
| Serum-Free Conditions: Lack of carrier proteins in serum-free media reduces this compound solubility.[] | If experimentally permissible, use serum-containing media. Alternatively, complex the this compound with fatty-acid-free BSA before adding it to the serum-free medium.[4] | |
| No visible precipitate, but inconsistent or no biological effect. | Formation of Micelles: this compound may form non-bioavailable micelles or aggregates that are not visible to the naked eye. | Using a carrier protein like BSA can improve the delivery and bioavailability of the lipid to the cells.[4] |
| Solvent Toxicity: The final concentration of the organic solvent (e.g., ethanol, DMSO) is too high and is affecting cell health. | Ensure the final solvent concentration in your media is non-toxic for your specific cell line (generally ≤ 0.1%).[6] Prepare a vehicle control with the same final solvent concentration to verify its inertness. |
Solubility Data for this compound
| Solvent | Approximate Solubility |
| Ethanol | 30 mg/ml[5] |
| DMSO | 20 mg/ml[5] |
| DMF | 20 mg/ml[5] |
| PBS (pH 7.2) | < 50 µg/ml[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
-
Preparation: this compound (MW: 369.6 g/mol ) is supplied as a crystalline solid.[5] Warm the vial to room temperature before opening.
-
Solubilization: Add 270.6 µL of 100% ethanol to 1 mg of this compound to make a 10 mM stock solution.
-
Dissolution: Vortex the solution vigorously. If necessary, warm the tube briefly in a 37°C water bath to ensure all the solid has completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in glass or polypropylene tubes and store at -20°C.[5] Avoid repeated freeze-thaw cycles.[7]
Protocol 2: Diluting this compound into Cell Culture Media
This protocol is for preparing 10 mL of media with a final this compound concentration of 20 µM.
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Pre-dilution Step: In a sterile 1.5 mL tube, add 200 µL of the warmed complete media.
-
Add Stock to Pre-dilution: While gently vortexing the 200 µL of media, add 2 µL of the 10 mM this compound stock solution. This creates a 100 µM intermediate solution.
-
Final Dilution: Add the entire volume of the intermediate solution (202 µL) to 9.8 mL of the pre-warmed complete media.
-
Mixing: Mix immediately by gently swirling or inverting the container. Do not vortex vigorously as this can cause frothing.
-
Application: Add the final 20 µM this compound-containing media to your cells. Prepare a vehicle control by adding the equivalent amount of ethanol (0.2 µL in this case) to a separate 10 mL of media.
Visualizations
Caption: Recommended workflow for preparing and using this compound in cell culture.
Caption: A flowchart to troubleshoot this compound precipitation issues.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
C4-ceramide experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C4-ceramide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture experiments?
This compound (Cer(d18:1/4:0)) is a synthetic, cell-permeable analog of endogenous ceramides. It is a bioactive sphingolipid characterized by a D-erythro-sphingosine backbone N-acylated with a butyric acid (a four-carbon fatty acid). A key structural feature is the trans double bond between carbons 4 and 5 of the sphingoid base, which is crucial for many of its biological activities. The primary mechanism of action of this compound in many experimental settings is the induction of apoptosis (programmed cell death).[1] It can also influence other cellular processes like cell cycle arrest, inflammation, and insulin signaling.[2]
Q2: How should this compound be stored?
This compound is typically supplied as a powder or crystalline solid and should be stored at -20°C for long-term stability. For frequent use, a stock solution can be prepared and stored at -20°C.
Q3: How do I dissolve this compound for use in cell culture?
This compound is a lipid and is therefore poorly soluble in aqueous solutions like cell culture media. It is typically dissolved in an organic solvent to create a stock solution before being diluted into the final culture medium.
Recommended Solvents and Stock Solution Preparation:
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | A common vehicle for in vitro experiments. |
| Ethanol | 30 mg/mL | Another widely used solvent. |
| Dimethylformamide (DMF) | 20 mg/mL | An alternative organic solvent. |
Protocol for Solubilizing this compound:
-
Prepare a stock solution of this compound in your chosen solvent (e.g., DMSO) at a high concentration (e.g., 10-20 mM).
-
Warm the solution gently and vortex or sonicate briefly to ensure it is fully dissolved.
-
To add to cell culture, dilute the stock solution into your culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control in your experiments (see Q4).
Q4: What are the appropriate experimental controls when using this compound?
Proper controls are essential for interpreting the results of experiments with this compound.
-
Vehicle Control: This is a critical control to account for any effects of the solvent used to dissolve the this compound. Treat a set of cells with the same volume of the solvent (e.g., DMSO or ethanol) used for the this compound treatment, diluted in culture medium to the same final concentration.
-
Negative Control (Biologically Inactive Analog): C4-dihydroceramide (C4-DHCer) is the recommended negative control. Dihydroceramides lack the C4-C5 trans-double bond present in ceramides, and this structural difference renders them biologically inactive in many ceramide-mediated pathways, including apoptosis induction.[3] By comparing the effects of this compound to C4-dihydroceramide, you can attribute the observed cellular responses specifically to the presence of the double bond and ceramide-specific signaling.
-
Positive Control (for apoptosis assays): If you are studying apoptosis, it is good practice to include a known inducer of apoptosis in your specific cell line as a positive control. Examples include staurosporine, etoposide, or TNF-α. This will validate that your assay is working correctly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the culture medium after adding this compound. | - this compound has low aqueous solubility and can precipitate at high concentrations or if not properly dispersed. - The final concentration of the organic solvent may be too low to maintain solubility. | - Ensure the stock solution is fully dissolved before adding it to the medium. - Add the this compound stock solution to the medium while vortexing or gently swirling to ensure rapid and even dispersion. - Prepare fresh dilutions for each experiment. - Consider using a ceramide delivery system, such as a complex with bovine serum albumin (BSA), to improve solubility. |
| No observable effect of this compound treatment. | - The concentration of this compound may be too low for your cell type. - The incubation time may be too short. - The this compound may have degraded due to improper storage. - The cells may be resistant to ceramide-induced apoptosis. | - Perform a dose-response experiment to determine the optimal concentration for your cell line. - Perform a time-course experiment to identify the optimal treatment duration. - Ensure this compound has been stored correctly at -20°C and protected from light. - Verify the apoptotic machinery in your cells is functional using a positive control for apoptosis. |
| High levels of cell death in the vehicle control group. | - The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is causing cytotoxicity. | - Ensure the final solvent concentration in your culture medium is non-toxic (typically ≤ 0.1%). Perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line. |
| Inconsistent results between experiments. | - Variability in cell density at the time of treatment. - Inconsistent preparation of this compound working solutions. - Cells are at a high passage number and their phenotype has drifted. | - Ensure consistent cell seeding density for all experiments. - Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. - Use cells with a consistent and low passage number. |
Experimental Protocols
Protocol: Induction of Apoptosis with this compound and Assessment of Cell Viability using MTT Assay
This protocol describes how to treat cells with this compound and assess the resulting effect on cell viability using a colorimetric MTT assay.
Materials:
-
This compound
-
C4-dihydroceramide (negative control)
-
DMSO or Ethanol (vehicle)
-
Cell line of interest
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Complete cell culture medium
-
96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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MTT solvent (e.g., 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7, or pure DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells per well).
-
Incubate for 24 hours to allow cells to adhere.
-
-
Preparation of Treatment Solutions:
-
Prepare a 10 mM stock solution of this compound and C4-dihydroceramide in DMSO.
-
From the stock solutions, prepare a series of working solutions in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).
-
Prepare a vehicle control working solution with the same final concentration of DMSO as the highest concentration this compound treatment.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared treatment solutions to the appropriate wells (including untreated, vehicle control, C4-dihydroceramide, and various concentrations of this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After the incubation with MTT, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium, MTT, and solvent only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the untreated or vehicle control cells using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Signaling Pathways and Visualizations
This compound Induced Apoptotic Signaling Pathway
Exogenous this compound can initiate apoptosis through various signaling cascades. One prominent pathway involves the activation of stress-activated protein kinases (SAPKs), such as c-Jun N-terminal kinase (JNK).[2][4] This can lead to the activation of pro-apoptotic proteins and the mitochondrial apoptotic pathway.
This compound induced apoptosis signaling pathway.
Experimental Workflow for this compound Treatment and Analysis
The following diagram outlines a typical workflow for an experiment investigating the effects of this compound on a cell line.
General experimental workflow for this compound studies.
References
- 1. Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress-induced ceramide generation and apoptosis via the phosphorylation and activation of nSMase1 by JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroceramides: From Bit Players to Lead Actors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
C4-Ceramide Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C4-ceramide. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility and Delivery
Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility and delivery to cells?
Answer:
This is a common issue due to the hydrophobic nature of ceramides. Here are several methods to improve solubility and ensure effective delivery:
-
Organic Solvents (Ethanol or DMSO): this compound is soluble in ethanol (30 mg/ml) and DMSO (20 mg/ml).[1] However, it has very poor solubility in aqueous solutions like PBS (<50 µg/ml).[1]
-
Protocol: Prepare a concentrated stock solution in 100% ethanol or DMSO. For cell treatment, dilute the stock solution directly into the pre-warmed (37°C) culture medium with vigorous vortexing. The final concentration of the organic solvent in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Troubleshooting: If precipitation still occurs, try slightly warming the medium before adding the this compound stock solution.[2] However, be aware that the compound may precipitate again as the medium cools.[2] Using a lower final concentration of this compound may also prevent precipitation.
-
-
Ethanol:Dodecane (98:2, v/v): This solvent mixture can help disperse natural ceramides in aqueous solutions.[3]
-
Protocol: Dissolve this compound in an ethanol:dodecane (98:2, v/v) mixture. This solution can then be added to the cell culture medium and mixed well through agitation.[4]
-
-
Bovine Serum Albumin (BSA) Complexation: Complexing this compound with fatty acid-free BSA can enhance its delivery in a more physiologically relevant manner and avoid the use of organic solvents.
-
Protocol:
-
Prepare a stock solution of this compound in ethanol.
-
In a separate tube, prepare a solution of fatty acid-free BSA in your desired buffer (e.g., PBS).
-
While vortexing the BSA solution, slowly inject the this compound stock solution.
-
This mixture can then be added to your cell culture. It is recommended to follow established protocols for preparing ceramide-BSA complexes.[2]
-
-
Question: I'm observing toxicity in my vehicle control group (treated with DMSO/ethanol alone). What should I do?
Answer:
Vehicle-induced toxicity can confound experimental results. Here’s how to address it:
-
Reduce Solvent Concentration: The most common reason for vehicle toxicity is a high final concentration of the solvent. Aim for a final concentration of DMSO or ethanol of 0.1% or lower in your cell culture medium. You may need to perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.
-
Change Solubilization Method: If reducing the solvent concentration is not feasible due to the required this compound concentration, consider switching to a solvent-free delivery method, such as complexing with BSA.
-
Check Solvent Quality: Ensure that the DMSO or ethanol you are using is of high purity and suitable for cell culture applications.
2. Experimental Design and Interpretation
Question: I'm not observing any effect of this compound on my cells. What are the possible reasons?
Answer:
Several factors could contribute to a lack of observable effects:
-
Suboptimal Concentration and Incubation Time: The effective concentration of this compound and the required incubation time can vary significantly between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model. For example, the IC50 of this compound in SK-BR-3 and MCF-7/Adr breast cancer cells is 15.9 µM and 19.9 µM, respectively.[1]
-
Poor Delivery: As discussed above, if the this compound is not being effectively delivered to the cells due to precipitation or other issues, you will not see an effect. Re-evaluate your solubilization and delivery method.
-
Cell Line Resistance: Some cell lines may be inherently resistant to the effects of this compound. This could be due to differences in their ceramide metabolism or signaling pathways.
-
Assay Sensitivity: The assay you are using to measure the effect of this compound may not be sensitive enough or may be measuring an endpoint that is not affected in your specific context. Consider using multiple assays to assess different cellular outcomes (e.g., apoptosis, cell cycle arrest, changes in signaling pathways).
Question: What are the key differences in handling this compound compared to other short-chain ceramides like C2 or C6-ceramide?
Answer:
While all short-chain ceramides are more cell-permeable than their long-chain counterparts, there are some differences to consider:
-
Solubility: Generally, the shorter the acyl chain, the better the aqueous solubility. Therefore, C2-ceramide is typically easier to dissolve and keep in solution compared to C4 and C6-ceramide.[2]
-
Potency and Specificity: The length of the acyl chain can influence the biological activity and the specific signaling pathways that are activated. For example, one study found that C2-ceramide was most effective at 6 µM, while C6-ceramide was most effective at 60 µM for inhibiting superoxide release in monocytes.[5][6] Different chain lengths can also have varying effects on the stability of lipid domains in membranes.[7]
-
Metabolism: Once inside the cell, short-chain ceramides can be metabolized into other sphingolipids, which may have their own biological activities. The rate and products of this metabolism can differ depending on the acyl chain length.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 20 mg/ml | [1] |
| DMSO | 20 mg/ml | [1] |
| Ethanol | 30 mg/ml | [1] |
| PBS (pH 7.2) | <50 µg/ml | [1] |
Table 2: Cytotoxicity of this compound and Analogs in Breast Cancer Cell Lines
| Compound | Cell Line | EC50/IC50 (µM) at 24h | Reference |
| This compound | SK-BR-3 | 15.9 | [1] |
| This compound | MCF-7/Adr | 19.9 | [1] |
| Pyridine-C4-ceramide | SKBr3 | 12.8-16.7 | [8] |
| Pyridine-C4-ceramide | MCF-7/Adr | 12.8-16.7 | [8] |
| Benzene-C4-ceramide | SKBr3 | 18.9 | [8] |
| Benzene-C4-ceramide | MCF-7/Adr | 45.5 | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Cell Treatment
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Culture your cells of interest to the desired confluency in appropriate culture vessels.
-
Pre-warm the cell culture medium to 37°C.
-
Dilute the this compound stock solution directly into the pre-warmed medium to the desired final concentration. Immediately vortex the medium to ensure proper mixing and minimize precipitation.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO or ethanol) and an untreated control.
-
Incubate the cells for the desired period as determined by your time-course experiments.
-
Protocol 2: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with varying concentrations of this compound and controls as described in Protocol 1. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/ml solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µl of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-200 µl of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This assay detects the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 1 to induce apoptosis.
-
Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Lyse the cells using a chilled cell lysis buffer provided with a commercial caspase-3 assay kit. Incubate on ice for 10 minutes.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Assay:
-
In a 96-well plate, add an equal amount of protein from each sample to the wells.
-
Prepare a reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer, as per the manufacturer's instructions.
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Absorbance Measurement: Measure the absorbance at 400-405 nm. The absorbance is proportional to the amount of pNA released, which indicates the level of caspase-3 activity.
Visualizations
Caption: Troubleshooting workflow for this compound solubilization.
References
- 1. abcam.com [abcam.com]
- 2. Ordering of ceramide formation, caspase activation, and mitochondrial changes during CD95- and DNA damage–induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
reducing variability in C4-ceramide assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in C4-ceramide assay results.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound quantification.
Issue 1: High Variability Between Replicates
High variability between replicate samples is a frequent issue that can obscure genuine biological differences.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure uniform cell lysis and lipid extraction procedures for all samples. Use a consistent volume of solvent and vortex/sonicate for the same duration.[1] |
| Pipetting Errors | Calibrate pipettes regularly. When preparing dilutions or adding reagents, ensure the pipette tip is fully immersed in the liquid without touching the sides or bottom of the container. |
| Incomplete Solvent Evaporation | Ensure complete drying of the lipid extract before reconstitution. Residual solvent can affect sample volume and chromatographic performance. |
| Instrument Instability | Run quality control (QC) samples throughout the analytical run to monitor instrument performance. A high coefficient of variation (%CV) in QC samples indicates instrument instability. |
| Improper Sample Mixing | Vortex samples thoroughly after reconstitution to ensure the lipid extract is fully dissolved. |
Issue 2: Poor Sensitivity or No Signal
Low or absent signal for this compound can prevent accurate quantification.
| Potential Cause | Troubleshooting Step |
| Low Abundance of this compound | Increase the starting amount of sample material (e.g., cell number or tissue weight). Concentrate the lipid extract by reconstituting in a smaller volume. |
| Inefficient Ionization | Optimize mass spectrometer source parameters, such as spray voltage and gas flows, for this compound.[2] |
| Suboptimal LC-MS/MS Method | Ensure the selected precursor and product ions in the MRM method are correct for this compound and the internal standard. Optimize collision energy for efficient fragmentation. |
| Degradation of this compound | Store samples at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. Process samples quickly and on ice where possible. |
| Incorrect Reagents (ELISA) | Confirm that all reagents are within their expiration date and have been stored correctly, typically at 2-8°C.[3] Ensure reagents were prepared according to the kit protocol. |
Issue 3: High Background Signal
A high background signal can interfere with the detection of the target analyte and lead to inaccurate quantification.
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Run a blank injection (solvent only) to check for background contamination. |
| Matrix Effects | Matrix effects, where other components in the sample suppress or enhance the this compound signal, can be a significant issue.[4] Consider solid-phase extraction (SPE) for sample cleanup. Diluting the sample may also help reduce matrix effects. |
| Non-Specific Binding (ELISA) | Ensure adequate blocking of the ELISA plate. Optimize washing steps by increasing the number of washes or the soaking time. |
| Carryover from Previous Injection | Implement a robust needle wash protocol between sample injections on the autosampler. Inject a blank sample after a high-concentration sample to check for carryover. |
Frequently Asked Questions (FAQs)
This section addresses common questions related to this compound assays.
Q1: Which analytical method is best for quantifying this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve different ceramide species.[2] While other methods like thin-layer chromatography (TLC) and enzyme-linked immunosorbent assays (ELISA) exist, they may lack the resolution and accuracy of LC-MS/MS for specific quantification of this compound.
Q2: How should I prepare my samples for this compound analysis?
A2: Proper sample preparation is critical for accurate results.[4] A typical workflow involves cell lysis, followed by lipid extraction using a solvent system like chloroform/methanol. It is crucial to use a consistent and validated protocol for all samples to minimize variability.
Q3: Why is an internal standard necessary?
A3: An internal standard (IS) is a compound with similar chemical properties to the analyte (this compound) that is added to all samples, calibrators, and quality controls at a known concentration. The IS helps to correct for variability in sample preparation, injection volume, and instrument response. For this compound analysis, a stable isotope-labeled this compound or a ceramide with an odd-chain fatty acid (e.g., C17:0) is often used.[2][5]
Q4: What are some key considerations for data analysis?
A4: Data analysis for LC-MS/MS involves integrating the peak areas of this compound and the internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibrators. The concentration of this compound in the unknown samples is then calculated from this curve. It is important to assess the linearity of the calibration curve (R² > 0.99) and the accuracy and precision of the quality control samples.
Q5: How can I troubleshoot a poor standard curve in my ELISA?
A5: A poor standard curve can result from several factors, including incorrect preparation of standards, improper dilution, or issues with reagent activity.[6] Double-check all calculations and pipetting. Ensure that the standard has been stored correctly and has not expired. If the problem persists, consider using a new vial of the standard.
Experimental Protocols
Protocol 1: this compound Quantification in Cultured Cells using LC-MS/MS
-
Cell Harvesting and Lysis:
-
Aspirate cell culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells in a known volume of ice-cold PBS and transfer to a microcentrifuge tube.
-
Determine the cell count for normalization.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and add 200 µL of ice-cold methanol to the cell pellet.
-
Sonicate the sample on ice for 3 x 10-second bursts to lyse the cells.
-
-
Lipid Extraction:
-
Add the internal standard (e.g., C17:0-ceramide) to the cell lysate.
-
Add 400 µL of chloroform.
-
Vortex vigorously for 1 minute.
-
Add 200 µL of water and vortex again for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex thoroughly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Separation: Use a C8 or C18 reversed-phase column.[2] A typical gradient might start with a higher aqueous mobile phase and ramp up to a high organic mobile phase to elute the lipids.
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Protocol 2: General ELISA Troubleshooting
-
Check Reagents: Ensure all kit components are within their expiration dates and have been stored at the recommended temperature. Allow all reagents to come to room temperature before use.[3]
-
Review Protocol: Carefully read the entire protocol before starting. Pay close attention to incubation times, temperatures, and washing procedures.
-
Pipetting Technique: Use calibrated pipettes and fresh tips for each standard, sample, and reagent to avoid cross-contamination and inaccurate volumes.
-
Washing Steps: Ensure complete aspiration of wells between washes. Inadequate washing can lead to high background. Conversely, overly aggressive washing can lead to a weak signal.
-
Standard Curve Preparation: Prepare fresh standard dilutions for each assay. Ensure thorough mixing of standards before aliquoting.
-
Plate Sealing: Use a new plate sealer for each incubation step to prevent evaporation and edge effects.
Visualizations
Caption: this compound LC-MS/MS Experimental Workflow.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arp1.com [arp1.com]
Technical Support Center: C4-Ceramide LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during C4-ceramide analysis by LC-MS/MS.
Troubleshooting Guide
Issue: Poor peak shape, peak splitting, or retention time shifts for this compound.
Possible Cause: This issue can arise from the co-elution of matrix components that interact with the analyte or the analytical column.[1] In biological samples like plasma or serum, phospholipids are a major cause of this interference.[2]
Solution:
-
Optimize Sample Preparation:
-
Problem: Protein precipitation (PPT) alone is often insufficient for removing phospholipids, which can interfere with ceramide analysis.[3]
-
Recommendation: Implement a more rigorous sample cleanup method.
-
Liquid-Liquid Extraction (LLE): Use a non-polar solvent like hexane to first remove hydrophobic interferences, followed by extraction of ceramides with a moderately non-polar solvent such as ethyl acetate or methyl tert-butyl ether.[4]
-
Solid-Phase Extraction (SPE): Employ a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for effective removal of a broad range of matrix components.[3] Polymeric mixed-mode SPE has been shown to produce very clean extracts.[3]
-
Phospholipid Depletion Plates: Specialized plates containing zirconium-coated silica can selectively remove phospholipids from the sample.[4]
-
-
-
Adjust Chromatographic Conditions:
-
Problem: Insufficient separation between this compound and matrix components.
-
Recommendation: Modify the LC method to improve resolution.
-
Gradient Optimization: Lengthen the gradient elution time to better separate the analyte from interfering compounds.[5]
-
Mobile Phase Modification: Adjusting the pH of the mobile phase can alter the retention of basic analytes relative to phospholipids.[3]
-
Alternative Column Chemistry: Consider using a different column, such as a hydrophilic interaction liquid chromatography (HILIC) column, which can provide different selectivity for lipids.[6]
-
-
Issue: Inconsistent or low this compound signal (Ion Suppression).
Possible Cause: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.[7][8][9] This is a significant concern in the analysis of biological samples, which contain high concentrations of endogenous components like salts, proteins, and lipids.[8][10]
Solution:
-
Implement Stable Isotope-Labeled Internal Standards (SIL-IS):
-
Rationale: A SIL-IS is the most effective way to compensate for matrix effects.[9] These standards are chemically identical to the analyte but have a different mass due to isotopic labeling (e.g., with Deuterium or Carbon-13).[11] They co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate quantification based on the ratio of the analyte signal to the internal standard signal.[11]
-
Procedure: Spike the SIL-IS for this compound into your samples before any sample preparation steps to account for variability in both extraction recovery and matrix effects.[5]
-
-
Improve Sample Cleanup:
-
Rationale: Reducing the amount of co-eluting matrix components will minimize ion suppression.
-
Recommendations: Refer to the sample preparation solutions in the previous troubleshooting point (LLE, SPE, Phospholipid Depletion).
-
-
Sample Dilution:
-
Rationale: Diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer significantly suppress the analyte signal.[5][12]
-
Consideration: This approach is only viable if the this compound concentration is high enough to remain detectable after dilution.[12]
-
-
Optimize Chromatography:
-
Rationale: Maximizing the chromatographic separation between this compound and major matrix components (like phospholipids) can prevent them from entering the ion source at the same time.[2]
-
Recommendation: Use a post-column infusion experiment to identify the retention time regions where ion suppression is most severe. Adjust your LC method to ensure your this compound peak elutes in a "clean" region of the chromatogram.[10][12]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[5] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy and reproducibility of quantification.[1][8] The "matrix" refers to all components in the sample other than the analyte of interest.[8]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method is the post-extraction spike experiment.[12] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same amount of analyte in a pure solvent.
-
Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
Interpretation:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Another qualitative method is the post-column infusion experiment, which helps identify at what retention times matrix effects are occurring.[10][12]
Q3: What are the most common sources of matrix effects in plasma/serum samples for ceramide analysis?
A3: In plasma and serum, the most significant sources of matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids and salts.[2] Phospholipids are highly abundant and can co-elute with ceramides, competing for ionization in the ESI source.[2]
Q4: Is protein precipitation sufficient for sample cleanup in this compound analysis?
A4: While protein precipitation is a simple and fast method to remove proteins, it is generally not sufficient for eliminating matrix effects from phospholipids and other small molecules.[3][13] For accurate and robust quantification of ceramides, more selective sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are highly recommended.[3][4]
Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A5: It is best practice to always use a SIL-IS for quantitative LC-MS/MS analysis in complex biological matrices.[9] A SIL-IS that is structurally identical to this compound will co-elute and experience the same matrix effects, providing the most accurate correction for signal suppression or enhancement.[11] The internal standard should be added at the very beginning of the sample preparation process to also account for any analyte loss during extraction.[5]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction.
| Sample Preparation Method | Typical Analyte Recovery (%) | Effectiveness in Reducing Phospholipids | Relative Cost & Time |
| Protein Precipitation (PPT) | 90 - 105% | Low | Low |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | 85 - 110% | High | High |
| Phospholipid Depletion Plates | 95 - 105% | Very High | High |
Data compiled from principles described in cited literature.[3][4]
Table 2: Typical Performance of a Validated LC-MS/MS Method for Ceramides.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.02 - 0.08 µg/mL | [14] |
| Linearity (R²) | > 0.99 | [15] |
| Intra-assay Precision (%CV) | < 15% | [15] |
| Inter-assay Precision (%CV) | < 15% | [15] |
| Accuracy (%RE) | ± 15% | [14] |
| Extraction Recovery | 98 - 109% | [15][16] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 50 µL of plasma, add 50 µL of a stable isotope-labeled this compound internal standard solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of isopropanol. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation: Dry the eluate under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
This protocol is a generalized representation based on common lipid extraction methodologies.[3][17]
Visualizations
Caption: Workflow for this compound analysis using SPE.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. lcms.cz [lcms.cz]
- 7. nebiolab.com [nebiolab.com]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. google.com [google.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. helda.helsinki.fi [helda.helsinki.fi]
- 16. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing C4-Ceramide Extraction from Tissues
Welcome to the technical support center for optimizing the extraction of C4-ceramide from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which is the most recommended method for extracting this compound from tissues?
A1: The Bligh and Dyer method is a widely recognized and robust procedure for the total lipid extraction, including this compound, from wet tissues. This method utilizes a chloroform and methanol mixture to effectively extract lipids. For plant tissues, a preliminary extraction with isopropanol is often recommended to inactivate lipolytic enzymes that can degrade lipids.
Q2: I am experiencing low recovery of this compound. What are the potential causes?
A2: Low recovery of short-chain ceramides like this compound can be due to several factors. The Bligh and Dyer method may not be fully efficient for very short-chain fatty acids, as they may not completely partition into the chloroform layer. Additionally, improper tissue homogenization, incorrect solvent ratios, or degradation of the sample due to improper storage can all contribute to low yield. It is also crucial to ensure that solvents are fresh, as degradation of solvents like chloroform can produce reactive molecules that may interfere with the extraction.[1]
Q3: Can I use alternative extraction methods to the Bligh and Dyer protocol?
A3: Yes, alternative methods such as ultrasonic-assisted extraction (UAE) are gaining popularity. UAE can enhance extraction efficiency by using cavitation to disrupt cell walls, which can reduce extraction time.[2] However, it's important to optimize parameters like temperature, time, and solvent-to-material ratio to prevent degradation of the target lipid.
Q4: What are "matrix effects" in LC-MS analysis of this compound and how can I mitigate them?
A4: Matrix effects refer to the alteration of ionization efficiency for the target analyte (this compound) due to co-eluting compounds from the biological matrix. This can lead to either ion suppression or enhancement, affecting the accuracy of quantification. To mitigate matrix effects, you can dilute the sample, optimize the chromatographic separation to separate this compound from interfering compounds, or use a more rigorous sample clean-up procedure. The use of isotopically labeled internal standards is also a common and effective way to compensate for matrix effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Incomplete tissue homogenization.- Incorrect solvent-to-tissue ratio.- Suboptimal partitioning of short-chain ceramides into the organic phase.- Sample degradation due to improper storage or enzymatic activity. | - Ensure the tissue is thoroughly homogenized to a uniform consistency.- Strictly adhere to the recommended solvent-to-tissue ratios for the chosen protocol (e.g., Bligh and Dyer).- Consider modifications to the Bligh and Dyer method, such as adjusting the pH, to improve recovery of more polar short-chain lipids.- Always use fresh or properly stored (at -80°C) tissue samples. For plant tissues, consider a pre-extraction step with isopropanol to inactivate enzymes. |
| High Variability Between Replicates | - Inconsistent sample handling and extraction procedure.- Pipetting errors with small volumes.- Non-homogenous tissue samples. | - Standardize every step of the protocol and ensure consistent timing and technique for all samples.- Use calibrated pipettes and be meticulous with volume measurements.- Ensure the initial tissue sample is as homogenous as possible before taking aliquots for extraction. |
| Presence of Interfering Peaks in LC-MS | - Co-extraction of non-lipid contaminants.- Contaminants from solvents or labware.- Matrix effects from the biological sample. | - Perform a "Folch wash" by adding a saline solution to the extract to remove water-soluble contaminants.- Use high-purity, LC-MS grade solvents and thoroughly clean all glassware.- Optimize chromatographic conditions to better separate this compound from interfering peaks. Employing a guard column can also help.- If matrix effects are suspected, perform a post-column infusion experiment to identify regions of ion suppression or enhancement. |
| No Peaks or Very Low Signal in Mass Spectrometer | - Instrument not properly tuned or calibrated.- Issues with the ionization source.- Sample degradation post-extraction.- Incorrect MS method parameters. | - Perform a system suitability check and ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.- Check the spray from the ESI probe and clean the ion source if necessary.- Store extracts at -20°C or -80°C and avoid repeated freeze-thaw cycles. Analyze samples as soon as possible after preparation.- Verify that the MS method is set to the correct mass-to-charge ratio (m/z) for this compound and that the collision energy is optimized for fragmentation if using MS/MS. |
Quantitative Data Summary
The following tables provide a summary of expected recovery rates and a comparison of different extraction methods.
Table 1: Expected this compound Recovery Rates from Tissues
| Tissue Type | Extraction Method | Expected Recovery Rate (%) | Reference |
| Liver (Rat) | Bligh and Dyer | 70 - 99 | [3] |
| Muscle (Rat) | Bligh and Dyer | 71 - 95 | [3] |
| Plasma (Human) | Bligh and Dyer | 78 - 91 | [3] |
Table 2: Comparison of this compound Extraction Methods
| Method | Principle | Advantages | Disadvantages |
| Bligh and Dyer | Liquid-liquid extraction using chloroform/methanol/water to partition lipids. | Well-established, robust, good for a wide range of lipids. | Can have lower recovery for very short-chain lipids, uses chlorinated solvents. |
| Ultrasonic-Assisted Extraction (UAE) | Uses sound waves to create cavitation and disrupt cell walls, enhancing solvent penetration. | Faster extraction times, potentially higher yields. | Requires optimization of parameters (power, time, temperature) to avoid lipid degradation. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Can achieve high extraction efficiency. | Time-consuming, requires larger solvent volumes, potential for thermal degradation of lipids. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | "Green" method with no organic solvent residue, tunable selectivity. | Requires specialized and expensive equipment. |
Experimental Protocols
Detailed Bligh and Dyer Method for Tissue
-
Homogenization: Homogenize 1 gram of wet tissue in 3 mL of a chloroform:methanol (1:2, v/v) mixture. Ensure the tissue is completely dispersed.
-
First Extraction: Add 1 mL of chloroform to the homogenate and vortex thoroughly.
-
Phase Separation: Add 1 mL of water to the mixture and vortex again. Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.
-
Re-extraction: Add 2 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again. Collect the lower chloroform phase and combine it with the first extract.
-
Washing: Add 0.2 volumes of 0.9% NaCl solution to the combined chloroform extracts, vortex, and centrifuge. This step helps to remove non-lipid contaminants.
-
Final Collection and Drying: Carefully remove the upper aqueous phase. Transfer the lower chloroform phase to a pre-weighed tube and evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis (e.g., methanol for LC-MS).
Optimized Ultrasonic-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Place 0.5 grams of finely minced tissue in a suitable extraction vessel.
-
Solvent Addition: Add 10 mL of a chloroform:methanol (2:1, v/v) mixture to the tissue.
-
Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C). The optimal power and time may need to be determined empirically for your specific tissue type and instrument.
-
Filtration: Filter the extract to remove solid tissue debris.
-
Phase Separation and Washing: Add 2 mL of 0.9% NaCl solution to the filtrate, vortex, and centrifuge to separate the phases.
-
Collection and Drying: Collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for analysis.
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Simplified de novo synthesis pathway leading to this compound and its role in signaling.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Frontiers | Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody [frontiersin.org]
- 3. Advances in Lipid Extraction Methods—A Review [mdpi.com]
troubleshooting inconsistent C4-ceramide signaling results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during C4-ceramide signaling experiments.
Troubleshooting Guides
Inconsistent or No Cellular Response to this compound Treatment
Question: My cells are showing inconsistent or no response to this compound treatment. What are the possible causes and solutions?
Answer: This is a common issue that can arise from several factors related to the this compound itself, the cell culture conditions, or the experimental setup.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| This compound Degradation or Instability | Storage: this compound is a lipid and can be prone to degradation. Ensure it is stored at -20°C as a powder or in a suitable solvent.[1] Avoid repeated freeze-thaw cycles. Solubility: this compound has poor aqueous solubility.[1][2] Prepare a fresh stock solution in an appropriate solvent like DMSO or ethanol before each experiment.[1] The final solvent concentration in the cell culture medium should be minimal (typically <0.1%) to avoid solvent-induced cytotoxicity. |
| Suboptimal this compound Concentration | The effective concentration of this compound is cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations can range from 10 µM to 50 µM.[1] |
| Inadequate Incubation Time | The time required to observe a cellular response can vary. Conduct a time-course experiment to identify the optimal incubation period. Effects on cell viability or apoptosis can often be observed between 6 and 48 hours. |
| Cell Culture Conditions | Cell Density: Plate cells at an optimal density. Overly confluent or sparse cultures can respond differently to stimuli. Serum Presence: Components in serum can interfere with this compound activity.[3] Consider reducing the serum concentration or using serum-free media during the treatment period, if appropriate for your cell line. Medium pH: Ensure the cell culture medium has the correct pH, as pH shifts can affect cellular processes.[4] |
| Vehicle Control Issues | Always include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) to ensure that the observed effects are not due to the solvent.[4] |
High Background or Non-Specific Staining in Western Blots
Question: I am observing high background and non-specific bands in my Western blots when analyzing proteins in the this compound signaling pathway. How can I improve my results?
Answer: High background in Western blotting can obscure the detection of your target protein. Optimizing your protocol can significantly improve the quality of your results.
Troubleshooting Western Blot Issues:
| Problem | Potential Cause | Solution |
| High Background | Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).[5][6] |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration. | |
| Insufficient washing | Increase the number or duration of wash steps with TBST after primary and secondary antibody incubations.[6] | |
| Non-Specific Bands | Primary or secondary antibody cross-reactivity | Use a more specific primary antibody. Ensure the secondary antibody is specific to the primary antibody's host species. |
| Protein degradation | Add protease inhibitors to your lysis buffer to prevent protein degradation. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound?
A1: this compound should be stored as a powder at -20°C.[1] For experimental use, prepare a stock solution in a solvent such as DMSO or ethanol.[1] It is recommended to prepare fresh solutions for each experiment to avoid degradation.
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound is cell-type specific. A good starting point for a dose-response study is a range between 10 µM and 50 µM.[1] For example, this compound has been shown to be cytotoxic to SK-BR-3 and MCF-7/Adr breast cancer cells with IC50 values of 15.9 and 19.9 µM, respectively.[1]
Q3: How long should I incubate my cells with this compound?
A3: The incubation time can vary depending on the cell type and the specific downstream effect being measured. A time-course experiment is recommended. For apoptosis or cell viability assays, incubation times typically range from 6 to 48 hours.
Q4: What are the key downstream events in this compound signaling?
A4: this compound is a bioactive sphingolipid that can induce apoptosis.[1][7] A key downstream event is the activation of caspases, such as caspase-3, which are critical executioners of apoptosis.[7][8]
Q5: What are appropriate controls for a this compound experiment?
A5: It is crucial to include the following controls:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO or ethanol) used to dissolve the this compound.[4] This ensures that any observed effects are due to the this compound and not the solvent.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[3][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[3][9]
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key marker of apoptosis.[11]
-
Cell Lysis: After treatment with this compound, lyse the cells using a specific cell lysis buffer on ice.[11]
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a fluorogenic or colorimetric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[11]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Detection: Measure the fluorescence (excitation ~380 nm, emission ~440 nm) or absorbance (400-405 nm) using a plate reader.[11]
Western Blotting for Signaling Proteins
This protocol is for detecting specific proteins involved in the this compound signaling pathway.[5][6]
-
Protein Extraction: Lyse this compound-treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein overnight at 4°C.[6][12]
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[13]
Visualizations
Caption: this compound induced apoptotic signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. 2.3. Western Blot [bio-protocol.org]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ordering of ceramide formation, caspase activation, and mitochondrial changes during CD95- and DNA damage–induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. researchgate.net [researchgate.net]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. Frontiers | Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody [frontiersin.org]
Validation & Comparative
C4-Ceramide vs. C2-Ceramide in Apoptosis Induction: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of signaling lipids like ceramides is pivotal in oncology and beyond. This guide provides a comparative analysis of two short-chain ceramide analogs, C4-ceramide and the more extensively studied C2-ceramide, in the induction of apoptosis. While both are utilized as cell-permeable tools to mimic endogenous ceramide functions, the available experimental data predominantly centers on C2-ceramide.
Ceramides are a class of lipid molecules that function as critical signaling hubs in a variety of cellular processes, including the regulation of programmed cell death, or apoptosis. The acyl chain length of ceramides is a key determinant of their biological activity. Short-chain ceramides, such as C2 and this compound, are synthetic, cell-permeable analogs widely used in research to investigate the downstream effects of ceramide accumulation.
Mechanism of Action: Shared Pathways in Apoptosis Induction
Both C2 and C4-ceramides are believed to induce apoptosis through similar multifaceted mechanisms that converge on the activation of key executioner proteins and the disruption of pro-survival pathways. The primary mechanism involves the permeabilization of the mitochondrial outer membrane, a critical event in the intrinsic pathway of apoptosis. This leads to the release of pro-apoptotic factors like cytochrome c into the cytosol.
Key Signaling Events:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Short-chain ceramides can form channels in the mitochondrial outer membrane, facilitating the release of cytochrome c.
-
Caspase Activation: The release of cytochrome c triggers the formation of the apoptosome and subsequent activation of a cascade of cysteine-aspartic proteases (caspases), with caspase-3 being a key executioner.
-
Inhibition of Pro-Survival Pathways: C2-ceramide has been shown to inhibit the Akt and NF-κB signaling pathways, which are critical for cell survival and proliferation.[1] This leads to the downregulation of anti-apoptotic proteins.
-
Upregulation of Pro-Apoptotic Proteins: Studies have demonstrated that C2-ceramide can increase the expression of pro-apoptotic proteins such as Bax.[1]
-
Induction of Endoplasmic Reticulum (ER) Stress: Ceramide accumulation can lead to ER stress, another pathway that can trigger apoptosis.
While these mechanisms are well-documented for C2-ceramide, it is highly probable that this compound induces apoptosis through analogous pathways due to its structural similarity. However, a lack of direct comparative studies necessitates further research to delineate any subtle differences in their mechanisms of action.
Quantitative Comparison of Apoptotic Induction
The following table summarizes quantitative data on the apoptotic effects of C2-ceramide from various studies. Due to a paucity of specific quantitative data for this compound in the scientific literature, a direct numerical comparison is not feasible at this time.
| Parameter | C2-Ceramide | Cell Line | Reference |
| IC50 (Cell Viability) | 7 µM (24h), 0.9 µM (48h) | T-98G (human glioblastoma) | [2] |
| 25 µM (24h) | C6 (rat glioma) | [2] | |
| Apoptosis Induction | 15% (25 µM, 24h), 36% (50 µM, 24h) | C6 (rat glioma) | [2] |
| Caspase-3 Activation | Significant increase at 50 µM | A549 and PC9 (human non-small cell lung cancer) |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in ceramide-induced apoptosis, the following diagrams have been generated using the DOT language.
Caption: C2-Ceramide induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing ceramide-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of common protocols used to assess ceramide-induced apoptosis.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of C2-ceramide or this compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Lysis: After treatment with ceramides, lyse the cells using a provided lysis buffer.
-
Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~460 nm for AMC).
Western Blot Analysis for Apoptotic Markers
-
Protein Extraction: Lyse ceramide-treated cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers such as cleaved caspase-3, PARP, Bax, and Bcl-2.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
C2-ceramide is a well-established inducer of apoptosis, acting through multiple interconnected signaling pathways that primarily involve mitochondrial dysfunction and caspase activation. While this compound is presumed to act similarly due to its structural properties as a short-chain ceramide, a clear lack of direct experimental evidence for its apoptotic effects and mechanisms highlights a significant gap in the literature. Future research should focus on direct, quantitative comparisons of various short-chain ceramides, including this compound, to elucidate the precise impact of acyl chain length on their pro-apoptotic efficacy and signaling specificity. This will be crucial for the rational design of ceramide-based therapeutics.
References
Validating the Crucial Role of the C4-C5 Double Bond in Ceramide-Induced Apoptosis: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of C4-ceramide and its precursor, dihydroceramide, in the context of the intrinsic apoptosis pathway. The central role of the C4-C5 trans double bond in ceramide's pro-apoptotic function is validated through a review of experimental findings. This document is intended to serve as a resource for researchers investigating ceramide-mediated signaling in apoptosis and for professionals in drug development targeting this pathway.
Introduction
Ceramides are a class of sphingolipids that act as critical signaling molecules in a variety of cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death)[1][2]. The structure of a ceramide includes a sphingoid base linked to a fatty acid via an amide bond. A key structural feature of most naturally occurring ceramides is a trans double bond between carbons 4 and 5 of the sphingoid base. The precursor to ceramide in the de novo synthesis pathway, dihydroceramide, lacks this C4-C5 double bond[3][4]. The introduction of this double bond is catalyzed by the enzyme dihydroceramide desaturase (DES)[5][6][7].
Emerging evidence strongly indicates that this seemingly minor structural difference has profound implications for the biological activity of these lipids, particularly in the induction of apoptosis[3][8]. This guide will compare the pro-apoptotic activities of ceramide and dihydroceramide, presenting experimental data that underscores the critical role of the C4-C5 double bond in the intrinsic apoptosis pathway.
Data Presentation: Ceramide vs. Dihydroceramide in Apoptosis Induction
The following table summarizes quantitative data from studies comparing the effects of ceramide and its precursor, dihydroceramide, on the induction of apoptosis. The data consistently demonstrates that the presence of the C4-C5 double bond is essential for ceramide's pro-apoptotic activity.
| Experimental System | Parameter Measured | C2-Ceramide (with C4-C5 double bond) | C2-Dihydroceramide (lacking C4-C5 double bond) | Reference |
| HL-60 human leukemia cells | Cell Growth Inhibition | Significant inhibition | No inhibition | [8] |
| HL-60 human leukemia cells | Apoptosis Induction | Induces apoptosis | Does not induce apoptosis | [8] |
| Isolated Mitochondria | Channel Formation | Forms protein-permeable channels | Does not form channels; inhibits ceramide channels | [3][9] |
| Mouse Embryonic Fibroblasts (MEFs) | Etoposide-Induced Apoptosis (wild-type vs. Des1 knockout) | Wild-type MEFs (producing ceramide) are sensitive to etoposide-induced apoptosis. | Des1 knockout MEFs (accumulating dihydroceramide) are resistant to etoposide-induced apoptosis. | [7][10][11] |
Signaling Pathway: The Role of the C4-C5 Double Bond in the Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a key cellular process for eliminating damaged or unwanted cells. A critical event in this pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytosol[3][12].
Ceramide has been shown to directly induce mitochondrial outer membrane permeabilization by forming channels within the membrane[3][9][12]. The formation of these channels is critically dependent on the presence of the C4-C5 trans double bond. Dihydroceramide, which lacks this double bond, is unable to form these channels and, in fact, can inhibit their formation by ceramide[3][9]. This highlights the C4-C5 double bond as a key structural determinant for ceramide's pro-apoptotic function at the mitochondrial level.
Caption: Role of the C4-C5 double bond in ceramide-mediated apoptosis.
Experimental Protocols
This protocol details a common method for quantifying apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials and Equipment:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Binding Buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V conjugated to a fluorochrome (e.g., FITC, PE)
-
Propidium Iodide (PI) staining solution (or another viability dye)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with the desired concentrations of C2-ceramide, C2-dihydroceramide, or a vehicle control for the specified duration.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Adherent cells: Aspirate the culture medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with serum-containing medium and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in 100 µL of Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Caption: Experimental workflow for apoptosis detection by flow cytometry.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydroceramide desaturase knockdown impacts sphingolipids and apoptosis after photodamage in human head and neck squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. Ablation of Dihydroceramide Desaturase Confers Resistance to Etoposide-Induced Apoptosis In Vitro | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Dihydroceramide hinders ceramide channel formation: Implications on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
C4-Ceramide vs. Dihydro-C4-Ceramide: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence. The biological activity of ceramides is intricately linked to their structure, particularly the presence of a C4-C5 trans-double bond in the sphingoid backbone. Its saturated counterpart, dihydroceramide, which lacks this double bond, has historically been considered biologically inactive. However, emerging research indicates that dihydroceramides not only lack the pro-apoptotic functions of ceramides but can actively antagonize their effects. This guide provides a detailed comparison of the biological activities of C4-ceramide and dihydro-C4-ceramide, supported by experimental data and detailed methodologies, to aid researchers in their investigations of sphingolipid-mediated signaling pathways.
Key Structural Difference
The fundamental distinction between this compound and dihydro-C4-ceramide lies in the saturation of the sphingoid base. This compound possesses a trans-double bond between carbons 4 and 5, whereas this bond is saturated in dihydro-C4-ceramide. This seemingly minor structural alteration has profound implications for the molecule's biophysical properties and its ability to participate in intracellular signaling. The presence of the double bond in ceramide is crucial for its ability to form stable, organized membrane domains and channels, a key mechanism in the induction of apoptosis.
Comparative Biological Activity
The primary and most studied difference in the biological activity of this compound and dihydro-C4-ceramide is their opposing roles in apoptosis.
-
This compound: A Pro-Apoptotic Mediator Short-chain, cell-permeable ceramides like C2-ceramide and C6-ceramide are widely recognized as inducers of apoptosis in various cell lines.[1][2][3] This pro-apoptotic activity is attributed to their ability to form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[4] This process initiates the caspase cascade, ultimately leading to programmed cell death.
-
Dihydro-C4-Ceramide: An Apoptosis Antagonist In stark contrast, dihydroceramides, including the C4 variant, are generally considered non-apoptotic.[1] More significantly, they have been shown to inhibit the pro-apoptotic effects of ceramides. Dihydroceramides can interfere with the formation of ceramide channels in the mitochondrial membrane, thereby preventing the release of apoptotic factors.[5]
Quantitative Data Summary
While direct comparative studies on this compound and dihydro-C4-ceramide are limited, data from studies using other short-chain and long-chain analogs provide valuable insights into their differential activities.
| Parameter | C-Ceramide Analogs | Dihydro-C-Ceramide Analogs | Key Findings | Reference |
| Inhibition of Mitochondrial Membrane Permeabilization | Induces permeabilization | Inhibits ceramide-induced permeabilization | One-tenth the concentration of C2-dihydroceramide inhibited C2-ceramide-induced permeabilization by ~95%. One-tenth the concentration of C16-dihydroceramide inhibited C16-ceramide-induced permeabilization by ~51%. | [5] |
| Apoptosis Induction in HL-60 Cells | Induces apoptosis | Does not induce apoptosis | C2-ceramide induces apoptosis, while C2-dihydroceramide is inactive. | [1][3] |
| Cell Viability (IC50) | C6-Ceramide: ~25-50 µM (in CTCL cell lines after 24h) | Not cytotoxic | C6-ceramide shows a dose-dependent decrease in cell viability. | [6] |
| Activation of Protein Phosphatase 2A (PP2A) | Activates mitochondrial PP2A | Does not activate | C2-ceramide, but not C2-dihydroceramide, activates PP2A, leading to Bcl-2 dephosphorylation and apoptosis. | [2] |
Signaling Pathways
The differential effects of this compound and dihydro-C4-ceramide can be visualized through their impact on the intrinsic pathway of apoptosis.
Figure 1. Differential effects of this compound and dihydro-C4-ceramide on the intrinsic apoptotic pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies to assess the dose-dependent effects of this compound and dihydro-C4-ceramide on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and dihydro-C4-ceramide (e.g., 1, 5, 10, 25, 50, 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control (e.g., DMSO or ethanol).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and dihydro-C4-ceramide as described in the cell viability assay.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Ceramide Channel Formation Assay (Liposome-based)
This in vitro assay assesses the ability of ceramides to form channels in artificial membranes.
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) containing a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.
-
Treatment: Add this compound or dihydro-C4-ceramide to the liposome suspension at various concentrations.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The release of the dye from the liposomes results in de-quenching and an increase in fluorescence, indicating channel formation.
-
Data Analysis: Plot the rate of fluorescence increase against the ceramide concentration to compare the channel-forming activity.
Conclusion
The presence of the C4-C5 trans-double bond is a critical determinant of the pro-apoptotic activity of this compound. In contrast, dihydro-C4-ceramide lacks this activity and can antagonize ceramide-induced apoptosis by inhibiting the formation of mitochondrial membrane channels. This fundamental difference underscores the importance of precise structural considerations in the study of sphingolipid signaling and presents opportunities for the development of targeted therapeutics that modulate ceramide-mediated pathways. Researchers are encouraged to utilize the provided experimental frameworks to further elucidate the distinct roles of these two closely related lipids in cellular physiology and pathology.
References
- 1. Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Apoptotic activities of C2-ceramide and C2-dihydroceramide homologues against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroceramide hinders ceramide channel formation: Implications on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Short-Chain Ceramides in Cellular Signaling and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of common short-chain ceramides, focusing on their roles as signaling molecules and inducers of apoptosis. The information presented is supported by experimental data from various studies, with detailed methodologies provided for key experiments.
Introduction to Short-Chain Ceramides
Ceramides are a class of sphingolipids that play a crucial role in cellular processes, including cell growth, differentiation, and programmed cell death (apoptosis)[1][2]. They consist of a sphingosine backbone linked to a fatty acid. The length of this fatty acid chain is a critical determinant of a ceramide's biological function[3]. Short-chain ceramides, such as C2-ceramide (N-acetylsphingosine) and C6-ceramide (N-hexanoylsphingosine), are synthetic, cell-permeable analogs of natural ceramides. Their permeability makes them valuable tools for studying ceramide-mediated signaling pathways in laboratory settings[4][5]. In contrast, long-chain ceramides, like C16-ceramide, are generally less cell-permeable and may not induce the same apoptotic effects when supplied exogenously[2].
This guide focuses on the comparative analysis of C2 and C6 ceramides, two of the most widely used short-chain ceramides in research.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies to highlight the differential effects of short-chain ceramides.
Table 1: Comparative Cytotoxicity of Short-Chain Ceramides in Cancer Cell Lines
| Cell Line | Ceramide | Concentration | Effect | Citation |
| Human Colon Carcinoma (HCT116) | C2-ceramide | Not specified | Induced apoptosis | [2] |
| Human Ovarian Carcinoma (OVCAR-3) | C2-ceramide | Not specified | Induced apoptosis | [2] |
| Human Colon Carcinoma (HCT116) | C6-ceramide | Not specified | Induced apoptosis | [2] |
| Human Ovarian Carcinoma (OVCAR-3) | C6-ceramide | Not specified | Induced apoptosis | [2] |
| Human Colon Carcinoma (HCT116) | C16-ceramide | Not specified | No apoptotic effect | [2] |
| Human Ovarian Carcinoma (OVCAR-3) | C16-ceramide | Not specified | No apoptotic effect | [2] |
| C6 Glioma Cells | C2-ceramide | Not specified | Induced apoptosis | [1] |
| C6 Glioma Cells | C6-ceramide | Not specified | Induced apoptosis | [1] |
Table 2: Differential Effects on Apoptotic Markers
| Apoptotic Marker | C2-Ceramide Effect | C6-Ceramide Effect | Cell Line(s) | Citation |
| Caspase-3 Activation | Induced | Induced | HCT116, OVCAR-3, C6 Glioma | [1][2] |
| PARP Cleavage | Induced | Induced | HCT116, OVCAR-3 | [2] |
| Mitochondrial Cytochrome c Release | Induced | Induced | HCT116, OVCAR-3 | [2] |
| NF-κB DNA-Binding | Induced | Induced | HCT116, OVCAR-3 | [2] |
| Bax/Bcl-2 Ratio | Increased | Increased | C6 Glioma | [1] |
Signaling Pathways
Short-chain ceramides primarily induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates the key steps in this process.
Caption: Ceramide-induced intrinsic apoptosis pathway.
Experimental Workflows and Protocols
This section details the methodologies for key experiments used to compare short-chain ceramides.
Experimental Workflow: Assessing Ceramide-Induced Apoptosis
The following diagram outlines a typical workflow for studying the apoptotic effects of short-chain ceramides on a cancer cell line.
Caption: General workflow for studying ceramide-induced apoptosis.
Detailed Experimental Protocols
1. Preparation and Treatment of Cells with Short-Chain Ceramides
-
Materials:
-
C2-ceramide (N-acetyl-D-erythro-sphingosine)
-
C6-ceramide (N-hexanoyl-D-erythro-sphingosine)
-
Ethanol or DMSO (vehicle)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cancer cell line of interest (e.g., HCT116, OVCAR-3)
-
-
Procedure:
-
Prepare a stock solution of each ceramide (e.g., 20-50 mM) in ethanol or DMSO.
-
Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels.
-
On the day of the experiment, dilute the ceramide stock solution in complete culture medium to the final desired concentration (e.g., 10-100 µM). It is crucial to vortex the diluted solution immediately and vigorously to ensure proper dispersion and prevent precipitation.
-
As a vehicle control, prepare a corresponding dilution of the solvent (ethanol or DMSO) in the culture medium.
-
Remove the existing medium from the cells and replace it with the ceramide-containing medium or the vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
2. Caspase-3 Activity Assay (Colorimetric)
-
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. Activated caspase-3 cleaves a specific peptide substrate (DEVD-pNA), releasing a chromophore (p-nitroaniline, pNA) that can be quantified by measuring its absorbance at 405 nm.
-
Procedure (based on a typical kit protocol):
-
After ceramide treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells using a lysis buffer provided in the assay kit.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
-
3. Mitochondrial Cytochrome c Release Assay (Western Blot)
-
Principle: During apoptosis, cytochrome c is released from the mitochondria into the cytosol. This can be detected by separating the cytosolic and mitochondrial fractions of the cell and then performing a Western blot to detect the presence of cytochrome c in the cytosolic fraction.
-
Procedure:
-
Following ceramide treatment, harvest the cells.
-
Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This typically involves cell lysis in a hypotonic buffer, followed by differential centrifugation.
-
Collect the supernatant (cytosolic fraction) and the pellet (mitochondrial fraction).
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE to separate the proteins from the cytosolic fractions.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate. An increase in the cytochrome c band in the cytosolic fraction of ceramide-treated cells compared to the control indicates its release from the mitochondria.
-
4. NF-κB DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
-
Principle: EMSA is used to detect the activation of transcription factors, such as NF-κB, by their ability to bind to a specific DNA consensus sequence. An increase in the binding of NF-κB from nuclear extracts to a labeled DNA probe results in a slower migrating band on a non-denaturing polyacrylamide gel.
-
Procedure:
-
After ceramide treatment, prepare nuclear extracts from the cells.
-
Incubate the nuclear extracts with a radiolabeled or biotinylated double-stranded DNA probe containing the NF-κB consensus binding site.
-
Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography (for radiolabeled probes) or a chemiluminescent detection method (for biotinylated probes).
-
An increase in the intensity of the shifted band in the lanes with extracts from ceramide-treated cells indicates increased NF-κB DNA-binding activity.
-
Conclusion
Short-chain ceramides, particularly C2 and C6-ceramide, are potent inducers of apoptosis in a variety of cancer cell lines. Their mechanism of action primarily involves the activation of the intrinsic apoptotic pathway, characterized by mitochondrial cytochrome c release and subsequent caspase activation. The choice between C2 and C6-ceramide for in vitro studies may depend on the specific cell type and experimental goals, as their potency and metabolic fate can differ. This guide provides a foundational understanding of the comparative effects of these important signaling molecules and the experimental approaches to their study, aiding researchers in the design and interpretation of their experiments in the context of cancer research and drug development.
References
- 1. Ordering of ceramide formation, caspase activation, and Bax/Bcl-2 expression during etoposide-induced apoptosis in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Ceramide in Cancer Treatment [scholarworks.alaska.edu]
- 4. Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to C4-Ceramide Quantification: LC-MS/MS vs. ELISA
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. This guide provides a detailed comparison of the two primary methods for quantifying N-butanoyl-sphingosine (C4-ceramide): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Ceramides, a class of sphingolipids, are key signaling molecules involved in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammation. Short-chain ceramides, such as this compound, are often used as experimental tools to study these pathways due to their cell-permeant nature. Consequently, robust and reliable quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles.
This guide offers a comprehensive overview of the experimental protocols and performance characteristics of LC-MS/MS and ELISA for this compound quantification, supported by quantitative data to aid in the selection of the most appropriate method for your research needs.
Method Performance Comparison
The choice of analytical method can significantly impact the quality and reliability of research data. Below is a summary of the key performance parameters for LC-MS/MS and ELISA in the context of this compound quantification.
| Performance Parameter | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | High pg/mL to low ng/mL range[1] | Typically in the low pg/mL to ng/mL range[1] |
| Limit of Quantification (LOQ) | Low ng/mL range[2] | Typically in the low pg/mL to ng/mL range |
| Linearity (R²) | >0.99[2] | Generally high, but can be assay-dependent |
| Precision (Intra-assay CV) | <15%[2] | Typically <10-15% (as stated in kit manuals) |
| Precision (Inter-assay CV) | <15%[2] | Typically <10-15% (as stated in kit manuals) |
| Accuracy (% Recovery) | 85-115%[2] | Variable, dependent on kit and matrix effects |
| Specificity | High (based on mass-to-charge ratio) | Potential for cross-reactivity with other lipids |
| Throughput | Lower, sample preparation can be intensive | High, suitable for screening large sample numbers |
| Cost per Sample | Higher | Lower |
| Expertise Required | High (instrument operation and data analysis) | Moderate |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely considered the gold standard for lipidomics due to its high sensitivity and specificity. The method involves the separation of lipids by liquid chromatography followed by their detection and quantification by tandem mass spectrometry.
1. Sample Preparation:
-
Lipid Extraction: Lipids are typically extracted from biological samples (e.g., plasma, cell lysates, tissue homogenates) using a solvent system such as chloroform/methanol.
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., this compound-d7) is added to each sample to correct for variations in extraction efficiency and matrix effects.
-
Sample Concentration: The extracted lipids are dried down under a stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for injection into the LC-MS/MS system.
2. LC Separation:
-
Column: A reverse-phase C18 or C8 column is commonly used for the separation of ceramides.
-
Mobile Phase: A gradient of two or more solvents, such as water with formic acid and acetonitrile/isopropanol with formic acid, is employed to elute the ceramides from the column.
3. MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to ionize the ceramide molecules.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment of this compound) to monitor. This highly specific detection method minimizes interference from other molecules in the sample.
4. Quantification:
-
The concentration of this compound in the sample is determined by comparing the peak area of the endogenous this compound to the peak area of the internal standard and referencing a standard curve generated with known concentrations of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that uses antibodies to detect and quantify a specific analyte. For this compound, this is typically a competitive ELISA format.
1. Principle of Competitive ELISA:
-
The wells of a microplate are coated with a known amount of ceramide.
-
The sample containing an unknown amount of this compound is added to the wells along with a specific primary antibody that recognizes ceramide.
-
The this compound in the sample competes with the ceramide coated on the plate for binding to the primary antibody.
-
After an incubation period, the unbound reagents are washed away.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added.
-
After another washing step, a substrate for the enzyme is added, which results in a color change.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
2. General ELISA Protocol:
-
Sample and Standard Preparation: Prepare a series of standards with known concentrations of this compound and dilute the biological samples as required.
-
Incubation: Add the standards and samples to the pre-coated microplate wells, followed by the addition of the primary antibody. Incubate for a specified time.
-
Washing: Wash the plate to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate and incubate until a color develops.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Quantification: The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve.
Visualizing the Methodologies
To better illustrate the processes involved, the following diagrams outline a simplified signaling pathway involving ceramide and the general experimental workflows for LC-MS/MS and ELISA.
References
C4-Ceramide as a Positive Control for Apoptosis Assays: A Comparative Guide
In the landscape of cellular and molecular biology, the study of apoptosis, or programmed cell death, is pivotal for understanding normal physiology and various pathological states, including cancer and neurodegenerative diseases. Apoptosis assays are fundamental tools in this research, and the inclusion of a reliable positive control is critical for validating experimental results. C4-ceramide, a short-chain, cell-permeable ceramide analog, has emerged as a potent and specific inducer of apoptosis, making it a valuable positive control. This guide provides a comprehensive comparison of this compound with other commonly used positive controls, supported by experimental data and detailed protocols to aid researchers in their experimental design.
This compound: A Direct Inducer of the Intrinsic Apoptotic Pathway
Ceramides are a class of lipid molecules that act as central signaling hubs in the sphingolipid metabolic pathway, playing a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.[1] Exogenous, short-chain ceramides like this compound can readily penetrate the cell membrane and mimic the effects of endogenous ceramides that accumulate in response to cellular stress.
The primary mechanism by which this compound induces apoptosis is through the intrinsic, or mitochondrial, pathway. Upon entering the cell, this compound is known to form channels in the outer mitochondrial membrane.[2] This leads to the permeabilization of the mitochondrial membrane and the subsequent release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[3] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates.[2]
Comparative Analysis of Apoptosis Induction
The choice of a positive control for apoptosis assays depends on several factors, including the cell type, the specific assay being performed, and the desired mechanism of action. Here, we compare this compound with two other widely used positive controls: staurosporine and etoposide.
| Feature | This compound | Staurosporine | Etoposide |
| Mechanism of Action | Direct activation of the intrinsic apoptotic pathway via mitochondrial membrane permeabilization.[2] | Broad-spectrum protein kinase inhibitor, leading to the activation of both intrinsic and extrinsic apoptotic pathways. | Topoisomerase II inhibitor, causing DNA damage and subsequently triggering the intrinsic apoptotic pathway.[4] |
| Typical Concentration | 25-100 µM | 0.1-1 µM | 10-100 µM |
| Induction Time | 4-24 hours | 4-24 hours | 12-72 hours |
| Advantages | - Direct and specific activator of the intrinsic pathway.- Bypasses upstream signaling events, providing a focused control on the mitochondrial response.- Relatively rapid induction of apoptosis. | - Potent inducer of apoptosis in a wide range of cell types.- Well-characterized mechanism of action. | - Clinically relevant, as it is a commonly used chemotherapeutic agent.- Induces apoptosis via a DNA damage response pathway. |
| Disadvantages | - Can have pleiotropic effects at high concentrations.- Solubility in aqueous media can be a consideration. | - Lacks specificity, inhibiting a wide range of kinases.- Can induce non-apoptotic cell death at higher concentrations. | - Slower induction of apoptosis compared to this compound and staurosporine.- Its effects can be cell cycle-dependent. |
Quantitative Comparison of Apoptotic Induction:
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| C2-Ceramide | A549 | Cell Viability (MTT) | 50 µM (24h) | ~70% viability | [5] |
| C2-Ceramide | PC9 | Cell Viability (MTT) | 50 µM (24h) | ~70% viability | [5] |
| Ceramide | C6 | Cell Viability | IC50 = 32.7 µM | - | [6] |
| Ceramide | HT29 | Cell Viability | IC50 = 0.25 µM (in DMSO) | - | [6] |
| Ceramide | CCD-18Co | Cell Viability | IC50 = 56.91 µM (in DMSO) | - | [6] |
| Staurosporine | Mutu I | Cell Viability | 0.25 µM (24h) | ~40% viability | [7] |
| Etoposide | Mutu I | Cell Viability | 800 ng/ml (72h) | ~50% viability | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining
This assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Materials:
-
Cells of interest
-
This compound (e.g., 50 µM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 50 µM) or vehicle control (DMSO) for the desired time (e.g., 6-24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Cells of interest
-
This compound (e.g., 50 µM in DMSO)
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a suitable density.
-
Treat cells with this compound (e.g., 50 µM) or vehicle control for the desired time (e.g., 4-12 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells of interest grown on coverslips or slides
-
This compound (e.g., 50 µM in DMSO)
-
In Situ Cell Death Detection Kit, Fluorescein (or equivalent)
-
4% Paraformaldehyde in PBS
-
Permeabilisation Solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips or slides to the desired confluency.
-
Treat cells with this compound (e.g., 50 µM) or vehicle control for the desired time (e.g., 12-24 hours).
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
Wash with PBS and incubate in Permeabilisation Solution for 2 minutes on ice.
-
Wash with PBS and add 50 µL of TUNEL reaction mixture to each sample.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Rinse the samples three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Analyze the samples under a fluorescence microscope.
Conclusion
This compound serves as an excellent positive control for apoptosis assays due to its direct and specific mechanism of action on the intrinsic apoptotic pathway. Its ability to bypass complex upstream signaling events provides a clear and robust induction of apoptosis, making it a reliable tool for validating assay performance. When choosing a positive control, researchers should consider the specific experimental question and the desired apoptotic pathway to be activated. This guide provides the necessary information to make an informed decision and to properly implement this compound and its alternatives in apoptosis research.
References
- 1. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance [mdpi.com]
- 4. Ordering of ceramide formation, caspase activation, and mitochondrial changes during CD95- and DNA damage–induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Evaluating the Specificity of C4-Ceramide Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of C4-ceramide, focusing on its specificity in inducing cellular responses, particularly apoptosis. Data is compared with other short-chain and long-chain ceramides to provide a context for its activity. This document summarizes key experimental findings, presents detailed protocols for relevant assays, and visualizes critical signaling pathways and workflows.
Quantitative Data Presentation: Comparing Ceramide Efficacy
The direct quantitative comparison of unmodified this compound is limited in publicly available research. However, data for a structurally similar analog, benzene-C4-ceramide, provides insight into its potential cytotoxic potency. The following tables summarize the available quantitative data for various ceramides, offering a comparative perspective on their biological activities.
Table 1: Cytotoxicity of a this compound Analog and Other Ceramides in Breast Cancer Cell Lines
| Compound | Cell Line | EC50 (µM) at 24 hr | Fold Increase in Cytotoxicity (Tumor vs. Normal) at 30 µM |
| Benzene-C4-ceramide | SKBr3 | 18.9[1] | 79.3[1] |
| MCF-7/Adr | 45.5[1] | 77.2[1] | |
| Normal Breast Epithelial | >100[1] | - | |
| 5R-OH-3E-C8-ceramide | SKBr3 | 18.3[1] | 23.7[1] |
| MCF-7/Adr | 21.2[1] | 19[1] | |
| Normal Breast Epithelial | 58.7[1] | - | |
| Adamantyl-ceramide | SKBr3 | 10.9[1] | 11.2[1] |
| MCF-7/Adr | 24.9[1] | 10.3[1] | |
| Normal Breast Epithelial | >100[1] | - | |
| Pyridine-C4-ceramide | SKBr3 | 12.8[1] | Non-selective |
| MCF-7/Adr | 16.7[1] | Non-selective | |
| Normal Breast Epithelial | 14.3 (calculated from data) | - |
Table 2: Comparison of Apoptotic Activity of C2-Ceramide and its Homologues in HL-60 Cells
| Compound | Relative Apoptotic Activity |
| C2-ceramide | +++ |
| C2-homo-ceramide | ++ |
| C2-bishomo-ceramide | ++ |
Data is presented qualitatively based on the reported order of activity: C2-ceramide > C2-homo-ceramide ≈ C2-bishomo-ceramide[2].
Table 3: Effect of Various Ceramides on Protein Phosphatase 2A (PP2A) Activity
| Ceramide | Effect on Heterotrimeric PP2A Activity |
| C2-ceramide | Activation |
| C6-ceramide | Activation |
| C10-ceramide | Activation |
| C14-ceramide | Activation |
| C18-ceramide (stearoyl) | No effect |
| C2-dihydroceramide | Inhibition (>90% at 10 µM) |
The Specificity of this compound and its Analogs
Short-chain ceramides, including C2, C4, and C6-ceramides, are widely used as experimental tools to mimic the effects of endogenous long-chain ceramides due to their increased cell permeability. However, their biological effects can differ based on their acyl chain length and structure.
-
Acyl Chain Length: The length of the acyl chain is a critical determinant of a ceramide's biological function. Short-chain ceramides can readily integrate into cellular membranes and activate signaling pathways. The available data on a this compound analog suggests potent cytotoxic activity against cancer cells, with a degree of selectivity over normal cells[1]. This is in line with the general understanding that exogenous short-chain ceramides can induce apoptosis[3].
-
Structural Modifications: The structure of the ceramide molecule is crucial for its activity. Dihydroceramides, which lack the 4,5-trans double bond in the sphingoid base, are often used as negative controls as they are typically biologically inactive in inducing apoptosis[4][5]. For instance, C2-dihydroceramide does not inhibit cell growth or induce apoptosis in HL-60 cells, in contrast to C2-ceramide[6].
-
Protein Targets: A key target for ceramide-induced signaling is Protein Phosphatase 2A (PP2A), a serine/threonine phosphatase involved in regulating cell growth and apoptosis[7][8][9]. Studies have shown that short-chain ceramides can activate PP2A, while long-chain ceramides like C18-ceramide may not have the same effect. This suggests a degree of specificity based on acyl chain length in targeting downstream effectors.
Signaling Pathways and Experimental Workflows
To understand the mechanism of this compound's action, it is essential to visualize the key signaling pathways and the experimental workflows used to study its effects.
Caption: this compound Induced Apoptosis Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of ceramide effects.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard procedures for assessing cell metabolic activity as an indicator of viability.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7)
-
96-well cell culture plates
-
Complete culture medium
-
This compound and other ceramide analogs
-
Vehicle control (e.g., DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and other test compounds in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V Staining
This protocol outlines the detection of apoptosis through the externalization of phosphatidylserine using Annexin V staining, analyzed by flow cytometry.
Materials:
-
Cells treated with ceramides as described above
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the culture plates.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates from treated and control cells
-
Caspase-3 Colorimetric Assay Kit (containing lysis buffer, reaction buffer, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Lyse the treated and control cells using the provided lysis buffer.
-
Centrifuge the lysates at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of each lysate.
-
Add 50 µL of cell lysate (containing 100-200 µg of protein) to a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.
-
Add 5 µL of the DEVD-pNA substrate (4 mM) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is proportional to the amount of pNA released and thus to the caspase-3 activity.
Conclusion
The evaluation of this compound's specificity is an ongoing area of research. While direct quantitative comparisons with other ceramides are not extensively documented, the available data for a this compound analog suggests it is a potent inducer of cytotoxicity in cancer cells, with some degree of selectivity over normal cells[1]. The biological activity of short-chain ceramides is highly dependent on their acyl chain length, with even minor changes potentially altering their interaction with cellular membranes and protein targets like PP2A.
For researchers investigating the specific effects of this compound, it is recommended to perform direct comparative studies against other well-characterized short-chain (C2, C6) and long-chain (C16, C18) ceramides, as well as the inactive dihydroceramide counterparts. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting such studies, ultimately contributing to a more precise understanding of the specific role of this compound in cellular signaling.
References
- 1. Novel ceramide analogues display selective cytotoxicity in drug-resistant breast tumor cell lines compared to normal breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic activities of C2-ceramide and C2-dihydroceramide homologues against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabolon.com [metabolon.com]
- 6. Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of PP2A by Sphingolipid Metabolism and Signaling [frontiersin.org]
- 8. Ceramide-Initiated Protein Phosphatase 2A Activation Contributes to Arterial Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of ceramide-activated protein phosphatase 2A activity by low molecular weight aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pro-Apoptotic Lipids: C4-Ceramide in Focus
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of programmed cell death, or apoptosis, lipid molecules have emerged as critical regulators and signaling mediators. Among these, ceramides, a class of sphingolipids, have garnered significant attention for their potent pro-apoptotic properties. This guide provides an objective comparison of C4-ceramide with other key pro-apoptotic lipids, supported by experimental data and detailed methodologies, to aid researchers in selecting and utilizing these molecules for their studies in cancer biology, neurodegenerative disorders, and other fields where apoptosis plays a crucial role.
Introduction to Pro-Apoptotic Lipids
Apoptosis is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Bioactive lipids have been identified as key players in the initiation and execution of the apoptotic cascade. These lipids can act as second messengers, modulate membrane properties, and directly interact with components of the apoptotic machinery.
This guide focuses on a comparative analysis of the following pro-apoptotic lipids:
-
This compound: A short-chain ceramide analog.
-
Other Short-Chain Ceramides (C2 & C6): Widely used synthetic ceramides for inducing apoptosis in vitro.
-
Sphingosine: A precursor of ceramide and a pro-apoptotic lipid in its own right.
-
Ganglioside GD3: A sialic acid-containing glycosphingolipid implicated in apoptosis.
-
Lysophosphatidylcholine (LPC): A glycerophospholipid with pro-inflammatory and pro-apoptotic activities.
Comparative Analysis of Pro-Apoptotic Efficacy
The pro-apoptotic potential of these lipids is often evaluated by their ability to reduce cell viability and induce hallmarks of apoptosis, such as caspase activation and phosphatidylserine externalization. The following table summarizes available quantitative data from various studies. It is important to note that direct comparative studies including this compound are limited in the literature, and the presented data is compiled from different cell lines and experimental conditions.
| Lipid | Cell Line | Assay | Concentration | Effect |
| C2-Ceramide | HCT116 (Colon Carcinoma) | Caspase-3 Activation | 25 µM | Induction of apoptosis[1] |
| OVCAR-3 (Ovarian Carcinoma) | Caspase-3 Activation | 25 µM | Induction of apoptosis[1] | |
| Jurkat (T-cell leukemia) | Apoptosis (%) | 50 µM | ~50% apoptosis after 6h | |
| C6-Ceramide | HCT116 (Colon Carcinoma) | Caspase-3 Activation | 25 µM | Induction of apoptosis[1] |
| OVCAR-3 (Ovarian Carcinoma) | Caspase-3 Activation | 25 µM | Induction of apoptosis[1] | |
| HN9.10e (Embryonic Hippocampal) | Cell Viability | 13 µM | Increased cell viability initially, followed by other effects[2] | |
| Sphingosine | U937 (Monoblastic Leukemia) | Apoptosis | Not specified | Induces apoptosis[3] |
| Ganglioside GD3 | Various | Mitochondrial Permeability | Not specified | Induces mitochondrial damage and apoptosis[4] |
| Lysophosphatidylcholine (LPC) | Endothelial Cells | Apoptosis | 50-300 µg/ml | Induces apoptosis |
Note: The lack of extensive quantitative data for this compound in direct comparison with other lipids highlights a gap in the current research landscape. The provided data for other lipids serves as a benchmark for their established pro-apoptotic activities.
Signaling Pathways of Pro-Apoptotic Lipids
The mechanisms by which these lipids induce apoptosis are diverse and often involve intricate signaling cascades. Below are simplified representations of the key signaling pathways for each class of lipid, generated using the DOT language for Graphviz.
Ceramide-Induced Apoptosis
Ceramides, including this compound, are central players in the sphingolipid signaling pathway of apoptosis. They can be generated through the hydrolysis of sphingomyelin by sphingomyelinases or via the de novo synthesis pathway. Short-chain ceramides like C2, C4, and C6 are cell-permeable and are commonly used to mimic the effects of endogenous ceramide accumulation. Their primary mode of action involves the induction of mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors.
Sphingosine-Induced Apoptosis
Sphingosine, the backbone of sphingolipids, can also directly induce apoptosis. Its mechanisms can be both similar to and distinct from those of ceramide and may involve the inhibition of pro-survival pathways.
Ganglioside GD3-Induced Apoptosis
Ganglioside GD3 accumulates in cells undergoing apoptosis and can directly target mitochondria to induce the apoptotic cascade.
Lysophosphatidylcholine-Induced Apoptosis
LPC, a component of oxidized low-density lipoprotein (ox-LDL), can induce apoptosis, particularly in endothelial cells, contributing to the pathogenesis of atherosclerosis.
References
- 1. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity [pubmed.ncbi.nlm.nih.gov]
- 2. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GD3 ganglioside and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between C4-Ceramide and Long-Chain Ceramides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides, a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and senescence. They are composed of a sphingosine backbone N-acylated with a fatty acid of varying length. This acyl chain length is a crucial determinant of their biological function, leading to a distinction between short-chain and long-chain ceramides. This guide provides a detailed comparison of the functional differences between the exogenous, cell-permeable C4-ceramide and endogenous long-chain ceramides (e.g., C16, C18, C24), offering insights into their distinct mechanisms of action and experimental utility.
Data Presentation: A Quantitative Comparison
The functional disparities between short-chain and long-chain ceramides are evident in their effects on various cellular parameters. The following tables summarize key quantitative data from experimental studies.
Table 1: Differential Effects on Cell Viability
| Ceramide Species | Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability | Reference |
| C2-Ceramide | HL-60 | 10 | 24 | ~50% | [1] |
| C6-Ceramide | HepG2 | ~20 | 46 | ~50% | [2] |
| C6-Ceramide | MCF7 | ~30 | 46 | ~50% | [2] |
| C16-Ceramide | SCCVII | 1 (in combination) | 4 | N/A (focus on ceramide levels) | [3] |
| C16-Ceramide | Mouse Myocardium | N/A (in vivo) | 10 weeks post-MI | +19% increase in tissue | [4] |
| C24-Ceramide | Mouse Myocardium | N/A (in vivo) | 10 weeks post-MI | +39% increase in tissue | [4] |
Table 2: Impact on Membrane Biophysical Properties
| Ceramide Species | Model Membrane | Effect on Membrane Order | Phase Separation | Reference |
| Saturated (C16, C18) | Phosphatidylcholine | Increased | Promoted gel/fluid separation | [5] |
| Unsaturated (C18:1) | Phosphatidylcholine | No significant change | No gel domain formation | [5] |
| Very-long-chain (C24) | Phosphatidylcholine | Forms tubular structures | Promotes interdigitated phases | [5] |
Functional Differences in Cellular Processes
Cell Permeability and Experimental Use
-
This compound: Due to its short acyl chain, this compound is water-soluble and readily permeates cell membranes. This property makes it a widely used experimental tool to exogenously elevate intracellular ceramide levels and study its downstream effects.
-
Long-Chain Ceramides: Endogenously generated long-chain ceramides are highly lipophilic and are primarily localized within cellular membranes. Their levels are tightly regulated by a complex network of enzymes.
Induction of Apoptosis
A primary functional distinction lies in their role in programmed cell death.
-
This compound: Exogenously added short-chain ceramides, including C2 and C6 analogs, are potent inducers of apoptosis in numerous cell lines.[1][2] However, their mechanism is complex. They can directly activate apoptotic signaling pathways, but they can also be metabolized within the cell to long-chain ceramides via the salvage pathway, which may then contribute to the observed apoptotic effect. Some studies suggest that the apoptotic signal originates directly from the short-chain analog and not its metabolic products.
-
Long-Chain Ceramides: The pro-apoptotic activity of endogenous ceramides is highly dependent on their acyl chain length.
-
C16-Ceramide: Often considered a key pro-apoptotic ceramide. Its accumulation is associated with the induction of apoptosis in response to various stimuli. C16-ceramide can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.
-
C18-Ceramide: Also generally considered pro-apoptotic.
-
Very-Long-Chain Ceramides (C22, C24): In contrast, very-long-chain ceramides can have anti-apoptotic or even pro-proliferative effects in certain contexts. They have been shown to be associated with improved cardiovascular health, whereas C16:0 is linked to adverse cardiac events.
-
Signaling Pathways
The differential effects of short- and long-chain ceramides stem from their distinct interactions with cellular signaling cascades.
-
This compound (and other short-chain analogs): Their ability to rapidly increase the total cellular ceramide pool can lead to broad activation of stress-related signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways.
-
Long-Chain Ceramides: These ceramides exhibit more specific interactions with signaling molecules and cellular structures.
-
Mitochondrial Pathway of Apoptosis: Long-chain ceramides, particularly C16-ceramide, play a crucial role in the intrinsic pathway of apoptosis. They can induce the formation of channels in the mitochondrial outer membrane, leading to the release of cytochrome c. This process is regulated by Bcl-2 family proteins.
-
Membrane Domain Organization: The acyl chain length of ceramides influences the organization of lipid rafts, specialized membrane microdomains that serve as platforms for signaling protein assembly. Saturated long-chain ceramides promote the formation of ordered gel-phase domains, which can facilitate the clustering of death receptors and the activation of downstream signaling cascades.[5]
-
Experimental Protocols
Protocol 1: Treatment of Cultured Cells with this compound
Objective: To induce apoptosis or other ceramide-mediated cellular responses by exogenous application of this compound.
Materials:
-
This compound (N-Butanoyl-D-erythro-sphingosine)
-
Ethanol (100%, cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium appropriate for the cell line
-
Cultured cells in exponential growth phase
Procedure:
-
Stock Solution Preparation: a. Dissolve this compound powder in 100% ethanol to prepare a stock solution of 10-20 mM. b. Gently warm and vortex to ensure complete dissolution. c. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the this compound stock solution. b. Dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically in the range of 10-50 µM). It is crucial to add the ceramide solution to the medium while vortexing to ensure proper dispersion and prevent precipitation.
-
Cell Treatment: a. Aspirate the existing culture medium from the cells. b. Add the freshly prepared this compound-containing medium to the cells. c. Include a vehicle control by adding the same concentration of ethanol (used for the stock solution) to the culture medium. d. Incubate the cells for the desired period (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: a. Following incubation, cells can be harvested for various assays, such as apoptosis assays (Annexin V/PI staining), western blotting for signaling proteins, or mitochondrial membrane potential assays.
Protocol 2: Quantification of Cellular Ceramides by LC-MS/MS
Objective: To extract and quantify the levels of different ceramide species within cultured cells.
Materials:
-
Cultured cells (treated and untreated)
-
Ice-cold PBS
-
Chloroform:Methanol (1:2, v/v) mixture
-
Internal standards (e.g., C17:0-ceramide)
-
Nitrogen gas stream
-
Silica gel columns
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Scrape the cells in ice-cold PBS and centrifuge at a low speed to pellet the cells. c. Resuspend the cell pellet in a known volume of ice-cold saline.
-
Lipid Extraction (Bligh and Dyer method): a. To the cell suspension, add the internal standard (e.g., 50 ng of C17-ceramide). b. Add 2 ml of ice-cold chloroform:methanol (1:2) mixture and vortex vigorously. c. Induce phase separation by adding 0.5 ml of chloroform and 0.5 ml of water. d. Centrifuge to separate the phases. The lower organic phase contains the lipids. e. Collect the lower organic phase. Re-extract the remaining aqueous phase with 1 ml of chloroform. f. Pool the organic phases and dry the sample under a gentle stream of nitrogen gas.
-
Sample Cleanup: a. Reconstitute the dried lipid extract in a small volume of methylene chloride. b. Load the sample onto a pre-conditioned silica gel column. c. Wash the column with methylene chloride to remove non-polar lipids. d. Elute the ceramides with a suitable solvent mixture (e.g., 30% methanol in methylene chloride).
-
LC-MS/MS Analysis: a. Dry the eluted ceramide fraction and reconstitute it in a solvent compatible with the LC-MS/MS system. b. Inject the sample into the LC-MS/MS system for separation and quantification of different ceramide species based on their mass-to-charge ratio.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Ceramide-induced apoptosis signaling pathway.
Caption: Experimental workflow for comparing ceramide effects.
Conclusion
The functional differences between this compound and long-chain ceramides are multifaceted, stemming from variations in their physicochemical properties and their subsequent interactions with cellular machinery. While this compound serves as a valuable tool for acutely elevating cellular ceramide levels, researchers must be cognizant of its potential metabolic conversion and the possibility of off-target effects. Long-chain ceramides, as the endogenous signaling molecules, exhibit a more nuanced and chain-length-specific regulation of cellular processes. A thorough understanding of these differences is paramount for the accurate interpretation of experimental data and for the development of therapeutic strategies that target ceramide-mediated signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid metabolic changes caused by short-chain ceramides and the connection with apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Association Between C24:0/C16:0 Ceramide Ratio and Cardiorespiratory Fitness is Robust to Effect Modifications by Age and Sex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Synthetic vs. Natural C4-Ceramide
Introduction
Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1][2] Natural ceramides are characterized by a sphingoid base and a fatty acid chain of variable length (typically C16-C24). The study of these endogenous, long-chain ceramides is often complicated by their hydrophobicity and complex metabolism. Consequently, researchers frequently employ synthetic, short-chain ceramide analogs, such as C4-ceramide, which are cell-permeable and can mimic the biological effects of their natural counterparts.[3] This guide provides an objective comparison of the activity of synthetic this compound relative to endogenously generated ("natural") ceramides, supported by experimental data and detailed protocols.
Part 1: Natural Ceramide Generation and Signaling
Endogenous ceramide levels are tightly regulated and can be increased through three primary pathways in response to cellular stress, such as treatment with chemotherapeutic agents or TNF-α.[4]
-
De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, ultimately producing long-chain ceramides.[5][6]
-
Sphingomyelinase Pathway: Activation of acid or neutral sphingomyelinases leads to the hydrolysis of sphingomyelin in cell membranes, rapidly generating ceramide.[7]
-
Salvage Pathway: Complex sphingolipids are broken down in the lysosomes, and the resulting sphingosine is recycled back to the endoplasmic reticulum to be re-acylated into ceramide.[4][7]
These natural, long-chain ceramides then act on downstream targets to initiate signaling cascades, most notably the intrinsic pathway of apoptosis.
Part 2: Synthetic this compound as a Research Tool
Synthetic D-erythro-C4-ceramide is a short-chain analog of the natural molecule. Its primary advantage is its increased water solubility and ability to readily cross cell membranes, allowing researchers to exogenously elevate intracellular ceramide levels and study the direct consequences. It is widely accepted that cell-permeable synthetic ceramides mimic the pro-apoptotic effects of endogenously generated ceramides.[3][8]
Comparative Biological Activity: Apoptosis Induction
The hallmark activity of both natural and synthetic ceramides is the induction of apoptosis.[9] Ceramide accumulation, whether from endogenous synthesis or exogenous addition, triggers the mitochondrial pathway of apoptosis. This involves the formation of ceramide channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic proteins like cytochrome c.[5][10][11]
Data Summary: Apoptotic Potency
The following table summarizes representative data on the pro-apoptotic activity of ceramides.
| Compound | Cell Line | Concentration (µM) | Effect | Citation |
| Hexadecylphosphocholine (HePC) | HL-60 | 25 | Induces apoptosis via a 53% increase in endogenous ceramide. Effect blocked by fumonisin B1 (ceramide synthase inhibitor). | [12] |
| C6-Ceramide | Breast Cancer Cells (MDA-MB-231, MCF-7, BT-474) | Varies | Moderately cytotoxic alone; synergistically induces apoptosis when combined with an acid ceramidase inhibitor. | [13] |
| Generic Ceramide Analog | PC-3 Prostate Cancer | Not specified | Induces apoptosis via release of mitochondrial proteins (cytochrome c, Smac/DIABLO). | [9] |
Part 3: The Critical Role of Stereochemistry
A key aspect of ceramide activity is its stereospecificity. Natural ceramide exists in the D-erythro configuration. Studies using various synthesized stereoisomers of short-chain ceramides have demonstrated that this specific conformation is crucial for biological activity.
-
D-erythro-ceramide: The naturally occurring and biologically active form.
-
L-erythro-ceramide: The enantiomer of the natural form, which is generally inactive and not metabolized by key enzymes like sphingomyelin synthase.[14]
-
D-erythro-dihydroceramide: A natural precursor to ceramide that lacks the C4-C5 trans double bond. This molecule is biologically inactive in inducing apoptosis, highlighting the critical importance of the double bond for ceramide's function.[5][15]
Data Summary: Stereoisomer Activity
| Stereoisomer | Key Structural Feature | Apoptotic Activity | Citation |
| D-erythro-C2-Ceramide | Natural configuration | Active | [15] |
| L-erythro-C2-Ceramide | Non-natural enantiomer | Active (modest differences in potency reported for C2 analogs) | [15] |
| D-erythro-C2-Dihydroceramide | Lacks C4-C5 double bond | Inactive | [15] |
| L-threo-Sphinganine/Ceramide | Non-natural diastereomer | Can be metabolized to SM, but not glucosylceramide. | [14] |
These findings underscore that while synthetic this compound is a valuable tool, its activity is contingent on possessing the correct D-erythro stereochemistry that mimics the natural molecule. The inactivity of dihydroceramide demonstrates that the structural difference of a single double bond is a critical determinant of biological function.[15]
Part 4: Experimental Protocols
To compare the activity of different ceramide preparations, standardized assays are essential. Below are methodologies for key experiments.
Experimental Workflow Diagram
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of ceramide on cell proliferation and viability.
-
Cell Plating: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treatment: Aspirate the medium and add fresh medium containing the desired concentrations of synthetic this compound, controls (vehicle, other stereoisomers), and a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Ceramide Quantification by LC-MS/MS
This protocol is the gold standard for accurately measuring ceramide levels.[16]
-
Cell Lysis & Lipid Extraction: After treatment, wash cells with PBS and scrape them into a glass tube. Perform a lipid extraction using a solvent system such as chloroform:methanol (e.g., 1:2, v/v).[17] Add an internal standard (e.g., d17:1/C18:0 ceramide) for quantification.[17]
-
Phase Separation: Induce phase separation by adding chloroform and water, then centrifuge. Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
LC Separation: Inject the sample into a liquid chromatography system, typically with a C18 reversed-phase column, to separate the different lipid species.
-
MS/MS Detection: Analyze the eluate using a tandem mass spectrometer. The instrument is set to detect the specific mass-to-charge ratio (m/z) of this compound and other ceramide species.
-
Quantification: Quantify the amount of this compound by comparing its peak area to that of the known concentration of the internal standard.[16]
Synthetic, cell-permeable this compound serves as an indispensable tool for studying the complex roles of ceramide signaling. Experimental evidence confirms that when synthesized with the natural D-erythro stereochemistry, it effectively mimics the potent pro-apoptotic activity of endogenously generated long-chain ceramides. The inactivity of closely related analogs, such as D-erythro-dihydroceramide, highlights the remarkable specificity of ceramide-mediated biological pathways. By using the standardized protocols provided, researchers can effectively probe these pathways and further elucidate the therapeutic potential of modulating ceramide metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 7. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rug.nl [rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdc-berlin.de [mdc-berlin.de]
- 13. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 15. Selectivity of ceramide-mediated biology. Lack of activity of erythro-dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 17. 4.5. Enzyme Activity Assay for Ceramide Synthases [bio-protocol.org]
The Validation of Ceramides as Biomarkers: A Comparative Guide
An Objective Comparison of Ceramide Performance Against Alternative Biomarkers with Supporting Experimental Data
Executive Summary
Ceramides, a class of bioactive sphingolipids, have emerged as promising biomarkers for risk stratification in various diseases, most notably cardiovascular and metabolic conditions. While the focus of extensive research has been on long-chain and very-long-chain ceramides, this guide addresses the validation status of C4-ceramide and compares the performance of established ceramide biomarkers against traditional risk markers.
Based on a comprehensive review of current scientific literature, there is limited evidence to support the validation of this compound as a standalone clinical biomarker for major diseases such as cardiovascular disease (CVD) or cancer. The majority of validated ceramide biomarkers are long-chain species (e.g., C16:0, C18:0) and very-long-chain species (e.g., C24:0, C24:1), often used in specific ratios to enhance predictive power. This guide will therefore focus on the robust data supporting these long-chain ceramides and compare their performance with established biomarkers like low-density lipoprotein cholesterol (LDL-C) and high-sensitivity C-reactive protein (hs-CRP).
Performance of Ceramide Biomarkers vs. Alternatives
Circulating levels of specific long-chain ceramides have been shown to be independent predictors of adverse cardiovascular events.[1][2][3] Their predictive power, particularly when used as ratios, can exceed that of traditional lipid markers.[4] The following tables summarize the comparative performance of well-validated ceramide ratios against LDL-C and hs-CRP for the prediction of cardiovascular death.
| Biomarker | Hazard Ratio (HR) / Odds Ratio (OR) per SD | 95% Confidence Interval (CI) | p-value | Context | Source(s) |
| Cer(d18:1/16:0)/Cer(d18:1/24:0) Ratio | OR: 4.49 | 2.24–8.98 | <0.001 | Stable Coronary Artery Disease (CAD) | [4] |
| HR: 1.64 | 1.29–2.08 | <0.001 | Acute Coronary Syndrome (ACS) | [4] | |
| HR: 1.77 | 1.41–2.23 | <0.001 | Stable CAD | [4] | |
| LDL-Cholesterol | HR: 1.05 | 0.84–1.32 | 0.66 | ACS | [4] |
| hs-CRP | HR: 1.29 | 1.08–1.54 | 0.005 | ACS | [4] |
Note: Data is compiled from multiple studies and cohorts as cited. Hazard Ratios and Odds Ratios are adjusted for other risk factors.
Experimental Protocols
The quantification of ceramides in plasma is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for individual ceramide species.
Protocol: Quantification of Plasma Ceramides by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold isopropanol containing a mixture of deuterated internal standards (e.g., C16:0-d7, C18:0-d7, C24:1-d7, C24:0-d7 ceramides).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Incubate at -20°C for 10 minutes, followed by vortexing for another minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1x50 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid.
-
Flow Rate: 500 µL/min.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, rapidly increasing to a high percentage of mobile phase B to elute the lipids, followed by re-equilibration. A total run time of 5 minutes per sample is achievable.
3. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion is the [M+H]⁺ adduct of the ceramide, and a common product ion for ceramides with a d18:1 sphingoid base is at m/z 264.3, which results from the neutral loss of the N-acyl chain and water.
-
Quantification: The concentration of each endogenous ceramide is calculated from the ratio of its peak area to that of its corresponding deuterated internal standard, using a calibration curve generated from a certified reference material.
Signaling Pathways and Workflows
Ceramide Signaling in Apoptosis
Ceramides are well-established second messengers in the induction of apoptosis (programmed cell death).[5][6] An accumulation of ceramides, in response to cellular stress, can trigger a cascade of events leading to cell death. While the specific roles of different ceramide species can vary, the general pathway involves the activation of protein phosphatases and stress-activated protein kinases.[7]
Caption: Generalized Ceramide-Mediated Apoptosis Pathway.
De Novo Ceramide Synthesis Pathway
The de novo synthesis pathway is a primary source of cellular ceramides. It begins with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ceramides as Emerging Players in Cardiovascular Disease: Focus on Their Pathogenetic Effects and Regulation by Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circulating Ceramides- Are Origins Important for Sphingolipid Biomarkers and Treatments? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma ceramides predict cardiovascular death in patients with stable coronary artery disease and acute coronary syndromes beyond LDL-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The long and the short of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
C4-Ceramide in the Sphingolipid Landscape: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ceramides, a class of sphingolipids, are central players in a multitude of cellular processes, acting as structural components of membranes and as critical signaling molecules. The biological function of a ceramide is intricately tied to the length of its N-acyl chain. This guide provides a comparative analysis of C4-ceramide, a short-chain ceramide, in relation to other sphingolipids, with a focus on its role in cellular signaling and membrane biophysics.
The Sphingolipid Rheostat: A Balancing Act of Cell Fate
Sphingolipid metabolism is a dynamic network of interconnected pathways. At its heart lies the "sphingolipid rheostat," a concept that describes the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P).[1][2] The levels of these bioactive lipids can determine a cell's fate—whether it proliferates, differentiates, or undergoes programmed cell death (apoptosis).[3][4]
Ceramides can be generated through three primary pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[2][5] The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[3] In contrast, the sphingomyelinase pathway generates ceramide through the breakdown of sphingomyelin, a major component of cell membranes.[2] The salvage pathway recycles sphingosine back into ceramide.[2]
The acyl chain length of ceramides is a critical determinant of their biological activity.[6] Short-chain ceramides, such as C2, C4, and C6-ceramide, are often used experimentally due to their cell permeability.[6] Long-chain (e.g., C16, C18) and very-long-chain (e.g., C24) ceramides are the most common endogenous species and have distinct physiological roles.[7]
Comparative Effects of this compound and Other Sphingolipids
The influence of ceramides on cellular processes varies significantly with their acyl chain length. While data specifically on this compound is less abundant compared to other short-chain and long-chain ceramides, existing studies allow for a comparative overview.
Impact on Membrane Permeability
The composition of ceramides in the stratum corneum is crucial for the skin's barrier function. Studies using model membranes have shown that the substitution of long-chain C24-ceramide with short-chain ceramides can significantly increase membrane permeability. Notably, the entire substitution of C24-ceramide with C4 or C6-ceramide resulted in a significant increase in permeability, while no significant difference was observed with C2, C8, C12, or C18-ceramide substitution.[8] This suggests a specific role for very short-chain ceramides like C4 in disrupting the ordered packing of membrane lipids.
| Ceramide Species | Effect on Membrane Permeability (relative to C24-ceramide) | Reference |
| This compound | Significant Increase | [8] |
| C2-Ceramide | No Significant Difference | [8] |
| C6-Ceramide | Significant Increase | [8] |
| C8-Ceramide | No Significant Difference | [8] |
| C12-Ceramide | No Significant Difference | [8] |
| C18-Ceramide | No Significant Difference | [8] |
Induction of Apoptosis
Ceramides are well-established inducers of apoptosis.[4][9] Short-chain ceramides are frequently used to mimic the pro-apoptotic effects of endogenous ceramides. While specific quantitative data for this compound-induced apoptosis is limited in comparative studies, the general mechanism involves the activation of caspase-dependent and independent pathways.[9] Both C2 and C6-ceramides have been shown to form large, stable pores in membranes, which could allow for the release of pro-apoptotic factors like cytochrome c from the mitochondria.[10]
| Ceramide Species | Pro-Apoptotic Activity | Common Experimental Concentration | Reference |
| C2-Ceramide | Yes | 50-100 µM | [11][12] |
| C6-Ceramide | Yes | 10-50 µM | [13] |
| C16-Ceramide | Yes (context-dependent) | N/A (endogenous) | [6] |
| C18-Ceramide | Yes (context-dependent) | N/A (endogenous) | [6] |
Signaling Pathways and Experimental Workflows
The intricate network of sphingolipid metabolism and signaling can be visualized to better understand the interplay of different molecules.
Caption: Overview of major sphingolipid metabolic pathways.
The following diagram illustrates a general workflow for studying the effects of exogenous short-chain ceramides in cell culture.
Caption: General workflow for cell treatment with short-chain ceramides.
Experimental Protocols
Preparation and Administration of Short-Chain Ceramides to Cell Cultures
Objective: To prepare a stock solution of a short-chain ceramide (e.g., this compound) and administer it to cultured cells to study its biological effects.
Materials:
-
Short-chain ceramide (e.g., N-butanoyl-D-erythro-sphingosine, this compound)
-
Ethanol (200 proof)
-
Dodecane
-
Sterile, serum-free cell culture medium
-
Cultured cells in appropriate flasks or plates
Protocol:
-
Stock Solution Preparation:
-
Prepare a solvent mixture of ethanol and dodecane in a 98:2 (v/v) ratio.[14]
-
Dissolve the short-chain ceramide in the ethanol/dodecane mixture to a desired stock concentration (e.g., 10-20 mM). Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation and Cell Treatment:
-
On the day of the experiment, thaw the ceramide stock solution at room temperature.
-
Warm the sterile, serum-free cell culture medium to 37°C.
-
Add the ceramide stock solution dropwise to the pre-warmed medium while vortexing to create a working solution. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Remove the existing culture medium from the cells and replace it with the medium containing the desired final concentration of the short-chain ceramide.
-
For control experiments, treat cells with a vehicle control containing the same concentration of the ethanol/dodecane mixture as the ceramide-treated cells.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Following incubation, proceed with downstream analyses such as apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays), cell viability assays (e.g., MTT, trypan blue exclusion), or lipidomics analysis to measure changes in the cellular sphingolipid profile.
-
Lipid Extraction and Analysis by LC-MS/MS
Objective: To extract lipids from cultured cells or tissues and quantify the levels of various sphingolipid species, including this compound, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell pellets or tissue homogenates
-
Methanol, Chloroform, Water (LC-MS grade)
-
Internal standards for various sphingolipid classes
-
LC-MS/MS system
Protocol (General Overview):
-
Lipid Extraction (Bligh-Dyer Method):
-
Homogenize cell pellets or tissues in a mixture of chloroform:methanol (1:2, v/v).
-
Add the internal standards.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous and organic phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the different lipid species using a suitable chromatography column (e.g., C18).
-
Detect and quantify the individual sphingolipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns using multiple reaction monitoring (MRM).[7][15]
-
Conclusion
This compound, as a short-chain ceramide, plays a distinct role within the complex world of sphingolipids. Its ability to significantly increase membrane permeability sets it apart from many other short and long-chain ceramides. While it is expected to share the pro-apoptotic properties of other short-chain ceramides, more research is needed to fully elucidate its specific signaling pathways and protein interactions. The provided protocols offer a starting point for researchers to investigate the comparative effects of this compound and other sphingolipids, contributing to a deeper understanding of the nuanced roles these molecules play in health and disease.
References
- 1. Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 4. BIOCARTA_CERAMIDE_PATHWAY [gsea-msigdb.org]
- 5. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]
- 6. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation [mdpi.com]
- 7. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased Levels of Short-Chain Ceramides Modify the Lipid Organization and Reduce the Lipid Barrier of Skin Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Lipids C2- and C16-Ceramide Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced ceramide-induced apoptosis in ceramide kinase overexpressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ceramide-Protein Interactions Modulate Ceramide-Associated Lipotoxic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lipidomics of Ceramides: Disease Biomarker Applications - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Comparison of Analytical Techniques for C4-Ceramide Quantification
For Researchers, Scientists, and Drug Development Professionals
Ceramides, a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell differentiation, and proliferation. The specific acyl chain length of ceramides can dictate their biological function, making the accurate quantification of individual ceramide species, such as N-butanoyl-sphingosine (C4-ceramide), essential for advancing research and therapeutic development. This guide provides a comprehensive comparison of key analytical techniques for this compound analysis, supported by experimental data and detailed methodologies.
At a Glance: Performance of this compound Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific requirements of the study, such as sensitivity, specificity, and throughput. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for ceramide analysis due to its superior sensitivity and specificity.[1] However, other techniques offer distinct advantages and may be suitable for particular research needs.
| Technique | Principle | Sensitivity | Specificity | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Very High (pg/mL to sub-picomole)[2][3][4] | Very High | High | Gold standard for quantification, allows for multiplexing of different ceramide species.[1] | High initial instrument cost, requires skilled operators. |
| HPLC-UV/Fluorescence | Chromatographic separation with detection based on UV absorbance or fluorescence. | Moderate | Moderate | Medium | Widely available, relatively non-destructive.[1] | Lower sensitivity and specificity compared to MS, may require derivatization for fluorescent detection.[5] |
| GC-MS | Gas chromatographic separation of volatile derivatives followed by mass-based detection. | High | High | Medium | High separation efficiency.[6] | Requires derivatization to increase volatility, which can be time-consuming.[1][6] |
| TLC | Separation on a solid-phase plate based on polarity. | Low | Low | High (for qualitative) | Cost-effective, suitable for semi-quantitative analysis and initial screening.[1] | Poor resolution for closely related species, not suitable for low-abundance ceramides.[1] |
| ELISA | Immunoassay based on antigen-antibody recognition. | High | Moderate to High | High | High throughput, no complex equipment required. | Specificity depends on the antibody, may have cross-reactivity issues. |
| Enzymatic Assay | Measurement of enzyme activity (e.g., ceramidase) that produces or degrades ceramide. | High | High | Medium | Specific for enzyme activity, can be highly sensitive.[7] | Measures enzyme activity, not direct ceramide concentration. |
In-Depth Look: Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are methodologies for the most prominent this compound analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used method for the quantitative analysis of ceramides due to its high sensitivity and specificity.[1]
1. Sample Preparation (Lipid Extraction): A common method for extracting lipids from biological samples is the Bligh and Dyer method.[2]
-
For Tissue Samples: Homogenize the tissue in a mixture of chloroform:methanol (1:2, v/v).
-
For Plasma/Serum Samples: Add chloroform:methanol (1:2, v/v) to the sample. For plasma, an additional isolation step using silica gel column chromatography may be necessary to remove other abundant lipids.[2]
-
Phase Separation: Add chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Extraction: Vortex and centrifuge the mixture. The lower organic phase containing the lipids is collected.
-
Drying and Reconstitution: The extracted lipids are dried under a stream of nitrogen and then reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
2. Chromatographic Separation: Reverse-phase high-performance liquid chromatography (HPLC) is typically used to separate different ceramide species.
-
Column: A C8 or C18 reverse-phase column is commonly employed. For instance, a ZORBAX Eclipse XDB-C8 column (150.0 mm × 2.1 mm, 3.5 µm) can be used.[8]
-
Mobile Phase: A gradient elution is often used with mobile phase A consisting of water with 0.2% formic acid and 1 mmol/L ammonium formate, and mobile phase B consisting of acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid.[2][8]
-
Column Temperature: The column is maintained at a constant temperature, for example, 35°C.[8]
3. Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is commonly used for ceramide analysis.
-
Ionization: The HPLC eluent is introduced into the mass spectrometer with an ESI source.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for each ceramide species. For many ceramides, a characteristic product ion at m/z 264 is observed due to the loss of the fatty acyl chain.[3]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a non-naturally occurring internal standard (e.g., C17-ceramide).[2]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput method for quantifying total ceramide levels.
-
Principle: This is a competitive immunoassay where ceramide in the sample competes with a fixed amount of labeled ceramide for binding sites on a specific antibody.[9]
-
Procedure:
-
Samples and standards are added to microtiter wells pre-coated with a ceramide-specific antibody.[10]
-
A biotinylated ceramide conjugate is added, which competes with the sample ceramide for antibody binding.
-
After incubation and washing, a streptavidin-HRP conjugate is added.[10]
-
A substrate solution (TMB) is added, and the color development is stopped with an acid.[10]
-
The absorbance is read at 450 nm. The intensity of the color is inversely proportional to the amount of ceramide in the sample.[10]
-
Visualizing the Landscape: Diagrams
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
This compound in Cellular Signaling
Ceramides are central to sphingolipid metabolism and are involved in various signaling pathways that regulate cellular processes.
Caption: this compound signaling pathway.
General Workflow for this compound Analysis
The analytical workflow for this compound quantification typically involves several key steps from sample collection to data analysis.
Caption: General this compound analysis workflow.
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantification of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Simultaneous quantitative analysis of different ceramide species in cells by high-performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide(Ceramide) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. Ceramide ELISA Kit (A326471) [antibodies.com]
Safety Operating Guide
Proper Disposal of C4-Ceramide: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility necessitates the proper disposal of all chemical waste, including bioactive sphingolipids like C4-ceramide. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for the disposal of this compound, aligning with standard laboratory safety and chemical handling practices.
Key Safety and Disposal Information
The following table summarizes crucial data for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | N-butyroyl-D-erythro-sphingosine | [1][2] |
| CAS Number | 74713-58-9 | [1][2] |
| Molecular Formula | C22H43NO3 | [1][2][3][4] |
| Appearance | Solid | |
| Storage Temperature | -20°C | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company. | [5][6] |
| Hazard Classification | While not always explicitly classified as hazardous, related ceramides are considered hazardous (e.g., skin and eye irritant).[6] Therefore, it is prudent to handle this compound as a hazardous chemical waste. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should always be in accordance with local, state, and federal regulations. The following protocol provides a general guideline:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name ("this compound" or "N-butyroyl-D-erythro-sphingosine").
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Waste Storage: Store the hazardous waste container in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.
-
Disposal Request: Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.
Important Considerations:
-
Do NOT dispose of this compound down the drain. This can contaminate waterways and is against regulations for most chemical waste.
-
Do NOT dispose of this compound in the regular trash. Solid chemical waste must be segregated for proper disposal.
-
Consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting the broader ecosystem.
References
Personal protective equipment for handling C4-ceramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of C4-ceramide (N-butyroyl-D-erythro-sphingosine). Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Physicochemical and Safety Data
The following tables summarize the key quantitative data for this compound, providing a quick reference for its physical properties and safety information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₃NO₃ | Multiple Sources |
| Molecular Weight | 369.6 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| Solubility | DMF: ~20 mg/mL, DMSO: ~20 mg/mL, Ethanol: ~30 mg/mL | Cayman Chemical[2] |
| Storage Temperature | -20°C | Sigma-Aldrich, Avanti Polar Lipids[3] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Statement | Pictogram |
| The toxicological properties of this product have not been fully investigated. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. |
As the toxicological properties have not been fully investigated, this compound should be handled with care, assuming it is potentially hazardous.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against potential exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety glasses with side shields or goggles are required.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves prior to use.
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, consider additional protection such as a chemical-resistant apron.
-
Respiratory Protection: If working with the powdered form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the stability of this compound and ensure the safety of laboratory personnel.
Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing: If weighing the solid form, perform this in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.
-
Dissolving: When preparing solutions, add the solvent to the this compound slowly. As it is soluble in organic solvents like DMSO, DMF, and ethanol, ensure these are handled in a well-ventilated area, away from ignition sources.[2]
-
Aliquoting: For frequent use, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Spill Management: In case of a spill, immediately cordon off the area. For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent.
Storage Protocol
-
Short-term and Long-term Storage: this compound should be stored at -20°C.[3]
-
Container: Keep the container tightly closed and store it in a dry and well-ventilated place.
-
Incompatibilities: Avoid storage with strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as hazardous waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated and disposed of as hazardous waste.
-
Solutions: Solutions of this compound in organic solvents should be collected in a designated, labeled hazardous waste container for proper disposal by the EHS office. Do not pour down the drain.
Experimental Protocol: Induction of Apoptosis in Cell Culture
The following is a representative protocol for inducing apoptosis in a cell line (e.g., HeLa or Jurkat cells) using a short-chain ceramide like this compound. This protocol is based on established methods for studying ceramide-induced apoptosis.
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 96-well plate for viability assays, larger plates for protein or DNA analysis) at a density that will allow for optimal growth and treatment.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent such as DMSO or ethanol.
-
Treatment: The following day, dilute the this compound stock solution to the desired final concentrations in the cell culture medium. Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the this compound).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).
-
Apoptosis Assessment: Analyze the cells for markers of apoptosis using established assays such as:
-
Annexin V/Propidium Iodide Staining: To detect early and late apoptotic cells via flow cytometry.
-
Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -7).
-
TUNEL Assay: To detect DNA fragmentation.
-
Western Blotting: To analyze the expression of apoptosis-related proteins (e.g., Bcl-2 family members, cleaved PARP).
-
Visualizations
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Simplified this compound Induced Apoptosis Signaling Pathway
Caption: A simplified diagram showing this compound's role in initiating an apoptotic signaling cascade.
References
- 1. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
